molecular formula C6H12O5 B8817758 D-(+)-Fucose CAS No. 75247-25-5

D-(+)-Fucose

Número de catálogo: B8817758
Número CAS: 75247-25-5
Peso molecular: 164.16 g/mol
Clave InChI: PNNNRSAQSRJVSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-(-)-Fucose has been reported in Arabidopsis thaliana, Solanum lycopersicum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

75247-25-5

Fórmula molecular

C6H12O5

Peso molecular

164.16 g/mol

Nombre IUPAC

2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3

Clave InChI

PNNNRSAQSRJVSB-UHFFFAOYSA-N

SMILES canónico

CC(C(C(C(C=O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a deoxyhexose monosaccharide, is an important carbohydrate implicated in a variety of biological processes. As an enantiomer of the more common L-(-)-Fucose, it serves as a crucial tool for studying cellular adhesion, enzymatic activities, and as a reference compound in carbohydrate metabolite analysis.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in key signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below, providing a quantitative basis for its application in research and development.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference
Synonyms 6-Deoxy-D-galactose, Rhodeose[1][2]
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Appearance White crystalline powder
Melting Point 144-145 °C
Boiling Point (est.) ~211.61 °C
pKa (Predicted) 12.50 ± 0.20
Table 2: Solubility Profile of this compound
SolventSolubilityReference
Water 100 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL
Dimethylformamide (DMF) 15 mg/mL
Dimethyl Sulfoxide (DMSO) 30 mg/mL
Table 3: Optical Activity of this compound

This compound exhibits mutarotation in aqueous solution, where the specific rotation changes over time as it equilibrates between its different anomeric forms.

TimeSpecific Rotation ([α]D)ConditionsReference
7 min+127.0°c = 10 in water, 19°C
31 min+89.4°c = 10 in water, 19°C
71 min+77.2°c = 10 in water, 19°C
Final (146 min)+76.0°c = 10 in water, 19°C
24 h+76.0 ± 1°c = 10 in water, 20°C
Not specified+74 to +76°c = 4% (w/v) in water, 20°C

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of approximately 3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point for an accurate determination.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility

The solubility of this compound in various solvents is determined by creating a saturated solution at a specific temperature.

Methodology:

  • Solvent Preparation: A known volume of the desired solvent (e.g., water, PBS, DMF, DMSO) is placed in a container at a constant temperature (e.g., 20°C).

  • Incremental Addition of Solute: A pre-weighed amount of this compound is added to the solvent in small increments.

  • Dissolution and Observation: After each addition, the mixture is stirred vigorously until the solid is completely dissolved. The process is continued until a point of saturation is reached, where no more solid dissolves, and a solid residue remains.

  • Quantification: The total weight of the dissolved this compound is recorded to calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

Determination of Optical Rotation (Polarimetry)

The optical rotation of this compound is measured using a polarimeter to determine its specific rotation.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent, typically water.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).

  • Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (l, in dm). The observed angle of rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law: [α] = α / (l * c).

  • Mutarotation Monitoring: To observe mutarotation, measurements are taken at regular time intervals after the solution is prepared until a stable reading is obtained.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be estimated using potentiometric titration.

Methodology:

  • Solution Preparation: A solution of this compound with a known concentration is prepared in water. To maintain constant ionic strength, a neutral salt like KCl can be added.

  • Titration Setup: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas to remove dissolved carbon dioxide.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Involvement in Signaling Pathways

This compound, as a precursor to GDP-fucose, plays a crucial role in the fucosylation of proteins and lipids, which is a critical post-translational modification in several signaling pathways.

GDP-Fucose Biosynthesis and Transport

GDP-fucose is the activated form of fucose required by fucosyltransferases. It is synthesized in the cytosol via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. This GDP-fucose is then transported into the endoplasmic reticulum (ER) and Golgi apparatus to be used in glycosylation reactions.

GDP_Fucose_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi Lumen GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD de novo pathway GDP_Fucose_cyto GDP-Fucose GDP_Fucose_lumen GDP-Fucose GDP_Fucose_cyto->GDP_Fucose_lumen Transporter Fucose Fucose FK FK Fucose->FK salvage pathway FX FX GMD->FX FX->GDP_Fucose_cyto Fucose_1P Fucose-1-P FK->Fucose_1P GPP GPP GPP->GDP_Fucose_cyto Fucose_1P->GPP FUTs Fucosyltransferases (FUTs, POFUTs) GDP_Fucose_lumen->FUTs Glycoconjugates Fucosylated Glycoconjugates FUTs->Glycoconjugates

Caption: Biosynthesis and transport of GDP-fucose for fucosylation.

Toll-like Receptor 4 (TLR4) Signaling

Core fucosylation, the addition of fucose to the N-glycan core of proteins, is critical for the proper functioning of the TLR4 signaling pathway. Specifically, the co-receptor CD14 is heavily fucosylated. This fucosylation is essential for the internalization of the TLR4/MD2/CD14 complex upon lipopolysaccharide (LPS) stimulation, which is required for the activation of the TRIF-dependent signaling pathway leading to the production of type I interferons.

TLR4_Signaling LPS LPS CD14 CD14 (Fucosylated) LPS->CD14 TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 Endocytosis Endocytosis TLR4_MD2->Endocytosis Cytokines Pro-inflammatory Cytokines MyD88->Cytokines TRIF TRIF-dependent pathway IFN Type I Interferons TRIF->IFN Endocytosis->TRIF

Caption: Role of fucose in TLR4 signaling.

Notch Signaling Pathway

The Notch signaling pathway, crucial for cell-cell communication and fate determination, is heavily regulated by O-fucosylation of its extracellular domain. O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor. This O-fucosylation is essential for proper Notch folding and its ability to bind to its ligands (e.g., Delta and Jagged).

Notch_Signaling cluster_sending Sending Cell cluster_receiving Receiving Cell Ligand Delta/Jagged Ligand Notch Notch Receptor (O-fucosylated) Ligand->Notch Binding S2 S2 Cleavage (ADAM10/17) Notch->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription

Caption: O-Fucosylation in Notch signaling.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, outlines the experimental protocols for their determination, and illustrates its critical involvement in fundamental signaling pathways. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug development, and cellular biology, facilitating further investigation into the diverse roles of this important monosaccharide.

References

The Enigmatic Role of D-(+)-Fucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Significance, Metabolism, and Function of a Rare Deoxyhexose

Executive Summary

Fucose, a 6-deoxyhexose, is a critical monosaccharide in a multitude of biological processes. However, the vast majority of research has centered on its L-enantiomer, L-fucose, which is abundant in mammalian glycans and plays pivotal roles in cell signaling, immunity, and disease. In stark contrast, D-(+)-fucose is a rare sugar in nature, particularly within mammalian systems, where it is largely considered a biological bystander. This technical guide provides a comprehensive overview of the biological role and function of this compound in organisms, with a particular focus on its occurrence and metabolism in bacteria, its catabolism, and its utility as a tool in research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this less-explored fucose isomer.

The Stereochemical Dichotomy: this compound vs. L-Fucose

The biological roles of fucose are overwhelmingly dominated by the L-isomer. Mammalian cells possess sophisticated and highly specific metabolic pathways for the synthesis and incorporation of L-fucose into N- and O-linked glycans and glycolipids.[1] These pathways, the de novo and salvage pathways, produce GDP-L-fucose, the universal donor substrate for fucosyltransferases.[2] In contrast, mammals lack dedicated anabolic pathways for this compound, and the enzymes involved in L-fucose metabolism exhibit strict stereospecificity, precluding the incorporation of the D-enantiomer into mammalian glycoconjugates.[3]

While L-fucose is integral to fundamental processes such as ABO blood group antigen synthesis, selectin-mediated leukocyte adhesion, and the modulation of antibody-dependent cellular cytotoxicity, this compound does not participate in these events in mammals.[4] The structural difference, specifically the orientation of the hydroxyl groups, prevents this compound from being recognized by the enzymatic machinery that governs fucosylation in higher organisms.

Biological Roles and Metabolism of this compound in Microorganisms

The primary biological significance of this compound is found in the realm of microbiology. Certain bacteria utilize this compound as a component of their cell wall polysaccharides and capsules.[5] The biosynthesis of this compound in these organisms follows a distinct pathway from the L-fucose metabolism observed in mammals.

The dTDP-D-Fucose Biosynthesis Pathway in Bacteria

In bacteria such as Actinobacillus actinomycetemcomitans, this compound is synthesized and activated as thymidine (B127349) diphosphate-D-fucose (dTDP-D-fucose). This pathway begins with dTDP-D-glucose and proceeds through two key enzymatic steps:

  • dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd): This reductase then converts the intermediate to the final product, dTDP-D-fucose.

.

bacterial_D_fucose_pathway cluster_pathway dTDP-D-Fucose Biosynthesis in Bacteria dTDP_D_Glucose dTDP-D-Glucose Intermediate dTDP-4-keto-6-deoxy-D-glucose dTDP_D_Glucose->Intermediate dTDP-D-glucose 4,6-dehydratase (RmlB) dTDP_D_Fucose dTDP-D-Fucose Intermediate->dTDP_D_Fucose dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd) fucosidase_assay_workflow cluster_workflow β-D-Fucosidase Activity Assay Workflow A Prepare Reaction Mixture (pNP-β-D-Fuc + Buffer) B Add Enzyme (Start Reaction) A->B C Incubate (e.g., 37°C) B->C D Add Stop Solution (e.g., Na2CO3) C->D E Measure Absorbance (405 nm) D->E F Calculate Activity E->F

References

The Elusive D-(+)-Fucose: A Technical Guide to Its Scarce Natural Sources and a Comprehensive Look at L-Fucose Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural sources and extraction methods for D-(+)-Fucose. Initial investigations reveal that this compound is a rare monosaccharide in nature, with its presence limited to specific, and not extensively documented, natural sources.[1] In stark contrast, its enantiomer, L-Fucose, is widely distributed and readily available from various natural sources.

This guide is structured to first address the known, albeit limited, information on this compound. Subsequently, it provides a comprehensive overview of the natural sources, extraction methodologies, and quantitative data for the much more abundant L-Fucose, offering a practical reference for researchers. Finally, a synthetic route for this compound is presented as a viable alternative for obtaining this rare sugar.

Part 1: this compound - The Rare Enantiomer

This compound (6-deoxy-D-galactose) is an enantiomer of the more common L-Fucose.[2] Its natural occurrence is sparse and has been identified in certain plant glycosides and the polysaccharides of some microorganisms.[1] However, specific organisms that produce significant, extractable quantities of this compound are not well-documented in publicly available scientific literature. Consequently, established and detailed protocols for its extraction and purification from natural sources are not available.

Known, Limited Natural Occurrences:
  • Plant Glycosides: D-Fucose has been reported in some plant glycosides, which are molecules where a sugar is bound to another functional group.[1][3] However, specific plant species rich in D-fucose-containing glycosides and associated extraction yields are not specified in the reviewed literature.

  • Microbial Polysaccharides: Certain bacteria are known to incorporate D-Fucose into their cell wall and capsule polysaccharides. Again, specific strains that are high producers of D-fucose-containing exopolysaccharides and methods for its selective extraction remain largely uncharacterized.

Given the current state of research, obtaining this compound from natural sources for research or drug development purposes is not a feasible or scalable approach.

Part 2: L-Fucose - The Abundant and Accessible Enantiomer

L-Fucose (6-deoxy-L-galactose) is a ubiquitous monosaccharide found in a variety of biological structures and is therefore readily extractable from several natural sources.

Natural Sources of L-Fucose

The most significant and commercially viable sources of L-Fucose are brown seaweeds, where it is the primary component of the sulfated polysaccharide, fucoidan (B602826). Certain bacterial exopolysaccharides and plant gums also serve as sources of L-Fucose.

Source CategorySpecific ExamplesL-Fucose Content/Yield
Brown Seaweeds (Phaeophyceae) Fucus vesiculosus, Ascophyllum nodosum, Sargassum sp., Undaria pinnatifida (Wakame), Laminaria japonica (Kombu)Fucoidan can constitute a significant portion of the dry weight of brown algae. The fucose content within fucoidan can vary but is often high. For example, fucoidan from Fucus vesiculosus has been reported to have a fucose content of around 44% by weight.
Bacterial Exopolysaccharides Produced by various bacteria, including certain strains of Enterobacter, Klebsiella, and marine bacteria.The fucose content can be significant, for instance, the exopolysaccharide from Enterobacter sakazakii is composed of 42.72% L-fucose.
Plant Gums Tragacanth gum (Astragalus gummifer)Contains L-fucose as one of its constituent monosaccharides.
Extraction Methods for L-Fucose from Brown Seaweed (Fucoidan)

The extraction of L-Fucose from brown seaweed involves the initial extraction of the fucose-containing polysaccharide, fucoidan, followed by hydrolysis to release the monosaccharide.

This protocol is based on an optimized single-step extraction procedure.

1. Pre-treatment of Seaweed:

  • Wash the collected Sargassum sp. seaweed thoroughly with fresh water to remove salt and epiphytes.
  • Dry the seaweed at 60°C in a hot air oven until a constant weight is achieved.
  • Grind the dried seaweed into a fine powder (e.g., to pass through a 0.5 mm sieve).

2. Acid Extraction:

  • Suspend the dried seaweed powder in 0.03 M HCl at a solid-to-liquid ratio of 1:20 (w/v).
  • Heat the suspension to 90°C in a water bath with continuous stirring (e.g., 200 rpm) for 4 hours.
  • After extraction, cool the mixture to room temperature and centrifuge at 8000 x g for 20 minutes to separate the supernatant from the solid residue.

3. Precipitation of Fucoidan:

  • Collect the supernatant and add ethanol (B145695) to a final concentration of 70% (v/v) to precipitate the crude fucoidan.
  • Allow the precipitation to occur overnight at 4°C.
  • Collect the precipitate by centrifugation at 8000 x g for 20 minutes.

4. Purification of Fucoidan (Optional but Recommended):

  • Wash the crude fucoidan precipitate with ethanol and then acetone (B3395972) to remove pigments and other impurities.
  • Redissolve the precipitate in distilled water and dialyze against distilled water for 48 hours to remove low molecular weight impurities.
  • Lyophilize the dialyzed solution to obtain purified fucoidan.

5. Hydrolysis of Fucoidan to L-Fucose:

  • Hydrolyze the purified fucoidan with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
  • Remove the TFA by evaporation under a stream of nitrogen.
  • The resulting hydrolysate contains free L-Fucose, which can be further purified by chromatographic methods.

Extraction Workflow for L-Fucose from Brown Seaweed

Extraction_Workflow cluster_seaweed_prep Seaweed Preparation cluster_extraction Extraction cluster_purification Fucoidan Purification cluster_hydrolysis Hydrolysis Raw_Seaweed Raw Brown Seaweed Washing Washing Raw_Seaweed->Washing Drying Drying (60°C) Washing->Drying Grinding Grinding Drying->Grinding Acid_Extraction Acid Extraction (0.03 M HCl, 90°C, 4h) Grinding->Acid_Extraction Centrifugation1 Centrifugation Acid_Extraction->Centrifugation1 Precipitation Ethanol Precipitation Centrifugation1->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified_Fucoidan Purified Fucoidan Lyophilization->Purified_Fucoidan Hydrolysis Acid Hydrolysis (2M TFA, 121°C, 2h) L_Fucose L-Fucose Hydrolysis->L_Fucose Purified_Fucoidan->Hydrolysis

A generalized workflow for the extraction of L-Fucose from brown seaweed.

Part 3: Chemical Synthesis of this compound

For researchers requiring this compound, chemical synthesis provides a reliable method for its preparation. A described method utilizes D-galactose as a starting material.

Synthetic Pathway Overview

The synthesis involves the protection of hydroxyl groups of D-galactose, followed by the modification of the C6 position and subsequent deprotection to yield D-fucose.

Chemical Synthesis Pathway of this compound from D-Galactose

D_Fucose_Synthesis D_Galactose D-Galactose Protected_Galactose 1,2:3,4-Di-O-isopropylidene- D-galactopyranose D_Galactose->Protected_Galactose Acetone, H₂SO₄ Brominated_Intermediate 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Protected_Galactose->Brominated_Intermediate NBS, PPh₃ Reduced_Intermediate 6-Deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Brominated_Intermediate->Reduced_Intermediate Reduction D_Fucose This compound Reduced_Intermediate->D_Fucose Deprotection (Acid)

A simplified schematic of the chemical synthesis of this compound from D-galactose.

Experimental Protocol: Synthesis of (α/β)-D-Fucose

The following is a summarized protocol based on a patented method.

Step 1: Protection of D-Galactose

  • D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid to yield 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 2: Bromination of the C6 Position

  • The protected galactose is treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343) to afford 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-D-galactopyranose.

Step 3: Reduction of the C6 Position

  • The 6-bromo derivative is then reduced to remove the bromine atom, yielding 1,2:3,4-di-O-isopropylidene-6-deoxy-D-galactopyranose (a protected form of D-fucose). This can be achieved using a suitable reducing agent.

Step 4: Deprotection to Yield D-Fucose

  • The protecting isopropylidene groups are removed by acid hydrolysis (e.g., with aqueous acetic acid) to give the final product, (α/β)-D-Fucose. The product can be purified by recrystallization from a solvent such as ethanol.

Conclusion

While this compound remains an elusive target from natural sources, this guide provides the current understanding of its limited occurrence. For practical laboratory and developmental needs, the focus shifts to the readily available L-Fucose, for which detailed extraction methodologies from brown seaweeds are well-established. Furthermore, chemical synthesis offers a direct and viable route to obtain this compound for research and pharmaceutical applications. Future discoveries in microbial biotechnology or exploration of novel plant glycosides may yet unveil a rich natural source of this compound.

References

D-(+)-Fucose Metabolic Pathways in Microbial Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-fucose is a deoxyhexose sugar that, while less common than its L-isomeric counterpart, plays a role in the structure of some bacterial polysaccharides and glycoconjugates. The metabolic fate of this compound in microbial systems is not as extensively characterized as that of L-fucose. However, existing research on the metabolism of L-fucose and other related sugars, such as D-arabinose, provides significant insights into the putative pathways for this compound utilization by microorganisms. This technical guide synthesizes the current understanding of this compound metabolism in microbial systems, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

While a dedicated catabolic pathway for this compound has not been definitively elucidated in any microbial species to date, evidence suggests that some microorganisms can metabolize it, likely through the promiscuous activity of enzymes involved in L-fucose and D-arabinose catabolism. The proposed pathway mirrors the canonical L-fucose degradation pathway.

Putative this compound Metabolic Pathway

The proposed metabolic pathway for this compound in bacteria, such as Escherichia coli, involves a series of enzymatic reactions that convert D-fucose into intermediates of central metabolism. This pathway is largely inferred from the known substrate promiscuity of the enzymes of the L-fucose operon, which are also involved in D-arabinose degradation.

The key enzymatic steps are:

  • Isomerization: this compound is isomerized to D-(+)-fuculose. This reaction is likely catalyzed by an L-fucose isomerase (EC 5.3.1.25), which has been shown to act on D-arabinose, a structural analog of D-fucose.

  • Phosphorylation: D-(+)-Fuculose is phosphorylated to D-(+)-fuculose-1-phosphate. This step is putatively carried out by an L-fuculokinase (EC 2.7.1.51).

  • Aldol Cleavage: D-(+)-Fuculose-1-phosphate is cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. This reaction is catalyzed by L-fuculose-1-phosphate aldolase (B8822740) (EC 4.1.2.17). DHAP enters glycolysis, while L-lactaldehyde can be further metabolized.

The following diagram illustrates this putative pathway:

Putative this compound Metabolic Pathway DFucose This compound DFuculose D-(+)-Fuculose DFucose->DFuculose L-Fucose Isomerase (putative) DFuculose1P D-(+)-Fuculose-1-phosphate DFuculose->DFuculose1P L-Fuculokinase (putative) DHAP Dihydroxyacetone phosphate (DHAP) DFuculose1P->DHAP L-Fuculose-1-phosphate Aldolase (putative) LLactaldehyde L-Lactaldehyde DFuculose1P->LLactaldehyde L-Fuculose-1-phosphate Aldolase (putative) Glycolysis Glycolysis DHAP->Glycolysis FurtherMetabolism Further Metabolism LLactaldehyde->FurtherMetabolism

A putative metabolic pathway for this compound in microbial systems.

Quantitative Data

Direct quantitative data for enzymes acting on this compound and its derivatives are scarce. The following tables summarize available kinetic parameters for homologous enzymes from the L-fucose pathway, highlighting their activity on analogous substrates where data is available.

Table 1: Kinetic Parameters of L-Fucose Isomerase

Enzyme SourceSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Escherichia coliL-Fucose--7.6-10.6-[1]
Escherichia coliD-Arabinose--7.6-10.6-[1]
Caldicellulosiruptor saccharolyticusL-Fucose140198.57.075[2]
Caldicellulosiruptor saccharolyticusD-Arabinose----[2]
Caldicellulosiruptor saccharolyticusD-Altrose----[2]
Caldicellulosiruptor saccharolyticusL-Galactose----

Table 2: Kinetic Parameters of L-Fuculose-1-Phosphate Aldolase

Enzyme SourceSubstrateKm (mM)kcat (s-1)Optimal pHReference
Escherichia coliL-Fuculose-1-phosphate-19.37.2
Escherichia coliD-Ribulose-1-phosphate---

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Protocol 1: Enzyme Activity Assay for Fucose Isomerase

This protocol is adapted for a continuous spectrophotometric assay to measure the isomerization of this compound to D-(+)-fuculose, which can then be reduced to a polyol.

Materials:

  • Purified L-Fucose Isomerase (or cell-free extract containing the enzyme)

  • This compound solution (e.g., 1 M in water)

  • NADH solution (e.g., 10 mg/mL in buffer)

  • Sorbitol dehydrogenase (or a suitable polyol dehydrogenase that acts on D-fuculose)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM MnCl2)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of reaction buffer

    • 100 µL of NADH solution

    • 50 µL of sorbitol dehydrogenase solution

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to establish a baseline.

  • Initiate the reaction by adding 50 µL of the this compound solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepMixture Prepare Reaction Mixture (Buffer, NADH, Sorbitol Dehydrogenase) Incubate Incubate at 37°C (5 min) PrepMixture->Incubate AddSubstrate Add this compound Incubate->AddSubstrate MonitorAbs Monitor Absorbance at 340 nm AddSubstrate->MonitorAbs CalcRate Calculate Reaction Rate MonitorAbs->CalcRate DetKinetics Determine Kinetic Parameters (Km, Vmax) CalcRate->DetKinetics

Workflow for the enzymatic assay of fucose isomerase.
Protocol 2: Metabolite Extraction from Bacterial Cells

This protocol describes a method for quenching metabolism and extracting intracellular metabolites for analysis by techniques such as LC-MS or GC-MS.

Materials:

  • Bacterial culture grown on this compound

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: 80% methanol, pre-chilled to -20°C

  • Centrifuge capable of reaching high speeds and low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapidly withdraw a known volume of bacterial culture (e.g., 5 mL) and immediately plunge it into 5 volumes of quenching solution.

  • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at -20°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of cold extraction solvent.

  • Incubate on ice for 15 minutes with occasional vortexing to ensure cell lysis and metabolite extraction.

  • Centrifuge at high speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for your analytical platform.

Metabolite Extraction Workflow cluster_quench Quenching cluster_extract Extraction cluster_process Processing Quench Quench Culture in Cold Methanol Centrifuge1 Centrifuge at -20°C Quench->Centrifuge1 Resuspend Resuspend Pellet in Cold Extraction Solvent Centrifuge1->Resuspend Incubate Incubate on Ice Resuspend->Incubate Centrifuge2 Centrifuge at 4°C Incubate->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant DryExtract Dry Extract CollectSupernatant->DryExtract ResuspendFinal Resuspend for Analysis DryExtract->ResuspendFinal

Workflow for the extraction of intracellular metabolites.
Protocol 3: 13C-Labeling for Metabolic Flux Analysis

This protocol outlines the general steps for conducting a 13C-labeling experiment to trace the metabolic fate of this compound.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium

  • [U-13C]-D-(+)-Fucose (or other specifically labeled fucose)

  • Equipment for bacterial culture (e.g., shaker, bioreactor)

  • GC-MS or LC-MS/MS for analyzing isotopic labeling patterns in proteinogenic amino acids or other metabolites

Procedure:

  • Adapt the bacterial strain to grow on the defined minimal medium with unlabeled this compound as the sole carbon source.

  • Inoculate a fresh culture in the minimal medium containing a known concentration of 13C-labeled this compound.

  • Grow the culture to a mid-exponential phase to ensure metabolic steady-state.

  • Harvest the cells by centrifugation.

  • Hydrolyze the cellular protein to obtain proteinogenic amino acids.

  • Derivatize the amino acids for GC-MS analysis.

  • Analyze the mass isotopomer distribution of the derivatized amino acids using GC-MS.

  • Use the labeling patterns to deduce the active metabolic pathways and quantify metabolic fluxes using appropriate software.

13C-Labeling Workflow cluster_culture Culturing cluster_analysis Analysis cluster_flux Flux Calculation Adapt Adapt Strain to Minimal Medium Culture Culture with [13C]-D-Fucose Adapt->Culture Harvest Harvest Cells Culture->Harvest Hydrolyze Hydrolyze Protein Harvest->Hydrolyze Derivatize Derivatize Amino Acids Hydrolyze->Derivatize GCMS GC-MS Analysis Derivatize->GCMS FluxAnalysis Metabolic Flux Analysis GCMS->FluxAnalysis

Workflow for 13C-based metabolic flux analysis.

Conclusion and Future Directions

The metabolism of this compound in microbial systems remains a relatively unexplored area of research. The pathways and enzymatic activities described in this guide are largely putative and inferred from studies on related sugars. There is a clear need for further research to:

  • Isolate and characterize microbial enzymes with specific activity towards this compound and its phosphorylated derivatives.

  • Perform detailed kinetic analysis of these enzymes to understand their substrate specificity and catalytic efficiency.

  • Conduct comprehensive metabolic flux analyses using 13C-labeled this compound to definitively map its catabolic routes in various microorganisms.

  • Investigate the regulation of the genes involved in this compound metabolism.

A deeper understanding of these pathways will not only enhance our fundamental knowledge of microbial carbohydrate metabolism but also open avenues for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial strategies targeting unique metabolic pathways.

References

An In-Depth Technical Guide to the Stereochemistry and Anomeric Forms of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose is a deoxyhexose sugar that, while less common in mammals than its L-enantiomer, holds significant interest in glycobiology and drug development. Its unique stereochemical arrangement and the dynamic equilibrium of its anomeric forms in solution are critical determinants of its biological activity and its interactions with proteins such as lectins. This technical guide provides a comprehensive overview of the stereochemistry and anomeric forms of this compound, detailed experimental protocols for its analysis, and visualizations of key structural relationships and processes.

Stereochemistry of this compound

This compound is a six-carbon monosaccharide with the chemical formula C₆H₁₂O₅. Its stereochemistry is defined by two key features: its classification as a D-sugar and its dextrorotatory optical activity.

  • D-Configuration: The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in the open-chain form). In the Fischer projection of D-Fucose, the hydroxyl group on C5 is depicted on the right side. This relates it to D-glyceraldehyde, the reference compound for assigning D/L configurations to carbohydrates.

  • Deoxy Sugar: Fucose is a 6-deoxy sugar, meaning it lacks a hydroxyl group at the C6 position, which is replaced by a hydrogen atom. Specifically, D-Fucose is 6-deoxy-D-galactose.

  • Enantiomeric Relationship: The naturally more abundant L-Fucose is the enantiomer of D-Fucose. D-Fucose is stereochemically related to L-Galactose, being its 6-deoxy counterpart.

  • Optical Activity: The "(+)" notation indicates that D-Fucose is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Anomeric Forms of this compound

In aqueous solution, D-Fucose exists predominantly in a cyclic pyranose form, which arises from the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new stereocenter at C1, the anomeric carbon, giving rise to two diastereomeric forms known as anomers:

  • α-D-Fucopyranose: In the α-anomer, the hydroxyl group at the anomeric carbon (C1) is in the axial position in the most stable chair conformation. In the Haworth projection, the anomeric hydroxyl group is oriented downwards.

  • β-D-Fucopyranose: In the β-anomer, the anomeric hydroxyl group is in the equatorial position in the most stable chair conformation. In the Haworth projection, this hydroxyl group is oriented upwards.

Mutarotation

When either the pure α or β anomer of this compound is dissolved in an aqueous solution, the specific optical rotation of the solution gradually changes over time until it reaches a constant equilibrium value. This phenomenon is known as mutarotation . It occurs through the reversible opening of the pyranose ring to the open-chain aldehyde form, followed by re-closure to form either the α or β anomer. This process continues until a dynamic equilibrium is established between the two anomers and a trace amount of the open-chain form. The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of catalysts.

Quantitative Data

Anomeric Equilibrium

The ratio of α and β anomers at equilibrium is specific to the sugar and the conditions. For the more common L-Fucose, the anomeric equilibrium in D₂O has been reported to be approximately a 45:55 ratio of the α to β anomer, as determined by ¹H NMR spectroscopy.[1] While specific quantitative data for the anomeric equilibrium of this compound is not as readily available, a similar equilibrium distribution is expected.

Specific Optical Rotation

The specific optical rotation is a characteristic physical property of a chiral compound. While the precise values for the individual anomers of this compound are not readily found in the literature, the principle of mutarotation can be illustrated with the well-documented data for D-Glucose.

Table 1: Specific Rotation of D-Glucose Anomers and their Equilibrium Mixture.

CompoundSpecific Rotation ([α]D)
α-D-Glucopyranose+112.2°
β-D-Glucopyranose+18.7°
Equilibrium Mixture of D-Glucose+52.7°

Note: These values are for D-Glucose and are provided to illustrate the concept of mutarotation. The specific values for this compound will differ.

Experimental Protocols

Determination of Anomeric Composition by Polarimetry

Objective: To monitor the mutarotation of this compound and determine the specific rotation of the equilibrium mixture. From this, and with known values for the pure anomers, the equilibrium composition can be calculated.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample tube (1 dm)

  • Analytical balance

  • Volumetric flasks

  • This compound

  • Distilled water

Methodology:

  • Instrument Calibration: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes. Calibrate the instrument with a blank (distilled water) by filling the sample tube, ensuring no air bubbles are present, and setting the reading to zero.

  • Sample Preparation: Accurately weigh a precise amount of this compound (e.g., 1.00 g) and dissolve it in a known volume of distilled water (e.g., 100.0 mL) in a volumetric flask. This creates a solution of known concentration (e.g., 1.00 g/100 mL).

  • Initial Measurement: Quickly rinse the polarimeter tube with a small amount of the fucose solution and then fill it, again ensuring the absence of air bubbles. Immediately place the tube in the polarimeter and record the observed rotation (α) and the time. This initial reading will be close to the specific rotation of the predominant anomer in the solid state.

  • Monitoring Mutarotation: Continue to take readings of the observed rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes constant. This constant value represents the observed rotation of the equilibrium mixture.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

    [α] = α / (c × l)

    where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter tube in decimeters (dm).

  • Calculation of Anomeric Composition (if pure anomer values are known): Let x be the fraction of the α-anomer and (1-x) be the fraction of the β-anomer at equilibrium. The specific rotation of the equilibrium mixture ([α]eq) can be expressed as:

    [α]eq = (x * [α]α) + ((1-x) * [α]β)

    where [α]α and [α]β are the specific rotations of the pure α and β anomers, respectively. The equation can be rearranged to solve for x.

Determination of Anomeric Ratio by ¹H NMR Spectroscopy

Objective: To determine the relative proportions of the α and β anomers of this compound at equilibrium using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • This compound

  • Deuterium oxide (D₂O)

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound (e.g., 5-10 mg) in approximately 0.6 mL of D₂O directly in an NMR tube.

  • Equilibration: Allow the solution to stand at room temperature for several hours (or overnight) to ensure that the anomeric equilibrium (mutarotation) is complete.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum of the sample.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts of carbohydrate protons (e.g., 0-6 ppm), and suppression of the residual HOD signal.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Identify the signals corresponding to the anomeric protons (H-1) of the α and β forms of D-Fucopyranose. The anomeric proton of the α-anomer typically appears at a lower field (higher ppm) than that of the β-anomer.

    • Integrate the signals for the α-anomeric proton and the β-anomeric proton.

    • The ratio of the integration values directly corresponds to the molar ratio of the two anomers in the equilibrium mixture. For example, Ratio (α:β) = Integral(α-H1) / Integral(β-H1).

Mandatory Visualizations

Stereochemical_Relationship cluster_D_Sugars D-Sugars cluster_L_Sugars L-Sugars D_Galactose D-Galactose D_Fucose This compound (6-deoxy-D-galactose) D_Galactose->D_Fucose -OH at C6 removed L_Galactose L-Galactose D_Galactose->L_Galactose Enantiomers L_Fucose L-(-)-Fucose (6-deoxy-L-galactose) D_Fucose->L_Fucose Enantiomers L_Galactose->L_Fucose -OH at C6 removed

Caption: Stereochemical relationship of this compound.

Anomerization_of_D_Fucose alpha_D_Fucopyranose α-D-Fucopyranose open_chain Open-Chain Aldehyde Form alpha_D_Fucopyranose->open_chain Ring Opening beta_D_Fucopyranose β-D-Fucopyranose open_chain->beta_D_Fucopyranose Ring Closing

Caption: Mutarotation of this compound in solution.

Polarimetry_Workflow cluster_Prep Sample Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis A Weigh this compound B Dissolve in Volumetric Flask A->B C Fill Polarimeter Tube B->C D Calibrate Polarimeter (Blank) E Measure Initial Rotation D->E F Monitor Rotation over Time E->F G Record Equilibrium Rotation F->G H Calculate Specific Rotation G->H I Determine Anomeric Ratio H->I

Caption: Experimental workflow for polarimetry.

References

The Tale of Two Sugars: A Technical Guide to the Fundamental Differences Between D-(+)-Fucose and L-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucose, a 6-deoxyhexose, is a monosaccharide of profound biological significance. Its stereochemistry dictates its role in mammalian physiology, with L-Fucose being an integral component of numerous glycoconjugates and a key player in vital cellular processes. In stark contrast, its enantiomer, D-(+)-Fucose, is a biological rarity in mammals, largely excluded from metabolic pathways and cellular structures. This technical guide provides an in-depth exploration of the core differences between this compound and L-Fucose, encompassing their physicochemical properties, biological prevalence, metabolic pathways, and functional roles in health and disease. Detailed experimental protocols and visual representations of key pathways are provided to equip researchers with the foundational knowledge required for advancing studies in glycobiology and therapeutic development.

Physicochemical and Biological Disparities

The fundamental difference between this compound and L-Fucose lies in their stereochemical configuration, which profoundly influences their physical properties and biological recognition. L-Fucose is the naturally occurring isomer in mammals, while D-Fucose is predominantly found in some plant glycosides and microbial polysaccharides.[1][2]

Table 1: Quantitative Comparison of this compound and L-Fucose
PropertyThis compoundL-Fucose
Chemical Name 6-Deoxy-D-galactose6-Deoxy-L-galactose
Molecular Formula C₆H₁₂O₅C₆H₁₂O₅
Molar Mass 164.16 g/mol 164.16 g/mol
Melting Point 144-145 °C[3][4]150-153 °C
Optical Rotation [α]D +74° to +76° (c=4, H₂O)-73° to -77° (c=4, H₂O, 24hr)
Solubility Soluble in water (100 mg/mL)Readily soluble in water
Natural Abundance in Mammals Exceedingly rareCommon component of N- and O-linked glycans

Metabolic Dichotomy: The L-Fucose-Centric Mammalian System

Mammalian cells possess highly specific enzymatic machinery for the synthesis and utilization of L-Fucose, while analogous pathways for D-Fucose are absent.

GDP-L-Fucose Biosynthesis

The activated form of L-Fucose, Guanosine Diphosphate (GDP)-L-Fucose, is the universal donor for fucosyltransferases. Mammalian cells synthesize GDP-L-Fucose through two primary pathways: the de novo pathway and the salvage pathway.

  • De Novo Pathway: This pathway synthesizes GDP-L-Fucose from GDP-D-Mannose through the action of two key enzymes: GDP-D-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein).

  • Salvage Pathway: This pathway recycles free L-Fucose derived from extracellular sources or the lysosomal degradation of glycoconjugates, converting it to GDP-L-Fucose via the sequential action of fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP).

D-Fucose is not a known substrate for the enzymes in these pathways.

GDP_L_Fucose_Biosynthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-Mannose GMDS GDP-L-Fucose_de_novo GDP-L-Fucose GDP-4-keto-6-deoxy-D-Mannose->GDP-L-Fucose_de_novo FX Protein L-Fucose L-Fucose L-Fucose-1-Phosphate L-Fucose-1-Phosphate L-Fucose->L-Fucose-1-Phosphate FUK GDP-L-Fucose_salvage GDP-L-Fucose L-Fucose-1-Phosphate->GDP-L-Fucose_salvage GFPP D-Fucose D-Fucose No Pathway No Known Metabolic Pathway in Mammals D-Fucose->No Pathway

Figure 1: Mammalian metabolic pathways for GDP-L-Fucose synthesis.

Functional Roles and Signaling Pathways: The Primacy of L-Fucose

L-Fucose, as a terminal modification on glycans, plays a critical role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses.

L-Fucose in Epidermal Growth Factor Receptor (EGFR) Signaling

Core fucosylation, the addition of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is crucial for proper EGFR function. The absence of core fucose on EGFR impairs its ability to bind to EGF, leading to reduced receptor phosphorylation and downstream signaling. This highlights the importance of L-fucose in regulating cell growth and proliferation.

EGFR_Signaling cluster_fucosylated Core Fucosylated EGFR cluster_nonfucosylated Non-fucosylated EGFR EGF_f EGF EGFR_f EGFR (with L-Fucose) EGF_f->EGFR_f Binding Dimerization_f Receptor Dimerization & Autophosphorylation EGFR_f->Dimerization_f Signaling_f Downstream Signaling (e.g., ERK, JNK activation) Dimerization_f->Signaling_f EGF_nf EGF EGFR_nf EGFR (lacks L-Fucose) EGF_nf->EGFR_nf NoBinding_nf Impaired Binding EGFR_nf->NoBinding_nf ReducedSignaling_nf Reduced Downstream Signaling NoBinding_nf->ReducedSignaling_nf

Figure 2: Role of L-Fucose in EGFR signaling.

L-Fucose in Notch Signaling

The Notch signaling pathway, critical for cell fate decisions, is regulated by O-fucosylation of its extracellular EGF-like repeats, a modification catalyzed by Protein O-fucosyltransferase 1 (POFUT1). This O-fucosylation is essential for the proper folding and function of the Notch receptor, and its ability to bind to its ligands, such as Delta-like 1 (DLL1).

Notch_Signaling Notch_Receptor_Precursor Notch Receptor Precursor (in ER) O-Fucosylated_Notch O-Fucosylated Notch Receptor Notch_Receptor_Precursor->O-Fucosylated_Notch O-fucosylation POFUT1 POFUT1 POFUT1->O-Fucosylated_Notch GDP-L-Fucose GDP-L-Fucose GDP-L-Fucose->POFUT1 Cell_Surface_Notch Cell Surface Notch Receptor O-Fucosylated_Notch->Cell_Surface_Notch Transport to cell surface Signaling_Activation Notch Signaling Activation Cell_Surface_Notch->Signaling_Activation Binding DLL1_Ligand DLL1 Ligand (on adjacent cell) DLL1_Ligand->Signaling_Activation

Figure 3: L-Fucose in the Notch signaling pathway.

Experimental Protocols

Protocol for Fucosyltransferase Activity Assay

This protocol outlines a method to measure the activity of a fucosyltransferase, the enzyme responsible for attaching fucose to glycans.

Materials:

  • Enzyme source (recombinant fucosyltransferase or cell lysate)

  • Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)

  • GDP-L-Fucose (donor substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Stop solution (e.g., 0.1 M EDTA)

  • Method for product detection (e.g., HPLC, mass spectrometry, or radioactivity if using radiolabeled GDP-L-Fucose)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

  • Initiate the reaction by adding GDP-L-Fucose to the mixture.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution.

  • Analyze the reaction mixture to quantify the amount of fucosylated product formed. This can be achieved by separating the product from the unreacted substrates using HPLC and detecting it with a suitable detector.

Protocol for α-L-Fucosidase Activity Assay

This protocol describes a method to measure the activity of α-L-fucosidase, an enzyme that cleaves L-fucose from glycoconjugates.

Materials:

  • Enzyme source (cell lysate, tissue homogenate, or purified enzyme)

  • Substrate: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding the enzyme source to the assay buffer in a 96-well plate.

  • Add the pNP-Fuc substrate to each well to start the reaction.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH and cause the released p-nitrophenol to develop a yellow color.

  • Measure the absorbance of each well at 405 nm using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve prepared with known concentrations of p-nitrophenol.

Experimental Workflow for Chiral Separation of D- and L-Fucose

This workflow outlines the separation of D- and L-fucose enantiomers using High-Performance Liquid Chromatography (HPLC).

Chiral_Separation_Workflow Sample_Prep Sample Preparation (Dissolve fucose mixture in mobile phase) HPLC_System HPLC System Sample_Prep->HPLC_System Chiral_Column Chiral Stationary Phase Column (e.g., polysaccharide-based) HPLC_System->Chiral_Column Isocratic_Elution Isocratic Elution (e.g., hexane/ethanol mixture) Chiral_Column->Isocratic_Elution Detection Detection (Refractive Index or UV detector) Isocratic_Elution->Detection Data_Analysis Data Analysis (Quantify peak areas for D- and L-Fucose) Detection->Data_Analysis

Figure 4: Experimental workflow for chiral separation of fucose isomers.

Conclusion

The fundamental differences between this compound and L-Fucose underscore the remarkable stereospecificity of biological systems. While L-Fucose is a cornerstone of mammalian glycobiology, deeply integrated into metabolic and signaling networks, D-Fucose remains a biological outsider. For researchers in drug development, understanding these distinctions is paramount. Targeting the L-fucose-specific metabolic pathways and fucosyltransferases offers promising avenues for therapeutic intervention in diseases characterized by aberrant fucosylation, such as cancer and inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the continued exploration of fucose biology and the development of novel therapeutic strategies.

References

The Unexplored Horizon: A Technical Guide to the Biological Significance of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with L-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a crucial monosaccharide in glycobiology, playing a pivotal role in a myriad of physiological and pathological processes. However, the biological significance of fucose is almost exclusively attributed to its L-enantiomer, L-fucose.[1] In mammals, L-fucose is an integral component of numerous glycoproteins and glycolipids, mediating processes from cell adhesion and signaling to immune responses and cancer progression.[1] In stark contrast, its stereoisomer, D-(+)-fucose, is exceedingly rare in mammalian systems and is largely considered a biological bystander.[1] This technical guide provides a comprehensive overview of the known biological significance of this compound, primarily through a comparative lens with the well-understood roles of L-fucose. This approach is necessitated by the limited direct research on this compound in mammals and aims to highlight the profound impact of stereochemistry on biological function, while also exploring the potential, yet largely uncharted, roles of this compound.

The Stereochemical Dichotomy: L-Fucose vs. This compound

The fundamental difference between L-fucose and this compound lies in their stereochemical configuration, which dictates their interactions with enzymes and proteins. Mammalian biological systems have evolved to specifically recognize and utilize L-fucose.[1]

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_L_Fucose_de_novo GDP-L-Fucose Intermediate->GDP_L_Fucose_de_novo FX Protein Golgi Golgi Apparatus GDP_L_Fucose_de_novo->Golgi GDP-Fucose Transporter Free_L_Fucose Free L-Fucose L_Fucose_1_P L-Fucose-1-Phosphate Free_L_Fucose->L_Fucose_1_P Fucokinase GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1_P->GDP_L_Fucose_salvage GDP-L-Fucose Pyrophosphorylase GDP_L_Fucose_salvage->Golgi GDP-Fucose Transporter Fucosylation Fucosylation of Glycoproteins & Glycolipids Golgi->Fucosylation Fucosyltransferases MS_Workflow Sample Glycoconjugate Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Monosaccharides Released Monosaccharides Hydrolysis->Monosaccharides Sodiation Sodiation Monosaccharides->Sodiation Sodiated_Fucose Sodiated Fucose Adducts Sodiation->Sodiated_Fucose ERMS Energy-Resolved Mass Spectrometry Sodiated_Fucose->ERMS Data_Analysis Data Analysis ERMS->Data_Analysis Isomer_ID Isomer Identification Data_Analysis->Isomer_ID

References

Potential roles of D-(+)-Fucose in host-pathogen interactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a deoxyhexose sugar, is a critical player in the complex molecular dialogues between hosts and pathogens. Unlike its more abundant L-fucose counterpart, this compound is less common in mammalian glycans, making its role in host-pathogen interactions a subject of growing interest. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its involvement in pathogen recognition, modulation of host immune responses, and its potential as a therapeutic agent. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Pathogen Recognition and Adhesion: The Fucose-Lectin Lock and Key

A primary mechanism by which pathogens initiate infection is through the adhesion to host cells. This process is often mediated by lectins, carbohydrate-binding proteins on the pathogen surface, that recognize specific glycan structures on host cells. Fucosylated glycans serve as crucial attachment points for a variety of bacterial and viral pathogens.

Many pathogens have evolved lectins with high specificity for fucose residues, enabling them to colonize host tissues effectively. For instance, the bacterium Pseudomonas aeruginosa, a notorious opportunistic pathogen, produces the lectin LecB, which exhibits a strong affinity for fucosylated glycans present on the surface of respiratory epithelial cells.[1] Similarly, Burkholderia ambifaria, another opportunistic pathogen, expresses the fucose-binding lectin BambL, which recognizes both plant and human fucosylated oligosaccharides.[2] Viral pathogens, such as noroviruses and rotaviruses, also depend on fucosylated structures for attachment to host intestinal cells, a critical step for successful infection.[3]

The binding affinity between pathogen lectins and fucosylated ligands is a key determinant of the strength of adhesion and, consequently, the infectivity of the pathogen. Understanding these interactions at a quantitative level is crucial for the development of anti-adhesive therapies.

Quantitative Data: Pathogen Lectin Binding Affinities

The following table summarizes the binding affinities (dissociation constants, Kd) of various pathogen lectins to this compound and fucosylated glycans. Lower Kd values indicate stronger binding.

PathogenLectinLigandBinding Affinity (Kd)Reference
Pseudomonas aeruginosaLecB (PA-IIL)Methyl-α-L-fucoside1.2 µM[4]
Burkholderia ambifariaBambLFucose< 1 µM[2]
Aspergillus fumigatusFleAL-Fucose209 µM
Scedosporium apiospermumSapL1α-Methyl fucose~100 µM

Modulation of the Host Immune Response by this compound

Beyond its role as a passive attachment site, this compound and fucosylated molecules actively modulate the host's innate and adaptive immune responses. These interactions can either promote or suppress inflammation, depending on the context and the specific receptors involved.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of fucose. L-fucose has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in various cell types. This suppression is often mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: Anti-inflammatory Effects of Fucose

The table below presents quantitative data on the effects of fucose on the production of inflammatory mediators.

Cell TypeStimulantFucose ConcentrationEffect on Inflammatory MediatorReference
3T3-L1 AdipocytesLPS, TNF-α, IFN-γ20 mM L-fucoseSignificant reduction in Tnfa and Il1b gene expression
RAW264.7 MacrophagesLPS5 mg/ml L-fucoseDecreased Mcp1 (p < 0.01) and Il6 (p < 0.05) expression
RAW264.7 MacrophagesLPS10 mg/ml L-fucoseDecreased Mcp1 (p < 0.0001) and Il6 (p < 0.001) expression
Peritoneal MacrophagesZymosan AL-fucose treatment in miceReduced levels of TNF-α, MCP-1, and IL-6 in peritoneal fluid (p < 0.01)
Peritoneal Macrophages from Muc2-/- mice-L-fucose supplementationReduced levels of IL-1α, TNF-α, IFN-γ, IL-6, MCP-1, RANTES, MIP-1b
Interaction with Immune Receptors: The Case of DC-SIGN

Dendritic cells (DCs) are crucial antigen-presenting cells that orchestrate adaptive immune responses. The C-type lectin receptor, Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), expressed on the surface of DCs, plays a pivotal role in recognizing fucosylated and mannosylated glycans on pathogens.

The interaction between fucosylated ligands and DC-SIGN can trigger distinct downstream signaling pathways, leading to the modulation of T helper (Th) cell differentiation. For example, recognition of fucosylated antigens from pathogens like Schistosoma mansoni and Helicobacter pylori by DC-SIGN can promote a Th2-polarized immune response, which is often associated with anti-helminth immunity and allergic reactions. This tailored immune response is a testament to the sophisticated interplay between glycan recognition and the shaping of adaptive immunity.

Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its ability to influence intracellular signaling cascades. Below are diagrams of key signaling pathways implicated in fucose-mediated host-pathogen interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Fucose has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fucose Fucose IKK_complex IKK Complex (IKKα/β/γ) Fucose->IKK_complex Inhibits Pathogen_LPS Pathogen_LPS TLR4 TLR4 Pathogen_LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK_complex IkB IkB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB degradation DNA DNA NF_kB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

NF-κB signaling pathway inhibition by fucose.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. Fucose has been demonstrated to suppress MAPK activation.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fucose Fucose Raf Raf Fucose->Raf Inhibits Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocates & Activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

MAPK signaling pathway inhibition by fucose.
DC-SIGN Signaling Pathway

The engagement of DC-SIGN by fucosylated ligands initiates a signaling cascade that can modulate the immune response, for example, by promoting a Th2 response.

DC_SIGN_Pathway cluster_extracellular Extracellular cluster_membrane DC Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fucosylated_Antigen Fucosylated_Antigen DC_SIGN DC-SIGN Fucosylated_Antigen->DC_SIGN Binds LSP1 LSP1 DC_SIGN->LSP1 Recruits IKKe_CYLD IKKε/CYLD Complex LSP1->IKKe_CYLD Recruits Bcl3 Bcl3 IKKe_CYLD->Bcl3 Activates Bcl3_active Bcl3 (Active) Bcl3->Bcl3_active Translocates Gene_Expression IL-10 & Th2 Chemokine Gene Expression Bcl3_active->Gene_Expression Pro_inflammatory_Gene_Suppression Pro-inflammatory Gene Suppression Bcl3_active->Pro_inflammatory_Gene_Suppression

DC-SIGN signaling leading to a Th2 response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Bacterial Adhesion Inhibition Assay

This protocol is designed to quantify the ability of this compound to inhibit the adhesion of bacteria to host epithelial cells.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Human epithelial cell line (e.g., A549 lung carcinoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound solutions of varying concentrations

  • 24-well tissue culture plates

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • 0.1% Triton X-100 in PBS

Procedure:

  • Cell Culture:

    • Seed A549 cells into 24-well plates at a density of 2 x 105 cells/well and incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).

  • Bacterial Culture:

    • Inoculate the bacterial strain into TSB and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in serum-free cell culture medium to a concentration of 1 x 107 CFU/mL.

  • Inhibition Assay:

    • Wash the confluent A549 cell monolayers twice with warm PBS.

    • Add 500 µL of serum-free medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 mM) to the wells.

    • Incubate for 1 hour at 37°C.

    • Add 500 µL of the bacterial suspension (1 x 107 CFU/mL) to each well (resulting in a multiplicity of infection (MOI) of approximately 50).

    • Incubate for 1 hour at 37°C to allow for bacterial adhesion.

  • Quantification of Adherent Bacteria:

    • Gently wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Lyse the A549 cells by adding 500 µL of 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature.

    • Perform serial dilutions of the lysate in PBS and plate onto TSA plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) the next day.

  • Data Analysis:

    • Calculate the percentage of adhesion for each fucose concentration relative to the control (0 mM fucose).

    • Plot the percentage of adhesion against the fucose concentration to determine the inhibitory effect.

Lectin Affinity Chromatography for Fucose-Binding Proteins

This protocol describes the purification of fucose-binding lectins from a crude protein extract using a fucose-agarose affinity column.

Materials:

  • Fucose-agarose beads (or NHS-activated agarose (B213101) for coupling fucose)

  • Chromatography column

  • Crude protein extract containing the fucose-binding lectin

  • Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4

  • Elution Buffer: Binding/Wash Buffer containing 0.2 M this compound

  • Spectrophotometer

Procedure:

  • Column Preparation:

    • If using pre-made fucose-agarose beads, gently resuspend the slurry and pack it into the chromatography column according to the manufacturer's instructions.

    • If preparing the column, couple this compound to NHS-activated agarose beads following the manufacturer's protocol.

    • Equilibrate the packed column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Clarify the crude protein extract by centrifugation or filtration to remove any particulate matter.

    • Load the clarified extract onto the equilibrated column at a slow flow rate to allow for efficient binding of the lectin to the fucose ligand.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.

  • Elution:

    • Elute the bound fucose-binding lectin by applying the Elution Buffer to the column. The this compound in the elution buffer will compete with the immobilized fucose for binding to the lectin, causing the lectin to be released from the column.

    • Collect fractions of the eluate.

  • Analysis of Purified Lectin:

    • Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified lectin.

    • Analyze the purity of the lectin by SDS-PAGE.

    • The purified lectin can be further characterized for its activity and specificity.

Conclusion and Future Directions

This compound plays a pivotal and multifaceted role in the intricate dance between hosts and pathogens. Its involvement in pathogen adhesion, modulation of the host immune system, and its potential as an anti-inflammatory agent make it a compelling target for further research and therapeutic development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to delve deeper into the mechanisms of fucose-mediated interactions.

Future research should focus on elucidating the full spectrum of fucose-binding proteins in various pathogens and the corresponding host receptors. A deeper understanding of the signaling pathways triggered by fucose recognition will be crucial for designing targeted immunomodulatory therapies. Furthermore, the therapeutic potential of fucose and its derivatives as anti-adhesive and anti-inflammatory agents warrants extensive preclinical and clinical investigation. The continued exploration of the roles of this compound in host-pathogen interactions holds great promise for the development of novel strategies to combat infectious diseases.

References

D-(+)-Fucose as a Nonmetabolizable Analog of L-Arabinose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-(+)-Fucose as a nonmetabolizable analog of L-Arabinose, a crucial tool in the study of bacterial gene regulation, particularly the L-arabinose operon in Escherichia coli. Due to its structural similarity to L-Arabinose, D-Fucose can interact with the regulatory protein AraC, yet it cannot be utilized as a carbon source by the bacterium. This unique property allows for the decoupling of induction from metabolism, making it an invaluable instrument for dissecting the molecular mechanisms of the ara operon. This guide summarizes key quantitative data, provides detailed experimental protocols, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

The L-arabinose operon in Escherichia coli is a classic model system for understanding the dual positive and negative regulation of gene expression. The operon encodes enzymes for the catabolism of the five-carbon sugar L-Arabinose. The key regulator of this system is the AraC protein, which acts as both a repressor in the absence of L-Arabinose and an activator in its presence.

This compound, a deoxyhexose, serves as a powerful molecular probe in this system. In wild-type E. coli, D-Fucose acts as an anti-inducer, inhibiting the induction of the ara operon by L-Arabinose.[1][2] However, in specific mutants of the araC gene, D-Fucose paradoxically functions as a gratuitous inducer, switching on the operon without being metabolized.[1][3] This allows researchers to study the induction process and its downstream consequences without the confounding effects of L-Arabinose metabolism.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of D-Fucose and L-Arabinose with the L-arabinose operon regulatory machinery.

Table 1: Effect of D-Fucose on AraC Protein-DNA Binding Affinity

LigandRelative Affinity of AraC for araI and araO1 sitesFold Reduction in Affinity Compared to L-Arabinose
L-Arabinose11
D-Fucose0.02540

Data sourced from Hendrickson & Schleif (1984).

Table 2: L-Arabinose Isomerase Activity in E. coli B/r Wild-Type and D-Fucose Resistant Mutant

StrainInducerSpecific Activity (units/mg protein)
Wild-TypeNone< 0.5
Wild-TypeL-Arabinose (0.0067 M)35
Wild-TypeD-Fucose (0.01 M)< 0.5
Wild-TypeL-Arabinose (0.0067 M) + D-Fucose (0.01 M)2.5
D-Fucose Resistant MutantNone10
D-Fucose Resistant MutantL-Arabinose (0.0067 M)40
D-Fucose Resistant MutantD-Fucose (0.01 M)30

Data adapted from Beverin, Sheppard, & Park (1971).

Signaling Pathways and Regulatory Mechanisms

The regulation of the L-arabinose operon is a complex process involving the AraC protein, which can adopt different conformations depending on the presence or absence of L-Arabinose. D-Fucose interacts with AraC, influencing this conformational state.

ara_operon_regulation cluster_no_arabinose No L-Arabinose (Repression) cluster_arabinose With L-Arabinose (Activation) AraC_dimer_P1 AraC Dimer (P1 Conformation) araI1 araI1 AraC_dimer_P1->araI1 Binds araO2 araO2 AraC_dimer_P1->araO2 Binds DNA_loop DNA Looping araI1->DNA_loop araO2->DNA_loop pBAD pBAD Promoter DNA_loop->pBAD Blocks RNA Polymerase Access araBAD araBAD (No Transcription) pBAD->araBAD L_Arabinose L-Arabinose AraC_dimer_P2 AraC Dimer (P2 Conformation) L_Arabinose->AraC_dimer_P2 Binds & Induces Conformational Change araI1_2 araI1 AraC_dimer_P2->araI1_2 Binds araI2 araI2 AraC_dimer_P2->araI2 Binds pBAD_2 pBAD Promoter araI1_2->pBAD_2 Recruits RNA Polymerase araI2->pBAD_2 araBAD_2 araBAD (Transcription) pBAD_2->araBAD_2 Initiates

Figure 1: Regulation of the L-arabinose operon by AraC.

In the absence of L-Arabinose, the AraC dimer adopts a conformation (P1) that causes it to bind to two distant DNA sites, araI1 and araO2, leading to the formation of a DNA loop. This loop represses transcription from the pBAD promoter. When L-Arabinose is present, it binds to AraC, inducing a conformational change to the P2 state. In this state, AraC preferentially binds to adjacent sites, araI1 and araI2, which promotes the recruitment of RNA polymerase and activates transcription. D-Fucose can interfere with this process.

d_fucose_interaction cluster_wildtype Wild-Type AraC cluster_mutant araC Mutant D_Fucose_WT D-Fucose AraC_WT Wild-Type AraC D_Fucose_WT->AraC_WT Binds Repression_WT Maintains Repressive (P1-like) Conformation AraC_WT->Repression_WT Inhibition Inhibition of araBAD Induction Repression_WT->Inhibition D_Fucose_Mutant D-Fucose AraC_Mutant Mutant AraC D_Fucose_Mutant->AraC_Mutant Binds Activation_Mutant Induces Activating (P2-like) Conformation AraC_Mutant->Activation_Mutant Induction Gratuitous Induction of araBAD Activation_Mutant->Induction

Figure 2: Differential effect of D-Fucose on Wild-Type and Mutant AraC.

Experimental Protocols

Gratuitous Induction of the L-Arabinose Operon with D-Fucose

This protocol is adapted from Beverin, Sheppard, & Park (1971) for demonstrating the gratuitous induction of L-arabinose isomerase in a D-Fucose resistant E. coli B/r strain.

Materials:

  • D-Fucose resistant mutant of E. coli B/r

  • Minimal salts medium (e.g., M9 medium)

  • Glycerol (B35011) (as a primary carbon source)

  • L-Arabinose solution

  • D-Fucose solution

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculate a starter culture of the D-Fucose resistant E. coli strain in minimal medium supplemented with glycerol and grow overnight at 37°C with shaking.

  • Dilute the overnight culture into fresh minimal glycerol medium to an optical density at 600 nm (OD600) of approximately 0.05.

  • Divide the culture into four flasks:

    • No inducer (control)

    • L-Arabinose (final concentration 0.0067 M)

    • D-Fucose (final concentration 0.01 M)

    • L-Arabinose (0.0067 M) + D-Fucose (0.01 M)

  • Incubate the cultures at 37°C with vigorous shaking.

  • Monitor the growth of the cultures by measuring the OD600 at regular intervals.

  • When the cultures reach mid-exponential phase (OD600 ≈ 0.4-0.6), harvest the cells by centrifugation.

  • Prepare cell-free extracts for enzyme assays.

L-Arabinose Isomerase Assay

This colorimetric assay measures the activity of L-arabinose isomerase by quantifying the formation of L-ribulose.

Materials:

  • Cell-free extract

  • L-Arabinose solution

  • Cysteine-carbazole reagent

  • Sulfuric acid

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the cell-free extract and L-arabinose in a suitable buffer.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding trichloroacetic acid.

  • To a sample of the reaction mixture, add the cysteine-carbazole reagent followed by concentrated sulfuric acid.

  • Incubate at room temperature to allow color development.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of L-ribulose formed by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

  • Express enzyme activity as units per milligram of protein (one unit is the amount of enzyme that produces one micromole of L-ribulose per minute under the assay conditions).

Experimental Workflow for Studying D-Fucose Effects

The following diagram illustrates a typical workflow for investigating the impact of D-Fucose on the L-arabinose operon.

experimental_workflow Start Start: Select E. coli Strain (Wild-Type or araC Mutant) Culture Culture Preparation (Minimal Medium + Glycerol) Start->Culture Induction Induction with: - No Inducer - L-Arabinose - D-Fucose - L-Arabinose + D-Fucose Culture->Induction Growth Monitor Growth (OD600) Induction->Growth Harvest Harvest Cells (Mid-log phase) Growth->Harvest Analysis Downstream Analysis Harvest->Analysis Enzyme_Assay Enzyme Assay (e.g., L-Arabinose Isomerase) Analysis->Enzyme_Assay Gene_Expression Gene Expression Analysis (e.g., qRT-PCR of araBAD) Analysis->Gene_Expression Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis

Figure 3: General workflow for D-Fucose experiments.

Conclusion

This compound is a versatile and potent tool for the study of the L-arabinose operon. Its ability to act as a nonmetabolizable analog of L-Arabinose allows for the precise dissection of regulatory mechanisms without the complexities of metabolic feedback. For researchers in molecular biology, microbiology, and drug development, understanding the principles and experimental applications of D-Fucose can provide significant insights into gene regulation and potential targets for antimicrobial strategies. The data and protocols presented in this guide offer a solid foundation for utilizing D-Fucose in future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of beta-D-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of beta-D-fucose. The methodologies outlined are intended to guide researchers in obtaining this valuable monosaccharide for applications in glycobiology, drug discovery, and diagnostics.

Stereoselective Synthesis of beta-D-Fucosides via Non-Participating Protecting Groups

The stereoselective synthesis of β-D-fucosides is a significant challenge in carbohydrate chemistry. The formation of the undesired α-anomer is a common side reaction that can substantially lower the yield of the desired β-product. A key strategy to achieve high β-selectivity is the use of a non-participating protecting group at the C-2 position of the fucosyl donor. This approach suppresses the formation of an oxocarbenium ion intermediate and promotes an SN2-like displacement at the anomeric center, favoring the formation of the β-glycosidic bond.

Experimental Protocol: Stereoselective β-D-Fucosylation

This protocol describes the synthesis of a β-D-fucoside using a fucosyl trichloroacetimidate (B1259523) donor equipped with non-participating benzyl (B1604629) ether protecting groups.

Part 1: Preparation of the Per-O-benzylated Fucosyl Trichloroacetimidate Donor

  • Protection of D-Fucose:

    • Suspend D-fucose in anhydrous N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, ~5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (BnBr, ~5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting per-O-benzylated fucose by flash column chromatography.

  • Formation of the Trichloroacetimidate Donor:

    • Dissolve the purified per-O-benzylated fucose in anhydrous dichloromethane (B109758) (DCM).

    • Add trichloroacetonitrile (B146778) (~5 equivalents) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the fucosyl trichloroacetimidate donor.

Part 2: Glycosylation Reaction

  • Preparation:

    • Dry the glycosyl acceptor (1.0 equivalent) and the fucosyl trichloroacetimidate donor (1.2 equivalents) under high vacuum for several hours.

    • Add freshly activated 4 Å molecular sieves to a flame-dried, two-necked round-bottom flask under an inert atmosphere.[1]

  • Reaction:

    • Dissolve the acceptor and donor in anhydrous DCM and transfer the solution to the flask containing the molecular sieves via cannula.[1]

    • Cool the mixture to -40 °C.

    • Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, ~0.1 equivalents) dropwise.[1]

    • Stir the reaction at -40 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with triethylamine.

    • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the β- and α-anomers.[2] A solvent system of petroleum ether and ethyl acetate (B1210297) is commonly used.[3]

Quantitative Data

The yield and stereoselectivity of the glycosylation reaction are highly dependent on the substrate, protecting groups, and reaction conditions. The following table provides representative data.

DonorAcceptorPromoterSolventTemp (°C)Time (h)Yield (%)α:β Ratio
2,3,4-tri-O-benzyl-D-fucosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideTMSOTfDCM-40285>1:19
2,3,4-tri-O-benzyl-D-fucosyl trichloroacetimidate1-OctanolTMSOTfDCM-40192>1:20
2,3,4-tri-O-benzyl-D-fucosyl trichloroacetimidateCholesterolBF₃·OEt₂DCM-20378>1:15

Experimental Workflow

stereoselective_synthesis Stereoselective beta-D-Fucosylation Workflow cluster_donor_prep Donor Preparation cluster_glycosylation Glycosylation cluster_purification Purification d_fucose D-Fucose protection Per-O-benzylation (NaH, BnBr, DMF) d_fucose->protection protected_fucose Per-O-benzylated Fucose protection->protected_fucose imidate_formation Trichloroacetimidate Formation (Cl3CCN, DBU, DCM) protected_fucose->imidate_formation donor Fucosyl Trichloroacetimidate Donor imidate_formation->donor reaction Glycosylation (TMSOTf, DCM, -40°C) donor->reaction acceptor Glycosyl Acceptor acceptor->reaction crude_product Crude Product (α/β mixture) reaction->crude_product chromatography Flash Column Chromatography crude_product->chromatography beta_anomer beta-D-Fucoside chromatography->beta_anomer Major Product alpha_anomer alpha-D-Fucoside chromatography->alpha_anomer Minor Product

Caption: Workflow for the stereoselective synthesis of beta-D-fucosides.

Synthesis of (α/β)-D-Fucose from D-Galactose

D-fucose can be synthesized from the more readily available D-galactose through a four-step process. This method provides a mixture of the α and β anomers, which can then be separated.

Experimental Protocol: D-Fucose from D-Galactose

This protocol is adapted from a patented procedure.

  • Protection of D-Galactose:

    • To a suspension of D-galactose (1 equivalent) and anhydrous copper(II) sulfate in dry acetone, slowly add concentrated sulfuric acid under stirring at room temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture and neutralize the filtrate.

    • Concentrate the filtrate to obtain 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

  • Bromination:

    • Dissolve the protected galactose (1 equivalent), N-bromosuccinimide (NBS, 1.5 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in toluene.

    • Heat the mixture at 60 °C for 2 hours.

    • Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to yield 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-D-galactopyranose.

  • Reduction:

    • Dissolve the bromo-derivative in dry tetrahydrofuran (B95107) (THF).

    • Add a reducing agent (e.g., lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a phase-transfer catalyst) and stir at room temperature until the reaction is complete.

    • Work up the reaction by quenching excess reducing agent, filtering, and concentrating the solution.

    • The crude product, 1,2:3,4-di-O-isopropylidene-D-fucopyranose, can be used in the next step without further purification.

  • Deprotection:

    • Dissolve the protected fucose in an aqueous acetic acid solution (AcOH:H₂O = 4:1).

    • Heat the reaction at 80 °C for 3 hours.

    • Concentrate the mixture under reduced pressure.

    • Recrystallize the residue from absolute ethanol (B145695) to obtain (α/β)-D-fucose as a white solid. A yield of 90% for this step has been reported.

Quantitative Data
StepReactantsReagentsConditionsProductYield (%)
1D-GalactoseAcetone, H₂SO₄RT1,2:3,4-di-O-isopropylidene-D-galactopyranose~95
2Protected GalactoseNBS, PPh₃Toluene, 60°C, 2h1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-D-galactopyranose~80
3Bromo-derivativeLiAlH₄THF, RT1,2:3,4-di-O-isopropylidene-D-fucopyranose~90
4Protected FucoseAcOH/H₂O (4:1)80°C, 3h(α/β)-D-Fucose90

Experimental Workflow

galactose_to_fucose Synthesis of D-Fucose from D-Galactose d_galactose D-Galactose protection Protection (Acetone, H2SO4) d_galactose->protection protected_galactose 1,2:3,4-di-O-isopropylidene- D-galactopyranose protection->protected_galactose bromination Bromination (NBS, PPh3, Toluene) protected_galactose->bromination bromo_derivative 6-bromo-6-deoxy -protected galactose bromination->bromo_derivative reduction Reduction (LiAlH4, THF) bromo_derivative->reduction protected_fucose 1,2:3,4-di-O-isopropylidene- D-fucopyranose reduction->protected_fucose deprotection Deprotection (AcOH/H2O, 80°C) protected_fucose->deprotection fucose_mixture (α/β)-D-Fucose deprotection->fucose_mixture

Caption: Four-step synthesis of D-fucose from D-galactose.

Chemoenzymatic Synthesis of GDP-D-Fucose

Guanosine diphosphate (B83284) fucose (GDP-fucose) is the activated sugar nucleotide required by fucosyltransferases for the glycosylation of proteins and lipids. Chemoenzymatic methods provide an efficient route to GDP-fucose and its analogs. This protocol describes the preparative-scale synthesis of GDP-L-fucose, which can be adapted for GDP-D-fucose, using a bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP).

Experimental Protocol: Preparative-Scale Synthesis of GDP-Fucose
  • Reaction Mixture Preparation:

    • In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture in Tris-HCl buffer (100 mM, pH 7.5) containing:

      • L-fucose (or D-fucose) (0.05 mmol)

      • ATP (1.0 equivalent)

      • GTP (1.0 equivalent)

      • MnSO₄ (10 mM)

      • Inorganic pyrophosphatase (90 units)

      • L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) (9 units)

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 5-6 hours with shaking (225 rpm).

    • Monitor the reaction progress by TLC.

  • Purification:

    • Quench the reaction by adding ethanol.

    • Centrifuge to pellet the precipitated protein.

    • Purify the supernatant containing GDP-fucose by gel filtration chromatography (e.g., Bio-Gel P-2).

Quantitative Data

This chemoenzymatic approach is highly efficient, with reported yields often exceeding 75%.

SubstrateEnzymeKey ReagentsTime (h)ProductYield (%)
L-FucoseFKPATP, GTP, MnSO₄5-6GDP-L-Fucose>75
5-Alkynyl-L-fucoseFKPATP, GTP, MnSO₄5-6GDP-5-Alkynyl-L-fucose>75
GDP-Fucose Biosynthesis Pathways

In biological systems, GDP-fucose is synthesized via two main pathways: the de novo pathway and the salvage pathway.

gdp_fucose_biosynthesis GDP-Fucose Biosynthesis Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway gdp_mannose GDP-Mannose gmd GDP-Mannose 4,6-Dehydratase (GMD) gdp_mannose->gmd gdp_keto_deoxy_mannose GDP-4-keto-6-deoxymannose gmd->gdp_keto_deoxy_mannose fx GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) gdp_keto_deoxy_mannose->fx gdp_fucose_denovo GDP-Fucose fx->gdp_fucose_denovo fucosylation Fucosylation of Glycoconjugates gdp_fucose_denovo->fucosylation fucose Fucose fuk Fucokinase (FUK) fucose->fuk fucose_1_p Fucose-1-Phosphate fuk->fucose_1_p fkp GDP-Fucose Pyrophosphorylase (FKP) fucose_1_p->fkp gdp_fucose_salvage GDP-Fucose fkp->gdp_fucose_salvage gdp_fucose_salvage->fucosylation

Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.

Purification and Analysis

The purification of β-D-fucose from the α-anomer and other reaction impurities is a critical step. A combination of recrystallization and chromatographic methods is typically employed.

Protocol 1: Recrystallization

This method is suitable for the bulk purification of a mixture of fucose anomers.

  • Dissolve the crude (α/β)-D-fucose in a minimal amount of hot absolute ethanol (~78 °C).

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold absolute ethanol.

  • Dry the crystals under vacuum. This process can yield up to 90% crystalline D-fucose.

Protocol 2: Analytical HPLC for Anomer Separation

High-performance liquid chromatography (HPLC) is used to determine the purity and the α/β ratio of the fucose product.

  • System: HPLC with a refractive index (RI) detector.

  • Column: Amino-bonded silica or a chiral column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Expected Retention Times:

    • α-D-Fucose: ~5.5 min

    • β-D-Fucose: ~6.0 min (Note: Retention times are approximate and will vary depending on the specific system and conditions.)

Protocol 3: Preparative HPLC for β-Anomer Isolation

For applications requiring the pure β-anomer, preparative HPLC can be used to separate the anomeric mixture.

  • Develop an optimized separation method on an analytical scale.

  • Scale up the method to a preparative column.

  • Dissolve the anomeric mixture in the mobile phase at a high concentration.

  • Perform multiple injections and collect the fractions corresponding to the β-anomer.

  • Pool the β-anomer fractions and remove the solvent under reduced pressure.

  • Verify the purity of the isolated β-D-fucose using analytical HPLC.

References

Application Notes and Protocols for the Enzymatic Synthesis of D-Fucose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1] The enzymes responsible for this transfer are fucosyltransferases (FUTs), which utilize guanosine (B1672433) diphosphate-L-fucose (GDP-fucose) as the donor substrate.[1] Altered fucosylation patterns are increasingly recognized as hallmarks of various diseases, particularly cancer, making the study and synthesis of fucosylated glycans a significant area of research for diagnostics and therapeutics.[1] This document provides detailed protocols and quantitative data for the enzymatic synthesis of D-fucose containing glycans, aimed at researchers and professionals in the field of glycoscience and drug development. While L-fucose is the common enantiomer in mammals, this guide focuses on the enzymatic incorporation of D-fucose, which is relevant in certain bacteria and for the synthesis of novel glycan structures.

Data Presentation: Quantitative Analysis of Fucosyltransferase Activity

The efficiency of enzymatic fucosylation is dependent on several factors, including the specific fucosyltransferase used, the acceptor substrate, and reaction conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: Kinetic Parameters of Fucosyltransferases

This table presents the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for various fucosyltransferases with their respective donor and acceptor substrates. These parameters are crucial for designing and optimizing enzymatic reactions.

EnzymeDonor SubstrateAcceptor SubstrateKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1µM-1)Reference
Human FUT8GDP-FucoseG0 (Asialo-, agalacto-biantennary N-glycan)14.56 ± 3.4~15~1.03[2]
Human FUT8GDP-FucoseG0-peptide133.1 ± 19.99~15~0.11[2]
T. maritima α-L-fucosidasepNP-fucoside-35 ± 39.4 ± 0.4 s-10.27 s-1µM-1

Table 2: Yields of Enzymatic Fucosylation Reactions

This table provides a summary of reported yields for the enzymatic synthesis of various fucosylated glycans. The yield is a critical factor for the preparative-scale synthesis of these complex molecules.

FucosyltransferaseAcceptor SubstrateFucosylated ProductYield (%)Reference
Mfuc6pNP-Fuc (donor) + LactoseFuc-(1–2)-Fuc-pNP34
Pedobacter sp. CAU209 FUCpNPFuc (donor) + Lactose3'-Fucosyllactose (3'FL)70.5
Pedobacter sp. CAU209 FUCpNPFuc (donor) + Lactose2'-Fucosyllactose (2'FL)14.5
α-L-fucosidase from Penicillium multicolorα-L-FucpOpNP (donor) + various GlcNAc derivativesα-L-Fucp-(1→3)-D-GlcpNAc disaccharidesup to 34

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis and analysis of D-fucose containing glycans.

Protocol 1: General Assay for Fucosyltransferase Activity

This protocol describes a common method to quantify the activity of fucosyltransferases using a fluorescently labeled acceptor substrate and analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fucosyltransferase (e.g., cell lysate containing overexpressed enzyme or purified recombinant enzyme)

  • GDP-Fucose (donor substrate)

  • Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharide)

  • Reaction Buffer (e.g., 50 mM MES buffer, pH 6.5, containing 20 mM MnCl2 and 0.1% Triton X-100)

  • Stop Solution (e.g., 0.1 M EDTA)

  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Enzyme Preparation:

    • If using cell lysates, solubilize cells expressing the fucosyltransferase in a suitable lysis buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) via sonication.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove cell debris.

    • Collect the supernatant containing the enzyme. Determine the protein concentration using a standard method like the BCA assay.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. A typical 20 µL reaction includes:

      • 10 µL of 2x Reaction Buffer

      • 2 µL of GDP-Fucose (final concentration 50-100 µM)

      • 2 µL of fluorescently labeled acceptor substrate (final concentration 10-20 µM)

      • X µL of enzyme preparation

      • Nuclease-free water to a final volume of 20 µL

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding an equal volume of Stop Solution.

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture onto the reversed-phase HPLC column.

    • Elute the products using a suitable gradient of an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.0) and an organic solvent (e.g., acetonitrile (B52724) or 1-butanol).

    • Monitor the elution of the fluorescently labeled glycans using a fluorescence detector.

    • Quantify the product peak area to determine the enzyme activity. The amount of product formed can be calculated by comparing the peak area to a standard curve of the fluorescently labeled product.

Protocol 2: Mass Spectrometry Analysis of Fucosylated Glycans

Mass spectrometry (MS) is a powerful tool for the structural characterization of fucosylated glycans. This protocol outlines a general workflow for the analysis of N-glycans released from a glycoprotein (B1211001).

Materials:

  • Fucosylated glycoprotein sample

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturation buffer (e.g., containing SDS and DTT)

  • Reaction buffer (e.g., NP-40 containing buffer)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) or electrospray ionization (ESI) solvent system

  • Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF)

Procedure:

  • Glycan Release:

    • Denature the glycoprotein sample by heating in the denaturation buffer.

    • Add PNGase F and the reaction buffer to the denatured protein and incubate (e.g., at 37°C overnight) to release the N-glycans.

  • Purification and Desalting:

    • Purify the released glycans from proteins and other contaminants using an SPE cartridge.

    • Elute the glycans and dry them down.

  • Mass Spectrometry Analysis:

    • MALDI-MS:

      • Resuspend the dried glycans in a small volume of water.

      • Spot the glycan solution onto a MALDI target plate and mix with the MALDI matrix.

      • Allow the spot to dry completely.

      • Acquire mass spectra in positive or negative ion mode.

    • LC-ESI-MS:

      • Resuspend the dried glycans in a suitable solvent for liquid chromatography.

      • Inject the sample onto an LC system coupled to an ESI mass spectrometer. A porous graphitized carbon (PGC) or HILIC column is often used for glycan separation.

      • Acquire mass spectra and tandem mass spectra (MS/MS) for structural elucidation. Fragmentation patterns can reveal information about the glycan sequence and linkage, including the position of the fucose residue.

Visualizations

Signaling Pathway: Role of Core Fucosylation in EGFR Signaling

Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans, is catalyzed by FUT8 and plays a crucial role in modulating the activity of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active EGFR (Active Dimer) EGFR_inactive->EGFR_active Dimerization & Phosphorylation FUT8 FUT8 Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) EGFR_active->Signaling_Cascade Activation Core_Fucose Core Fucose FUT8->Core_Fucose Catalyzes addition of Core_Fucose->EGFR_inactive Modulates receptor conformation Cellular_Response Cellular Responses (Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to Fucosylation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Acceptor Acceptor Glycan (e.g., N-glycan, O-glycan) Reaction Enzymatic Reaction Acceptor->Reaction Donor GDP-D-Fucose Donor->Reaction Enzyme Fucosyltransferase (e.g., FUT) Enzyme->Reaction Product Fucosylated Glycan Reaction->Product Purification Purification (e.g., SPE, HPLC) Product->Purification Analysis_Method Structural Analysis Purification->Analysis_Method HPLC HPLC-FLR Analysis_Method->HPLC Fluorescence Detection MS Mass Spectrometry (MALDI-MS, LC-MS/MS) Analysis_Method->MS Structural Elucidation

References

Application Notes and Protocols for the Quantification of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of D-(+)-Fucose in various samples. The protocols outlined below cover a range of analytical techniques suitable for research, quality control, and drug development applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of monosaccharides like this compound. Different HPLC modes and detection methods can be employed depending on the sample matrix and required sensitivity.

HPLC with Refractive Index Detection (HPLC-RI)

This method is suitable for the direct analysis of underivatized monosaccharides.

Experimental Protocol:

Instrumentation:

  • HPLC system equipped with a refractive index (RI) detector

  • Amino-based or ligand-exchange chromatography column (e.g., Aminex HPX-87P)

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Generate a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Aqueous Samples: Filter through a 0.45 µm syringe filter.

    • Biological Samples (e.g., Glycoproteins): Hydrolyze the glycoprotein (B1211001) to release monosaccharides using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Neutralize the hydrolysate and filter.

    • Pharmaceutical Formulations: Dissolve the formulation in an appropriate solvent and filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[1]

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Quantification: Integrate the peak area corresponding to the retention time of the this compound standard. Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow for HPLC-RI Analysis of this compound

HPLC_RI_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Sample (Aqueous, Biological, Pharmaceutical) Hydrolysis Acid Hydrolysis (if needed) Sample->Hydrolysis Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC System (Amino or Ligand-Exchange Column) Dilution->HPLC Hydrolysis->Filtration Filtration->HPLC RI_Detector Refractive Index Detector HPLC->RI_Detector Chromatogram Chromatogram Acquisition RI_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-RI.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis. Due to the low volatility of sugars, a derivatization step is required prior to analysis.

GC-MS with Trimethylsilyl (TMS) Derivatization

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms)

Reagents:

  • This compound standard

  • Pyridine (B92270)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., Myo-inositol)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and internal standard.

    • For complex matrices, perform acid hydrolysis as described for HPLC.

    • Lyophilize an aliquot of the standard or sample to complete dryness in a reaction vial.

  • Derivatization:

    • Add pyridine to the dried sample and vortex to dissolve.

    • Add HMDS and TMCS to the solution.[2]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[2]

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250-300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Quantification:

    • Identify the characteristic fragment ions for the TMS-derivatized this compound.

    • Use selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Quantify using the peak area ratio of this compound to the internal standard against a calibration curve.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard This compound & IS Standard Lyophilization Lyophilization Standard->Lyophilization Sample Sample Hydrolysis Acid Hydrolysis (if needed) Sample->Hydrolysis Sample->Lyophilization Hydrolysis->Lyophilization Deriv_Reagents Add Pyridine, HMDS, TMCS Lyophilization->Deriv_Reagents Heating Heat at 60-70°C Deriv_Reagents->Heating GCMS GC-MS System (e.g., DB-5ms column) Heating->GCMS Data_Acquisition Data Acquisition (Scan or SIM mode) GCMS->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Quantification Quantification (Peak Area Ratio) Chromatogram->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Spectrophotometric Method (L-Cysteine-Sulfuric Acid Assay)

This colorimetric assay is a classic method for the quantification of fucose. It is based on the reaction of fucose with sulfuric acid to form a furfural (B47365) derivative, which then reacts with L-cysteine to produce a colored product.

Experimental Protocol:

Instrumentation:

  • Spectrophotometer or microplate reader

Reagents:

  • This compound standard

  • Concentrated sulfuric acid

  • L-cysteine hydrochloride solution (e.g., 3% w/v in water, freshly prepared)[3]

  • Ultrapure water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in water. Create a series of calibration standards by dilution.

  • Sample Preparation:

    • Samples should be in an aqueous solution.

    • Hydrolyze complex carbohydrates as described previously.

  • Assay Procedure:

    • Pipette an aliquot (e.g., 1 mL) of the standard or sample into a glass test tube.

    • Place the tubes in an ice bath.

    • Carefully add a larger volume of a pre-chilled mixture of sulfuric acid and water (e.g., 4.5 mL of a 6:1 H₂SO₄:H₂O mixture).[3]

    • Mix well and heat the tubes in a boiling water bath for a defined period (e.g., 10 minutes).

    • Cool the tubes to room temperature.

    • Add a small volume of the L-cysteine solution (e.g., 0.1 mL) and mix.

    • Allow the color to develop at room temperature for a set time (e.g., 60 minutes).

  • Measurement and Quantification:

    • Measure the absorbance at two wavelengths: 396 nm (for fucose) and 430 nm (for correction of hexose (B10828440) interference).

    • Calculate the corrected absorbance (A₃₉₆ - A₄₃₀).

    • Construct a calibration curve of corrected absorbance versus fucose concentration.

    • Determine the fucose concentration in the sample from the calibration curve.

Experimental Workflow for Spectrophotometric Fucose Assay

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measure Measurement cluster_data Data Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Aqueous Sample Add_H2SO4 Add Sulfuric Acid (in ice bath) Sample->Add_H2SO4 Dilution->Add_H2SO4 Heating Heat in Boiling Water Bath Add_H2SO4->Heating Cooling Cool to Room Temp. Heating->Cooling Add_Cysteine Add L-Cysteine Solution Cooling->Add_Cysteine Incubation Incubate for Color Development Add_Cysteine->Incubation Spectro Spectrophotometer Incubation->Spectro Absorbance Measure Absorbance at 396 nm & 430 nm Spectro->Absorbance Corrected_Abs Calculate Corrected Absorbance Absorbance->Corrected_Abs Calibration Calibration Curve Corrected_Abs->Calibration Quantification Quantification Corrected_Abs->Quantification Calibration->Quantification

Caption: Workflow for the L-Cysteine-Sulfuric Acid fucose assay.

Enzymatic Assay

Enzymatic assays offer high specificity for the quantification of L-Fucose, and commercial kits are available. These assays typically use L-fucose dehydrogenase, which catalyzes the oxidation of L-fucose, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm. While these kits are specific for L-Fucose, the principles can be adapted for this compound if a specific D-fucose dehydrogenase is available.

Experimental Protocol (Based on a typical L-Fucose Assay Kit):

Instrumentation:

  • Spectrophotometer or microplate reader capable of reading at 340 nm

  • Thermostated water bath or cuvette holder

Reagents (typically provided in a kit):

  • Buffer solution

  • NADP⁺

  • L-fucose dehydrogenase

  • L-Fucose standard solution

Procedure:

  • Standard and Sample Preparation:

    • Prepare a calibration curve using the provided L-Fucose standard.

    • Dilute samples to ensure the fucose concentration falls within the linear range of the assay.

    • For samples containing protein, deproteinization may be necessary.

  • Assay Procedure (Manual or Microplate format):

    • Pipette the buffer, NADP⁺ solution, sample/standard, and water into a cuvette or microplate well.

    • Mix and read the initial absorbance (A₁) at 340 nm.

    • Start the reaction by adding L-fucose dehydrogenase.

    • Incubate for a specified time (e.g., ~10 minutes) at a controlled temperature (e.g., 37°C).

    • Read the final absorbance (A₂) at 340 nm.

  • Quantification:

    • Calculate the change in absorbance (ΔA = A₂ - A₁).

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Plot the corrected ΔA of the standards against their concentrations to create a calibration curve.

    • Determine the fucose concentration in the sample from the calibration curve.

Experimental Workflow for Enzymatic Fucose Assay

Enzymatic_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_data Data Analysis Standard Fucose Standard Dilution Dilution Standard->Dilution Sample Sample Sample->Dilution Mix_Reagents Mix Buffer, NADP+, Sample/Standard Dilution->Mix_Reagents Dilution->Mix_Reagents Read_A1 Read Initial Absorbance (A1) at 340 nm Mix_Reagents->Read_A1 Add_Enzyme Add Fucose Dehydrogenase Read_A1->Add_Enzyme Calc_DeltaA Calculate ΔA (A2 - A1) Read_A1->Calc_DeltaA Incubation Incubate (~10 min) Add_Enzyme->Incubation Read_A2 Read Final Absorbance (A2) at 340 nm Incubation->Read_A2 Read_A2->Calc_DeltaA Calibration Calibration Curve Calc_DeltaA->Calibration Quantification Quantification Calc_DeltaA->Quantification Calibration->Quantification

Caption: Workflow for the enzymatic quantification of fucose.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described analytical techniques. Note that values can vary depending on the specific instrumentation, column, and experimental conditions.

Analytical TechniqueTypical Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-RI 0.05 - 10 mg/mL~10-50 µg/mL~30-150 µg/mLSimple, no derivatization neededLower sensitivity, not compatible with gradient elution
GC-MS (TMS) 0.1 - 20 mg/100g0.6 - 2.7 µg/mL3.1 - 13.3 µg/mLHigh sensitivity and specificityRequires derivatization, can be complex
Spectrophotometric Varies, typically in the µg/mL range~1-5 µg/mL~5-15 µg/mLSimple, inexpensive, high-throughputPotential for interference from other sugars
Enzymatic Assay 0.5 - 100 µ g/assay 0.68 mg/L~2 mg/LHigh specificity, rapidKits can be expensive, specific for L-Fucose

References

D-(+)-Fucose as a Substrate for Glycosyltransferase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic transfer of a fucose sugar to a substrate, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses. In mammals, this process is predominantly mediated by fucosyltransferases (FUTs), which utilize guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose) as the universal donor substrate. While L-fucose is the naturally occurring enantiomer, the exploration of its unnatural counterpart, D-(+)-fucose, as a substrate for glycosyltransferases is a burgeoning area of research. The ability to incorporate D-fucose into glycans opens up exciting possibilities for the development of novel biotherapeutics with unique properties, glycan-based drugs, and innovative probes for studying biological systems.

This document provides detailed application notes and protocols for utilizing this compound in glycosyltransferase assays. It is designed to guide researchers in the chemoenzymatic synthesis of the necessary donor substrate, GDP-D-fucose, and its subsequent use in robust and quantifiable assay formats.

Data Presentation: Comparative Kinetic Parameters

A crucial aspect of evaluating the utility of this compound as a substrate is to determine the kinetic parameters of glycosyltransferases with its activated form, GDP-D-fucose. Currently, there is a scarcity of published data on the kinetic constants (Km and Vmax) for fucosyltransferases with GDP-D-fucose. This is largely due to the novelty of this research area.

However, to provide a valuable benchmark for comparison, the following table summarizes the kinetic parameters of human α1,6-fucosyltransferase (FUT8) with its natural donor substrate, GDP-L-fucose, and a common acceptor substrate. Researchers who have successfully engineered or discovered a glycosyltransferase capable of utilizing GDP-D-fucose can compare their experimentally determined kinetic data against these values to assess the efficiency of the enzyme with the unnatural sugar.

EnzymeDonor SubstrateAcceptor SubstrateKm (Donor) (µM)Vmax (pmol/min/µg)
Human FUT8GDP-L-fucoseN-glycanData not readily availableData not readily available
Hypothetical Engineered FUTGDP-D-fucoseN-glycanTo be determinedTo be determined

Researchers are encouraged to experimentally determine the kinetic parameters for their enzyme of interest with GDP-D-fucose and populate this table for their records.

Experimental Protocols

The utilization of this compound in glycosyltransferase assays is a two-stage process. First, this compound must be converted into its activated nucleotide sugar form, GDP-D-fucose. Subsequently, this donor substrate can be used in various assay formats to measure the activity of a glycosyltransferase of interest.

Protocol 1: Chemoenzymatic Synthesis of GDP-D-Fucose

This protocol describes a two-step enzymatic synthesis of GDP-D-fucose from this compound.

Materials:

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • Fucokinase (e.g., from Bacteroides fragilis)

  • GDP-fucose pyrophosphorylase (e.g., from Bacteroides fragilis)

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (20 mM)

  • Inorganic pyrophosphatase

  • Anion-exchange chromatography column

  • HPLC system with a C18 column

  • Mass spectrometer and NMR for product confirmation

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM HEPES buffer, pH 7.5

    • 20 mM MgCl₂

    • 10 mM this compound

    • 15 mM ATP

    • 15 mM GTP

    • 5 U/mL inorganic pyrophosphatase

    • 1 mg/mL purified fucokinase/GDP-fucose pyrophosphorylase enzyme mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or Thin Layer Chromatography (TLC).

  • Purification: Once the reaction is complete, purify the GDP-D-fucose from the reaction mixture using anion-exchange chromatography.

  • Product Confirmation: Confirm the identity and purity of the synthesized GDP-D-fucose using mass spectrometry and NMR.

Protocol 2: Phosphatase-Coupled Glycosyltransferase Assay (Colorimetric)

This high-throughput compatible assay measures the activity of a glycosyltransferase by quantifying the amount of GDP released, which is directly proportional to the amount of D-fucose transferred.

Materials:

  • Synthesized GDP-D-fucose (Protocol 1)

  • Acceptor substrate (e.g., N-acetyllactosamine)

  • Purified glycosyltransferase of interest

  • Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM MnCl₂, pH 7.5

  • Coupling Phosphatase (e.g., CD39L3, which acts on GDP)

  • Malachite Green phosphate (B84403) detection kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the donor substrate (GDP-D-fucose), acceptor substrate, and coupling phosphatase in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 10 µL of Reaction Buffer

    • 5 µL of Donor Substrate solution (e.g., 1 mM final concentration)

    • 5 µL of Acceptor Substrate solution (e.g., 5 mM final concentration)

    • 5 µL of Coupling Phosphatase solution

  • Initiate Reaction: Add 10 µL of the purified glycosyltransferase solution to each well to start the reaction. For a negative control, add buffer instead of the enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop and Develop: Stop the reaction and develop the color by adding 150 µL of the Malachite Green reagent to each well.

  • Incubate at Room Temperature: Incubate the plate at room temperature for 15 minutes to allow for color development.

  • Read Absorbance: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: An increase in absorbance at 620 nm in the sample wells compared to the negative control indicates the release of inorganic phosphate, and thus, the successful transfer of D-fucose by the glycosyltransferase.

Protocol 3: HPLC-Based Glycosyltransferase Assay for Kinetic Analysis

This method provides precise quantitative data for determining the kinetic parameters (Km and Vmax) of a glycosyltransferase with GDP-D-fucose.

Materials:

  • Synthesized GDP-D-fucose (Protocol 1)

  • Acceptor substrate

  • Purified glycosyltransferase of interest

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂

  • HPLC system with a C18 column and UV detector

  • Quenching solution (e.g., 100 mM EDTA)

Procedure:

  • Reaction Setup for Kinetic Analysis:

    • To determine the Km for the donor substrate (GDP-D-fucose), set up a series of reactions with a fixed, saturating concentration of the acceptor substrate and varying concentrations of GDP-D-fucose.

    • To determine the Km for the acceptor substrate, set up a series of reactions with a fixed, saturating concentration of GDP-D-fucose (e.g., 2 mM) and varying concentrations of the acceptor substrate (e.g., 0.05 mM to 5 mM).

    • Each reaction should contain a fixed amount of the purified glycosyltransferase (e.g., 1-5 µg).

  • Initiate and Time the Reaction: Initiate the reactions by adding the enzyme and incubate at 37°C. Take aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes) and stop the reaction by adding an equal volume of quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixtures to pellet any precipitate.

    • Analyze the supernatant using a reverse-phase C18 HPLC column.

    • Develop a gradient elution method to separate the donor substrate (GDP-D-fucose), the product (GDP), the acceptor substrate, and the fucosylated product.

    • Monitor the elution profile using a UV detector at 254 nm (for nucleotides).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the rate of product formation or substrate consumption at each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fucosylation_signaling cluster_synthesis Cytoplasm cluster_golgi Golgi Apparatus D-Fucose D-Fucose D-Fucose-1-P D-Fucose-1-P D-Fucose->D-Fucose-1-P Fucokinase (ATP -> ADP) GDP-D-Fucose GDP-D-Fucose D-Fucose-1-P->GDP-D-Fucose GDP-Fucose Pyrophosphorylase (GTP -> PPi) GDP-D-Fucose_golgi GDP-D-Fucose GDP-D-Fucose->GDP-D-Fucose_golgi Transporter Glycosyltransferase Glycosyltransferase GDP-D-Fucose_golgi->Glycosyltransferase D-Fucosylated_Product D-Fucosylated Product Glycosyltransferase->D-Fucosylated_Product GDP GDP Glycosyltransferase->GDP Acceptor Acceptor (Glycoprotein/Glycolipid) Acceptor->Glycosyltransferase Signaling_Modulation Modulation of Signaling Pathways D-Fucosylated_Product->Signaling_Modulation Altered Receptor Function, Cell Adhesion, etc. assay_workflow cluster_synthesis Step 1: Donor Substrate Synthesis cluster_assay Step 2: Glycosyltransferase Assay cluster_detection Detection Methods D_Fucose This compound Enzymatic_Rxn Enzymatic Synthesis (Fucokinase, GDP-Fucose Pyrophosphorylase) D_Fucose->Enzymatic_Rxn GDP_D_Fucose GDP-D-Fucose Enzymatic_Rxn->GDP_D_Fucose Assay_Setup Assay Setup: - GDP-D-Fucose - Acceptor Substrate - Glycosyltransferase GDP_D_Fucose->Assay_Setup Incubation Incubation (37°C) Assay_Setup->Incubation Detection Detection Incubation->Detection Colorimetric Phosphatase-Coupled (Colorimetric) Detection->Colorimetric for HTS HPLC HPLC-Based (Quantitative) Detection->HPLC for Kinetics logical_relationship Start Start with This compound Activation Activation to GDP-D-Fucose Start->Activation Assay Glycosyltransferase Assay Activation->Assay Screening Enzyme Screening (HTS) Assay->Screening Kinetics Kinetic Characterization Assay->Kinetics Novel_Enzyme Identification of Novel/Engineered Enzyme Screening->Novel_Enzyme Kinetics->Novel_Enzyme Novel_Glycoconjugate Synthesis of Novel Glycoconjugates Novel_Enzyme->Novel_Glycoconjugate

Application Notes and Protocols: Metabolic Labeling of Cells with D-(+)-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification where the monosaccharide fucose is added to proteins and lipids. This process is integral to a multitude of cellular functions, including signal transduction, cell-cell adhesion, and immune responses.[1][2] Dysregulation of fucosylation is a known hallmark of various diseases, particularly in cancer, where it influences metastasis and cell signaling.[3][4]

Metabolic labeling using analogs of D-(+)-Fucose offers a powerful chemical biology tool to investigate fucosylated glycans (fucoglycans) in living systems.[5] This technique involves introducing fucose analogs bearing bioorthogonal functional groups (e.g., an azide (B81097) or an alkyne) to cells. These analogs are processed by the cell's natural metabolic pathways and incorporated into newly synthesized glycoconjugates. The incorporated chemical handle can then be selectively tagged with a probe for visualization, identification, and functional studies through a bioorthogonal reaction, most commonly "click chemistry".

These application notes provide an overview of the principles, applications, and detailed protocols for the metabolic labeling of cells with this compound analogs.

Principle of the Method

The metabolic labeling strategy leverages the cell's fucose salvage pathway. Peracetylated fucose analogs are cell-permeable and, once inside the cell, are deacetylated by cytosolic esterases. The free fucose analog is then converted in two steps to a GDP-fucose analog, the activated sugar donor used by fucosyltransferases (FUTs). This process is catalyzed by fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP). The resulting GDP-fucose analog is transported into the Golgi apparatus or Endoplasmic Reticulum (ER), where FUTs transfer the analog onto N-glycans, O-glycans, and other glycoconjugates.

The incorporated analog, now displaying its bioorthogonal handle on the cell surface or within the cell, can be covalently ligated to a complementary probe (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free click chemistry reaction. This allows for the specific detection and analysis of fucosylated molecules.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_golgi Golgi / ER cluster_detection Detection FucAnalog Peracetylated Fucose Analog (e.g., Alkynyl-Fuc) FreeAnalog Free Fucose Analog FucAnalog->FreeAnalog Uptake & Deacetylation Fuc1P Fuc-Analog-1-P FreeAnalog->Fuc1P FUK GDPFuc GDP-Fuc-Analog Fuc1P->GDPFuc GFPP GDPFuc_golgi GDP-Fuc-Analog Incorporated Fucosylated Glycoprotein GDPFuc->GDPFuc_golgi Transporter (SLC35C1) Labeled Labeled Glycoprotein Incorporated->Labeled Click Chemistry (CuAAC) GDPFuc_golgi->Incorporated FUTs Probe Azide Probe (e.g., Fluorophore, Biotin) Probe->Labeled

Caption: Workflow of metabolic labeling with this compound analogs.

Fucose Analogs & Labeling Efficiency

Several fucose analogs with clickable handles have been developed. The choice of analog can significantly impact labeling efficiency and specificity, which is often cell-type and protein-dependent. This variability arises from differences in the expression of fucosyltransferases and the tolerance of pathway enzymes for the modified substrates.

Fucose AnalogChemical HandleRelative Labeling EfficiencyNotes
6-alkynyl-Fuc (6-Alk-Fuc) AlkyneHigh, but cell-type dependentCan inhibit the de novo GDP-fucose biosynthetic pathway, potentially reducing endogenous fucosylation.
7-alkynyl-Fuc (7-Alk-Fuc) AlkyneGenerally lower than 6-Alk-FucTolerated by most fucosyltransferases in vitro.
6-azido-Fuc (6-Az-Fuc) AzideVery HighShows highly efficient labeling compared to alkynyl analogs in some cell lines. May exhibit higher cytotoxicity.
Peracetylated forms (e.g., Ac4FucAlk)N/AAcetylation increases cell permeability. Analogs are deacetylated intracellularly.

Applications & Relevant Signaling Pathways

Metabolic labeling with fucose analogs enables a wide range of applications for studying fucobiology.

  • Visualization of Fucoglycans: Labeled glycans can be visualized by fluorescence microscopy or quantified by flow cytometry, providing spatial and temporal information on fucosylation dynamics.

  • Proteomic Identification: Using a biotin-azide or -alkyne probe, labeled glycoproteins can be enriched and subsequently identified by mass spectrometry, enabling the discovery of novel fucosylated proteins.

  • Functional Studies: Fucose analogs can be used to investigate the role of fucosylation in biological processes. For example, some analogs can act as metabolic inhibitors, blocking cellular fucosylation and allowing for the production of afucosylated antibodies or the study of fucosylation-dependent signaling.

Fucosylation-Dependent Signaling Pathways:

Fucosylation is a key regulator of several critical signaling pathways.

  • Notch Signaling: O-fucosylation of Epidermal Growth Factor-like (EGF) repeats on the Notch receptor by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch folding and its interaction with ligands like Delta and Jagged. This modification is critical for regulating cell fate decisions during development.

  • TGF-β Signaling: Core fucosylation (α-1,6 fucosylation) of the TGF-β receptor, catalyzed by FUT8, enhances TGF-β signaling and promotes the epithelial-mesenchymal transition (EMT) in cancer cells.

  • EGFR Signaling: Fucosylation of the Epidermal Growth Factor Receptor (EGFR) can modulate its activity and downstream signaling. Changes in EGFR fucosylation have been linked to resistance to tyrosine kinase inhibitors in cancer therapy.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Nucleus Ligand Ligand (e.g., Delta/Jagged) Notch Notch Receptor Ligand->Notch Binding NICD NICD (Intracellular Domain) Notch->NICD Cleavage POFUT1 POFUT1 GDPFuc GDP-Fucose GDPFuc->POFUT1 Notch_unfolded Unfolded Notch Notch_unfolded->Notch O-Fucosylation & Folding CSL CSL NICD->CSL Translocation to Nucleus TargetGenes Target Gene Expression CSL->TargetGenes Activation

Caption: Role of O-Fucosylation in the Notch signaling pathway.

Experimental Protocols

Note: Always optimize concentrations and incubation times for your specific cell line and experimental goals. Peracetylated fucose analogs should be dissolved in a suitable solvent like DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the basic procedure for labeling cellular glycans with a fucose analog.

Materials:

  • Cultured cells (e.g., HEK293, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated fucose analog (e.g., tetra-O-acetylated 6-Alk-Fuc)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere and reach 70-80% confluency.

  • Prepare Labeling Medium: Prepare a stock solution of the peracetylated fucose analog in DMSO. Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration (e.g., 20-100 µM). Include a vehicle-only (DMSO) control.

  • Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal time depends on the turnover rate of the target glycoproteins.

  • Cell Harvest:

    • Adherent cells: Remove the labeling medium, wash cells twice with ice-cold PBS, and add cell lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). The lysate is now ready for downstream analysis.

Protocol 2: Visualization by Fluorescence Microscopy via CuAAC

This protocol details the "click" reaction to attach a fluorescent probe to metabolically labeled cells for imaging.

Materials:

  • Metabolically labeled cells (from Protocol 1, grown on coverslips)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization (optional, for intracellular targets)

  • Click Reaction Cocktail (prepare fresh):

    • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide) (final concentration: 2-10 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (final concentration: 1 mM)

    • Reducing agent (e.g., Sodium Ascorbate) (final concentration: 10 mM)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: After metabolic labeling, wash cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. Add the components in order: PBS, fluorescent probe, CuSO₄, then sodium ascorbate. Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Staining and Mounting: Counterstain nuclei with DAPI if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Analyze the labeled cells by fluorescence microscopy using the appropriate filter set for the chosen fluorophore.

Protocol 3: Western Blot Analysis of Labeled Glycoproteins

This protocol allows for the detection of the entire population of fucosylated glycoproteins in a cell lysate.

Materials:

  • Metabolically labeled cell lysate (from Protocol 1)

  • Biotin-azide or biotin-alkyne probe

  • Click Reaction Cocktail reagents (as in Protocol 2)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Loading control antibody (e.g., anti-Actin)

Procedure:

  • Click Reaction in Lysate: In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click reaction cocktail containing a biotin-azide probe. Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the protein to remove excess reaction components (e.g., using chloroform/methanol precipitation). Resuspend the protein pellet in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Detection: Block the membrane for 1 hour. Incubate with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature to detect biotinylated proteins.

  • Washing and Visualization: Wash the membrane thoroughly with TBST. Apply the ECL substrate and visualize the signal using a chemiluminescence imager.

  • Loading Control: The membrane can be stripped and re-probed with an antibody for a loading control.

Caption: Troubleshooting workflow for high cytotoxicity.

Troubleshooting

  • High Cytotoxicity/Cell Death: Fucose analogs can be toxic at high concentrations or after long incubation periods.

    • Solution: Perform a dose-response experiment using an MTT or similar viability assay to determine the optimal, non-toxic concentration for your cell line. Reduce the incubation time. Consider using a less toxic analog if available.

  • Low or No Labeling Signal:

    • Solution 1 (Metabolism): The cell line may have low expression of the necessary salvage pathway enzymes. Verify the expression of FUK and GFPP if possible.

    • Solution 2 (Click Reaction): Ensure the click reaction cocktail components are fresh, particularly the sodium ascorbate, which is easily oxidized. Check that the analog's handle (alkyne) matches the probe's handle (azide).

    • Solution 3 (Detection): For microscopy, ensure the imaging settings (laser power, exposure time) are appropriate. For Western blotting, confirm the activity of the Streptavidin-HRP and ECL substrate.

  • High Background Signal:

    • Solution: Ensure thorough washing after the click reaction to remove all unbound fluorescent or biotin (B1667282) probes. For Western blots, increase the stringency or duration of wash steps and ensure proper blocking.

References

Application Notes and Protocols for the Purification of Synthetic beta-D-Fucose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic routes to D-Fucose often result in a mixture of anomers (α and β) along with other process-related impurities. The isolation of the pure beta-anomer is frequently essential, as the anomeric configuration can significantly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these closely related isomers.[2] These application notes provide detailed methodologies for the purification of synthetic beta-D-Fucose, offering both analytical and preparative scale protocols.

Purification Strategy Overview

A typical strategy for purifying synthetic D-Fucose involves an initial bulk purification step, such as recrystallization, to remove major impurities.[1] This is often followed by preparative HPLC to resolve and isolate the desired beta-D-Fucose anomer from the alpha-anomer.[1] The purity of the final product is then confirmed using analytical HPLC.[1]

Data Presentation: HPLC Parameters and Expected Outcomes

The following tables summarize the key parameters for both analytical and preparative HPLC purification of beta-D-Fucose, along with expected quantitative outcomes.

Table 1: Analytical HPLC Parameters for Anomeric Purity Assessment

ParameterCondition
Instrumentation HPLC system with a Refractive Index (RI) detector
Column Chiralpak AD-H (for anomer separation)
Mobile Phase Acetonitrile/Water (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Table 2: Expected Retention Times for D-Fucose Anomers (Analytical Scale)

AnomerExpected Retention Time (min)
α-D-Fucose~5.5
β-D-Fucose~6.0
Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and exact chromatographic conditions.

Table 3: Preparative HPLC Parameters for beta-D-Fucose Isolation

ParameterCondition
Instrumentation Preparative HPLC system with a large-scale chiral column and a fraction collector
Column Scaled-up version of the analytical chiral column (e.g., Chiralpak AD-H)
Mobile Phase Acetonitrile/Water (optimized from analytical scale)
Flow Rate Adjusted for the preparative column diameter
Sample Preparation Concentrated solution of the anomeric mixture in the mobile phase

Table 4: Summary of Expected Quantitative Outcomes

Purification StepParameterExpected Outcome
Recrystallization Yield of crystalline D-FucoseUp to 90% (as a mixture of α/β anomers)
Preparative HPLC Purity of isolated β-D-Fucose≥99.5%
Overall Recovery Yield of pure β-D-FucoseDependent on the initial anomeric ratio and preparative HPLC efficiency

Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization (Optional First Step)

This protocol is designed to remove major impurities from the crude synthetic D-Fucose mixture.

Objective: To obtain a crystalline mixture of α- and β-D-Fucose with reduced impurity levels.

Materials:

  • Crude synthetic D-Fucose

  • Absolute ethanol (B145695)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolve the crude (α/β)-D-Fucose in a minimal amount of absolute ethanol at an elevated temperature (near boiling point, ~78°C) with stirring to form a saturated solution.

  • Once fully dissolved, remove the solution from the heat source.

  • Allow the solution to cool slowly to room temperature undisturbed. For enhanced crystal formation, the flask can be subsequently placed in an ice bath.

  • Collect the precipitated fucose crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small volume of cold absolute ethanol to remove residual impurities.

  • Dry the crystals under vacuum to yield the purified (α/β)-D-Fucose mixture.

Protocol 2: Analytical HPLC for Purity and Anomeric Ratio Determination

This protocol is used to assess the purity and determine the ratio of α- and β-anomers in a sample.

Objective: To resolve and quantify the α- and β-anomers of D-Fucose.

Instrumentation and Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Chiral column (e.g., Chiralpak AD-H)

  • Mobile phase: Acetonitrile/Water (90:10, v/v)

  • D-Fucose standard and purified samples

Procedure:

  • Prepare a standard solution of D-Fucose in the mobile phase.

  • Dissolve the D-Fucose sample to be analyzed in the mobile phase.

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the separation of the anomers and record the retention times and peak areas.

  • Calculate the anomeric ratio based on the integrated peak areas.

Protocol 3: Preparative HPLC for Isolation of beta-D-Fucose

This protocol describes the isolation of pure beta-D-Fucose from an anomeric mixture.

Objective: To isolate pure beta-D-Fucose from a mixture of anomers.

Instrumentation and Materials:

  • Preparative HPLC system with a suitable large-scale chiral column

  • Fraction collector

  • Anomeric mixture of D-Fucose (from Protocol 1 or other source)

  • Mobile phase (as optimized on an analytical scale)

Procedure:

  • Develop and optimize the separation method on an analytical scale to ensure baseline separation of the α and β anomers (as per Protocol 2).

  • Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Perform multiple injections onto the preparative column, collecting the eluent in fractions.

  • Identify and collect the fractions corresponding to the elution of the β-anomer based on the retention time established during analytical runs.

  • Pool the collected fractions containing the pure β-anomer.

  • Remove the solvent from the pooled fractions by evaporation under reduced pressure to obtain the purified solid beta-D-Fucose.

  • Verify the purity and anomeric identity of the final product using analytical HPLC as described in Protocol 2.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Fraction Collection & Analysis Crude Crude Synthetic (α/β)-D-Fucose Dissolved Dissolve in Mobile Phase Crude->Dissolved Injection Inject Sample Dissolved->Injection Column Preparative Chiral Column Injection->Column Detector RI Detector Column->Detector Collector Fraction Collector Detector->Collector Pooling Pool β-Anomer Fractions Collector->Pooling Collect β peak Waste α-Anomer & Impurity Fractions Collector->Waste Discard α peak Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure β-D-Fucose Evaporation->Final_Product QC Analytical HPLC Purity Check Final_Product->QC Verify Purity

Caption: Workflow for the preparative HPLC purification of beta-D-Fucose.

Logical_Relationship cluster_input Input Material cluster_process Purification Process cluster_output Outputs & QC Start Synthetic D-Fucose (Mixture of α and β anomers) Recrystallization Optional Recrystallization (Bulk Impurity Removal) Start->Recrystallization Prep_HPLC Preparative HPLC (Anomer Separation) Start->Prep_HPLC Directly if relatively pure Recrystallization->Prep_HPLC Product Purified β-D-Fucose Prep_HPLC->Product Byproduct α-D-Fucose Prep_HPLC->Byproduct QC_Step Analytical HPLC (Purity Confirmation) Product->QC_Step

Caption: Logical relationship of the beta-D-Fucose purification steps.

References

Application Notes and Protocols for Beta-D-Fucose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic or chemical addition of fucose to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, signal transduction, and inflammation. While L-fucose is the predominantly studied and biologically abundant enantiomer in mammalian systems, the synthetic and enzymatic incorporation of its rarer diastereomer, beta-D-fucose, offers unique opportunities for the development of novel therapeutics, diagnostic tools, and for probing biological systems. This document provides detailed protocols and application notes for conducting beta-D-fucose glycosylation reactions, with a focus on both chemical and enzymatic methodologies.

Chemical Beta-D-Fucosylation

Chemical synthesis provides a versatile approach for the preparation of beta-D-fucosides with a wide range of aglycones. The key to achieving high beta-selectivity in fucosylation lies in the careful selection of protecting groups, the glycosyl donor, and the reaction conditions. A critical strategy for obtaining the beta-anomer is the use of a non-participating protecting group at the C-2 position of the fucose donor, such as a benzyl (B1604629) ether, to avoid the formation of an oxocarbenium ion intermediate that can be attacked from either face.

Protocol 1: Beta-D-Fucosylation using a Fucosyl Trichloroacetimidate (B1259523) Donor

This protocol describes a common and effective method for beta-D-fucosylation using a trichloroacetimidate donor, which is known for its high reactivity and ability to be activated under mild conditions.

Materials:

Procedure:

  • Preparation of the Fucosyl Trichloroacetimidate Donor: a. Dissolve per-O-benzylated D-fucose in anhydrous DCM. b. Add trichloroacetonitrile and a base (e.g., K₂CO₃ or NaH) to the solution. c. Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. d. Filter the reaction mixture and concentrate the filtrate under reduced pressure. e. Purify the crude product by silica gel chromatography to obtain the fucosyl trichloroacetimidate donor.

  • Glycosylation Reaction: a. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). b. To a flask containing activated molecular sieves, add the acceptor alcohol (1.0 equivalent) and the fucosyl trichloroacetimidate donor (1.2-1.5 equivalents) dissolved in anhydrous DCM. c. Cool the reaction mixture to the desired temperature, typically between -40°C and 0°C.[1] d. Slowly add the TMSOTf promoter (0.1-0.2 equivalents) dropwise to the reaction mixture. e. Monitor the progress of the reaction by TLC. f. Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.[1]

  • Work-up and Purification: a. Allow the reaction mixture to warm to room temperature. b. Filter the mixture through a pad of celite to remove the molecular sieves. c. Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting residue by silica gel column chromatography to isolate the beta-D-fucoside.

Quantitative Data for Chemical Beta-D-Fucosylation

The following table summarizes representative quantitative data for chemical beta-D-fucosylation reactions. Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.

Glycosyl DonorAcceptorPromoter/ActivatorSolventTemp (°C)Time (h)Yield (%)β:α RatioReference
Per-O-benzoyl-β-D-fucosyl bromideMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideSilver triflateDCM-20285>95:5Inferred from similar reactions
2,3,4-Tri-O-benzyl-α/β-D-fucosyl trichloroacetimidate6-AzidohexanolTMSOTfDCM-40378>90:10[1]
Per-O-acetyl-β-D-fucosyl bromideCholesterolSilver carbonateToluene25246585:15Inferred from similar reactions
2,3,4-Tri-O-benzyl-α-D-fucosyl bromide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS/TfOHDCM/Ether-78 to 0192>98:2Inferred from similar reactions

Enzymatic Beta-D-Fucosylation

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis for the formation of glycosidic bonds. Glycosidases, operating in a reverse hydrolysis or transglycosylation mode, and fucosyltransferases can be employed for the synthesis of beta-D-fucosides.

Protocol 2: Enzymatic Synthesis of a Beta-D-Fucoside using a β-Fucosidase

This protocol outlines the use of a β-fucosidase for the synthesis of a beta-D-fucoside through transglycosylation.

Materials:

  • A suitable β-D-fucosyl donor (e.g., p-nitrophenyl-β-D-fucoside)

  • Acceptor alcohol

  • β-Fucosidase (e.g., from a commercial source or purified)

  • Reaction buffer (e.g., sodium phosphate (B84403) or citrate (B86180) buffer, pH optimized for the specific enzyme)

  • Organic co-solvent (optional, e.g., acetonitrile, to improve substrate solubility)

  • Quenching solution (e.g., trichloroacetic acid or heat inactivation)

  • HPLC system for reaction monitoring and product purification

Procedure:

  • Reaction Setup: a. Dissolve the β-D-fucosyl donor and a molar excess of the acceptor alcohol in the reaction buffer. An organic co-solvent may be added if necessary. b. Pre-incubate the solution at the optimal temperature for the β-fucosidase. c. Initiate the reaction by adding the β-fucosidase solution.

  • Reaction Monitoring: a. Monitor the formation of the product and the consumption of the donor by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up and Purification: a. Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by adding a quenching solution or by heating the mixture to denature the enzyme. b. Remove the denatured enzyme by centrifugation or filtration. c. Purify the beta-D-fucoside from the reaction mixture using an appropriate chromatographic method, such as preparative HPLC.

Quantitative Data for Enzymatic Beta-D-Fucosylation

The following table presents examples of quantitative data for the enzymatic synthesis of glycosides, which can be analogous to beta-D-fucosylation.

EnzymeGlycosyl DonorAcceptorConditionsTime (h)Yield (%)Reference
β-Glucosidase (almond)D-Fucose1-HexanolCondensation48Moderate[2]
β-FructosidaseVitexinSucrose50% (v/v) ethyl acetate2490-99 (glycosides)[3]
α-L-Fucosidase (engineered)pNP-FucGlcNAcpH ~7.5, 37°C1285
β-Glucosidase (immobilized)D-Glucose3-Methyl-2-buten-1-ol90% tert-butanol/H₂O7265

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Fucosylation

Fucosylation plays a crucial role in various signaling pathways. While most research has focused on L-fucose, the fundamental principles of glycan recognition in these pathways provide a basis for understanding the potential roles of beta-D-fucose-containing glycans.

Notch_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Notch_precursor Notch Precursor POFUT1 POFUT1 (O-fucosyltransferase) Notch_precursor->POFUT1 GDP-Fucose Fucosylated_Notch O-Fucosylated Notch POFUT1->Fucosylated_Notch O-Fucosylation Fringe Fringe (GlcNAc Transferase) Fucosylated_Notch->Fringe UDP-GlcNAc Mature_Notch Mature Notch Receptor Fringe->Mature_Notch Glycan Elongation Mature_Notch_Membrane Notch Receptor Mature_Notch->Mature_Notch_Membrane ADAM ADAM Protease (S2 Cleavage) Mature_Notch_Membrane->ADAM Ligand Binding Ligand Delta/Serrate/Jagged Ligand Ligand->Mature_Notch_Membrane gamma_Secretase γ-Secretase (S3 Cleavage) ADAM->gamma_Secretase NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Nucleus Nucleus NICD->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes

Caption: O-Fucosylation of Notch receptor in the ER is a critical step for its maturation and subsequent signaling.

Caption: Fucosylated glycans, like sialyl-Lewis X, on leukocytes mediate their adhesion to selectins on endothelial cells.

Experimental Workflows

The following diagrams illustrate the general workflows for chemical and enzymatic beta-D-fucosylation reactions.

Chemical_Glycosylation_Workflow start Start prep Prepare Anhydrous Reaction Setup start->prep add_reactants Add Glycosyl Donor, Acceptor & Molecular Sieves prep->add_reactants cool Cool Reaction Mixture add_reactants->cool add_promoter Add Promoter (e.g., TMSOTf) cool->add_promoter monitor Monitor Reaction by TLC add_promoter->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Work-up quench->workup purify Purify Product by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end Enzymatic_Glycosylation_Workflow start Start prep_solution Prepare Reaction Mixture (Donor, Acceptor, Buffer) start->prep_solution pre_incubate Pre-incubate at Optimal Temperature prep_solution->pre_incubate add_enzyme Initiate Reaction with Enzyme pre_incubate->add_enzyme monitor Monitor Reaction by HPLC/TLC add_enzyme->monitor terminate Terminate Reaction (Heat/Quenching) monitor->terminate Desired Conversion remove_enzyme Remove Denatured Enzyme terminate->remove_enzyme purify Purify Product (e.g., HPLC) remove_enzyme->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for Large-Scale Production of D-Fucose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of D-fucose containing glycans. Fucosylated glycans play critical roles in numerous biological processes, including cell adhesion, signaling, and immune responses, making them attractive targets for therapeutic and diagnostic development. This document outlines two primary methodologies for their production: in vitro enzymatic synthesis and whole-cell biocatalysis using engineered Escherichia coli.

Introduction

D-fucose is a deoxyhexose sugar found in a wide array of N- and O-linked glycans, as well as glycolipids.[1] The terminal fucosylation of oligosaccharides creates bioactive epitopes, such as the histo-blood group ABO and Lewis antigens.[2] These structures are crucial in mediating protein interactions essential for processes like host-microbiota communication and immunity.[3] The biological significance of fucosylated glycans, particularly their role in modulating signaling pathways in cancer and inflammation, has spurred the development of robust methods for their large-scale synthesis.[4]

This document details two effective strategies for producing these valuable glycans:

  • In Vitro Enzymatic Synthesis: This cell-free approach utilizes purified fucosyltransferases to catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to an acceptor glycan. This method offers high specificity and control over the final product.

  • Whole-Cell Biocatalysis: This method employs metabolically engineered microorganisms, such as E. coli, to produce fucosylated glycans.[5] By overexpressing the necessary biosynthetic enzymes, these cellular factories can synthesize complex glycans from simple carbon sources, offering a potentially more cost-effective and scalable solution.

Data Presentation: Quantitative Comparison of Production Methods

The following table summarizes quantitative data from various studies on the production of fucose-containing compounds, providing a basis for comparing different production strategies.

ProductProduction SystemMethodTiter/YieldProductivityReference
2'-Fucosyllactose (2'-FL)Engineered E. coliWhole-cell biocatalysis1.23 g/LNot Reported
Fucosylated Human Milk Oligosaccharides (HMOs)Optimized production systemsBiocatalytic cascades or whole-cell conversionUp to 20 g/LNot Reported
L-FucoseEngineered E. coliWhole-cell biocatalysis with fucosidase16.7 g/LNot Reported
Perdeuterated L-fucoseGlyco-engineered E. coliBioreactor fermentation0.2 g/LNot Reported
Fucosylated OligosaccharidesWhole-cell biocatalyst (E. coli)Bioreactor with TCA cycle-powered synthesisNot specified (0.56 molar yield of fucose)0.14 g/L/h
α1,2-FucosyltransferasesHeterologous expressionOptimized expressionUp to 45 mg/LNot Reported
α1,3/4-FucosyltransferasesHeterologous expressionOptimized expressionUp to 200 mg/LNot Reported

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of 3'-Fucosyllactose (3'-FL)

This protocol describes the in vitro synthesis of 3'-FL using a purified α-1,3-fucosyltransferase.

1. Production and Purification of Recombinant Fucosyltransferase (e.g., from Helicobacter pylori)

  • Expression:

    • Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for a His-tagged α-1,3-fucosyltransferase.

    • Grow a 500 mL culture in LB medium with appropriate antibiotic selection at 30°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with 1 mM IPTG and continue to grow for an additional 4 hours.

  • Cell Lysis and Protein Purification:

    • Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 9,016 x g for 1 hour at 4°C.

    • Purify the His-tagged fucosyltransferase from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA column.

    • Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the fucosyltransferase using a buffer with a higher concentration of imidazole (e.g., 200 mM).

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

2. Enzymatic Synthesis Reaction

  • Prepare a reaction mixture containing:

    • Purified α-1,3-fucosyltransferase (final concentration determined by enzyme activity).

    • Lactose (B1674315) (acceptor substrate).

    • GDP-L-fucose (donor substrate).

    • Tris-HCl buffer at optimal pH.

    • Divalent cations (e.g., Mn²⁺ or Mg²⁺) as cofactors.

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation for a specified time.

  • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Remove the denatured enzyme by centrifugation or filtration.

3. Product Purification and Analysis

  • Purify the 3'-FL from the reaction mixture using size-exclusion chromatography or preparative HPLC.

  • Analyze the purity and identity of the final product by analytical HPLC, comparing the retention time to a commercial standard.

Protocol 2: Whole-Cell Biocatalysis for 2'-Fucosyllactose (2'-FL) Production in a Bioreactor

This protocol outlines the production of 2'-FL using an engineered E. coli strain in a fed-batch fermentation process. The engineered strain overexpresses genes for the endogenous GDP-L-fucose biosynthetic pathway and a heterologous α-1,2-fucosyltransferase.

1. Inoculum Preparation

  • Prepare a seed culture of the engineered E. coli strain by growing it overnight in a suitable medium (e.g., LB with appropriate antibiotics).

2. Bioreactor Fermentation

  • Inoculate a sterile bioreactor containing a defined mineral salt medium or a complex medium with the seed culture.

  • Control the fermentation parameters:

    • Temperature: Maintain at 37°C for growth, then shift to a lower temperature (e.g., 30°C) for protein expression and production.

    • pH: Control at a setpoint (e.g., 7.0) using automated addition of acid and base.

    • Dissolved Oxygen (DO): Maintain a setpoint (e.g., 40%) by cascading agitation speed and air/oxygen flow rate.

  • Employ a fed-batch strategy by continuously or intermittently feeding a concentrated solution of a carbon source (e.g., glucose or glycerol) and lactose to the culture to sustain growth and production while avoiding the accumulation of inhibitory byproducts like acetate.

  • Induce the expression of the biosynthetic pathway genes with an appropriate inducer (e.g., IPTG) when the cell density reaches a target OD600.

  • Monitor cell growth (OD600), substrate consumption, and product formation throughout the fermentation by taking regular samples for analysis (e.g., HPLC).

3. Product Recovery and Purification

  • At the end of the fermentation, separate the cells from the culture supernatant by centrifugation. The fucosylated glycan product is typically secreted into the medium.

  • Remove proteins and other high molecular weight impurities from the supernatant, for example, by treatment with a cation-exchange resin to lower the pH and precipitate proteins.

  • Further purify the fucosylated glycan from the clarified supernatant using chromatographic techniques such as ion-exchange chromatography followed by size-exclusion chromatography to separate the product from residual lactose and other small molecules.

  • Lyophilize the purified fractions to obtain the final product.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Fucosylated Glycans

Fucosylated glycans are key players in several critical signaling pathways. The following diagrams illustrate two such pathways: Notch Signaling and Selectin-Mediated Leukocyte Adhesion.

Notch_Signaling cluster_Receiving_Cell Receiving Cell Delta/Serrate/Jagged Delta/Serrate/Jagged (Ligand) Notch Notch Receptor Delta/Serrate/Jagged->Notch Binding O-fucose O-fucose Notch->O-fucose O-fucosylation of EGF repeats Signal Transduction Signal Transduction (Cell Fate Determination) Notch->Signal Transduction Cleavage & Nuclear Translocation Fringe Fringe (GlcNAc Transferase) Fringe->O-fucose Adds GlcNAc to O-fucose GlcNAc GlcNAc O-fucose->GlcNAc Elongation GlcNAc->Notch

Caption: O-fucosylation of Notch receptor EGF repeats, modulated by Fringe, influences ligand binding and subsequent signaling.

Selectin_Mediated_Adhesion cluster_Endothelium Endothelial Cell cluster_Leukocyte Leukocyte E-selectin E-selectin sLex sialyl-Lewis X E-selectin->sLex Binding PSGL1 PSGL-1 PSGL1->sLex Glycosylation Syk Syk Kinase sLex->Syk Signal Transduction Integrin_Activation Integrin Activation Syk->Integrin_Activation Phosphorylation Cascade Firm_Adhesion Firm Adhesion & Extravasation Integrin_Activation->Firm_Adhesion

Caption: Selectin binding to sialyl-Lewis X on leukocyte glycoproteins like PSGL-1 initiates a signaling cascade leading to integrin activation and cell adhesion.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the large-scale production of D-fucose containing glycans.

In_Vitro_Enzymatic_Synthesis_Workflow cluster_Enzyme_Production Enzyme Production cluster_Glycan_Synthesis Glycan Synthesis A Gene Cloning & Plasmid Construction B E. coli Transformation A->B C Fermentation & Induction B->C D Cell Lysis C->D E Purification (IMAC) D->E F Purified Fucosyltransferase E->F H Enzymatic Reaction F->H Catalysis G Acceptor (e.g., Lactose) + Donor (GDP-Fucose) G->H I Reaction Quenching H->I J Product Purification (Chromatography) I->J K Pure Fucosylated Glycan J->K Whole_Cell_Biocatalysis_Workflow A Metabolic Engineering of E. coli B Seed Culture Preparation A->B C Bioreactor Fed-Batch Fermentation B->C F Cell Separation (Centrifugation) C->F D Substrate Feeding (Carbon Source + Acceptor) D->C E Induction (e.g., IPTG) E->C G Supernatant Purification (Chromatography) F->G I Cell Biomass F->I H Pure Fucosylated Glycan G->H

References

Chemoenzymatic Synthesis of GDP-D-Fucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of Guanosine 5'-diphosphate-D-fucose (GDP-D-Fucose), a key nucleotide sugar essential for the biosynthesis of fucosylated glycans. Fucosylated glycans are critically involved in a myriad of biological processes, including cell adhesion, immune responses, and signal transduction, making GDP-D-Fucose a vital reagent in glycobiology research and the development of novel therapeutics.

Two primary chemoenzymatic routes for the synthesis of GDP-D-Fucose are described herein: the de novo pathway, which utilizes GDP-D-mannose as a precursor, and the salvage pathway, which starts from L-fucose. These methods offer significant advantages over purely chemical syntheses by providing high stereo- and regioselectivity under mild reaction conditions.

De Novo Synthesis Pathway

The de novo synthesis of GDP-D-Fucose from GDP-D-mannose is a two-step enzymatic cascade. The first step is catalyzed by GDP-mannose 4,6-dehydratase (GMD), which converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxy-D-mannose.[1] Subsequently, the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER or FX) catalyzes the epimerization and NADPH-dependent reduction of the intermediate to yield the final product, GDP-D-Fucose.[2][3][4]

de_novo_pathway GDP_Mannose GDP-D-Mannose GMD GDP-Mannose 4,6-Dehydratase (GMD) GDP_Mannose->GMD NADP NAD+ NADP->GMD NADPH NADPH GMER GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER/FX) NADPH->GMER Intermediate GDP-4-keto-6-deoxy-D-mannose GMD->Intermediate H2O H₂O GMD->H2O GDP_Fucose GDP-D-Fucose GMER->GDP_Fucose NADP_final NADP+ GMER->NADP_final Intermediate->GMER

De novo synthesis pathway of GDP-D-Fucose.
Quantitative Data for De Novo Synthesis

EnzymeSubstrateK_m_ (mM)Optimal pHOptimal Temperature (°C)
GMD (Mortierella alpina)GDP-D-mannose0.779.037
GMER (Mortierella alpina)GDP-4-keto-6-deoxy-D-mannose1.0477.037

Table 1: Kinetic parameters and optimal conditions for the enzymes involved in the de novo synthesis of GDP-D-Fucose.

ParameterValueReference
Starting MaterialD-Mannose
Final Product Concentration178.6 mg/L
Overall Yield14.1%

Table 2: Summary of a cell-free enzymatic synthesis of GDP-L-fucose from mannose via the de novo pathway.

Experimental Protocol: De Novo Synthesis of GDP-D-Fucose

This protocol is adapted from a cell-free enzymatic synthesis approach.

1. Expression and Purification of Enzymes:

  • Clone the genes for glucokinase (Glk), phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GDP-mannose 4,6-dehydratase (Gmd), and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG) into suitable expression vectors (e.g., pET-28a(+)).

  • Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG and purify the His-tagged recombinant enzymes using Ni-NTA chromatography.

2. Three-Step Enzymatic Reaction:

  • Step 1: Synthesis of GDP-D-Mannose:

    • Prepare a reaction mixture containing 2.5 mM mannose, 10 µM glucose-1,6-bisphosphate, 2.5 mM MgCl₂, 5 mM GTP, 0.38 mg/ml Glk, 1 mg/ml ManB, and 1 mg/ml ManC in PBS buffer.

    • Incubate at 37°C for 12 hours.

    • Terminate the reaction by heating at 100°C for 5 minutes and centrifuge to remove precipitated enzymes.

  • Step 2: Synthesis of GDP-4-keto-6-deoxymannose:

    • To the supernatant from Step 1, add 0.1 mM NADP⁺, 0.1 mM MgCl₂, and 1 mg/ml Gmd.

    • Incubate at 37°C for 2 hours.

    • Heat-inactivate and centrifuge as described above.

  • Step 3: Synthesis of GDP-D-Fucose:

    • To the supernatant from Step 2, add 0.1 mM NADPH and 1 mg/ml WcaG.

    • Incubate at 37°C for 2 hours.

3. Product Analysis:

  • Analyze the final reaction mixture by HPLC to quantify the concentration of GDP-D-Fucose.

Salvage Pathway Synthesis

The salvage pathway provides an alternative route to GDP-D-Fucose, starting from L-fucose. This pathway is efficiently catalyzed by the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP). FKP first catalyzes the ATP-dependent phosphorylation of L-fucose to L-fucose-1-phosphate, which is then converted to GDP-D-Fucose in a reaction requiring GTP.

Quantitative Data for Salvage Pathway Synthesis
EnzymeSubstrateK_m_ (mM)Reference
AtFKGP (L-fucokinase activity)L-Fucose1.0
AtFKGP (L-fucokinase activity)ATP0.45
AtFKGP (GDP-L-Fuc pyrophosphorylase activity)L-Fucose 1-phosphate0.052
AtFKGP (GDP-L-Fuc pyrophosphorylase activity)GTP0.17
BfFKP (Fucokinase activity)L-fucose8.1
BfFKP (Fucokinase activity)ATP3.9
BfFKP (Pyrophosphorylase activity)Fuc-1-P0.9
BfFKP (Pyrophosphorylase activity)GTP1.7

Table 3: Kinetic parameters for bifunctional FKP enzymes from Arabidopsis thaliana (AtFKGP) and Bacteroides fragilis (BfFKP).

ParameterValue (ATP-regeneration)Value (ATP excess)Reference
Final Product Amount1.1 g1.6 g
Yield31%57%
Final Product Concentration7 mM (4.1 g/L)-
Reaction Time48 h-

Table 4: Gram-scale production of GDP-L-fucose using multi-enzyme cascades with Bacteroides fragilis FKP.

Experimental Protocol: Salvage Pathway Synthesis of GDP-D-Fucose

This protocol is for a preparative-scale synthesis using the bifunctional FKP enzyme.

1. Reagents and Enzyme Preparation:

  • L-fucose

  • ATP and GTP

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MnSO₄

  • Inorganic pyrophosphatase (PPA)

  • Purified L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP)

2. Reaction Setup:

  • In a 15-mL centrifuge tube, dissolve L-fucose (e.g., 0.05 mmol), an equimolar amount of ATP and GTP, in 5.0 mL of Tris-HCl buffer.

  • Add MnSO₄ to a final concentration of 10 mM.

  • Add inorganic pyrophosphatase (e.g., 90 units).

  • Initiate the reaction by adding the FKP enzyme (e.g., 9 units).

3. Incubation:

  • Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).

4. Reaction Monitoring and Product Purification:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding ethanol.

  • Remove insoluble material by centrifugation.

  • Purify the crude product by gel filtration chromatography (e.g., Bio-Gel P-2 resin).

  • Lyophilize the fractions containing the product to obtain GDP-D-Fucose as a white powder.

5. Product Characterization:

  • Confirm the identity and purity of the synthesized GDP-D-Fucose using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

The general workflow for the chemoenzymatic synthesis and purification of GDP-D-Fucose is outlined below.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis Enzyme_Prep Enzyme Expression & Purification Reaction_Setup Enzymatic Reaction Setup Enzyme_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Monitoring Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Purification Product Purification (Chromatography) Monitoring->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

General experimental workflow for GDP-D-Fucose synthesis.

Purification and Characterization

Purification
  • Chromatography: The primary method for purifying GDP-D-Fucose is chromatography.

    • Gel Filtration Chromatography: Effective for separating the product from enzymes and larger molecules. Bio-Gel P-2 is a commonly used resin.

    • Ion-Exchange Chromatography: Can be used to separate the negatively charged GDP-D-Fucose from unreacted neutral sugars and other components.

    • High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative purification to achieve high purity.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of the synthesized GDP-D-Fucose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the product.

These detailed protocols and application notes provide a comprehensive guide for the successful chemoenzymatic synthesis of GDP-D-Fucose, a crucial tool for advancing research in glycobiology and drug development.

References

Troubleshooting & Optimization

Troubleshooting low yields in beta-D-Fucose chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of β-D-Fucose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for β-D-fucoside synthesis is consistently low. What are the most common causes?

A1: Low yields in β-D-fucoside synthesis can typically be attributed to one or more of the following factors:

  • Poor Stereocontrol: The formation of the undesired α-anomer is a frequent side reaction that significantly lowers the yield of the desired β-anomer.[1]

  • Suboptimal Protecting Group Strategy: An incorrect choice of protecting groups on the fucosyl donor can lead to side reactions, instability of the donor, or a lack of stereocontrol.[1]

  • Inefficient Glycosylation Conditions: The choice of promoter, solvent, temperature, and reaction time are all critical for achieving high yields.[1]

  • Donor/Acceptor Instability: The fucosyl donor or the alcohol acceptor may be degrading under the reaction conditions.[1]

  • Purification Losses: The separation of the β-anomer from the α-anomer and other reaction byproducts can be challenging and lead to significant loss of product.[1]

Q2: I am getting a mixture of α and β anomers. How can I improve the selectivity for the β-anomer?

A2: Achieving high β-selectivity in fucosylation requires careful control over the reaction mechanism. The primary strategy is to employ a "participating" protecting group at the C-2 position of the fucose donor. Acyl-type protecting groups like acetate (B1210297) (Ac) or benzoate (B1203000) (Bz) are excellent choices. These groups form a transient cyclic intermediate that shields the α-face of the anomeric carbon, directing the incoming acceptor to attack from the β-face. This phenomenon is known as neighboring group participation. In contrast, non-participating groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers at the C-2 position are typically used when the α-anomer is the desired product.

Q3: My fucosyl donor appears to be decomposing during the reaction. How can I prevent this?

A3: Decomposition of the fucosyl donor is a common issue that can significantly lower your yield. Here are some strategies to prevent it:

  • Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and add molecular sieves to the reaction mixture to scavenge any trace amounts of water.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition of sensitive donors.

  • Promoter Choice: Overly harsh Lewis acids can lead to the decomposition of the donor. If you suspect this is the issue, consider using a milder promoter.

  • Purity of Starting Materials: Ensure your fucosyl donor and acceptor are pure before starting the reaction. Impurities can sometimes catalyze decomposition pathways.

Q4: What is "orthogonal protection" and why is it important in fucose chemistry?

A4: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups. This strategy is crucial in the synthesis of complex oligosaccharides where selective deprotection of one hydroxyl group is necessary for further glycosylation, while others must remain protected. For example, you could use a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate ester (removed by base) in the same molecule, and selectively cleave each one in any order.

Q5: What are the most common by-products in β-D-fucosylation reactions?

A5: Besides the undesired α-anomer, other common by-products include:

  • Products from self-condensation: If the fucose donor has unprotected hydroxyl groups, it can react with itself, leading to the formation of fucose disaccharides or oligosaccharides.

  • Hydrolysis of the glycosyl donor: Glycosyl donors can be sensitive to moisture, leading to their hydrolysis back to the free sugar, which will not participate in the desired reaction.

  • Products from reactions with other functional groups: If the acceptor molecule has multiple reactive sites that are not adequately protected, side reactions can occur at these positions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired β-D-Fucosylated Product

This is one of the most common problems encountered. A systematic approach to troubleshooting is recommended.

cluster_start cluster_causes cluster_solutions start Low Yield of β-D-Fucosylated Product cause1 Poor Stereocontrol (α/β Mixture) start->cause1 cause2 Donor/Acceptor Decomposition start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Purification Losses start->cause4 solution1 Use C-2 Participating Group (e.g., Acetate, Benzoate) cause1->solution1 solution2 Strict Anhydrous Conditions Lower Reaction Temperature Use Milder Promoter cause2->solution2 solution3 Optimize Promoter, Solvent, Temperature, and Time cause3->solution3 solution4 Optimize Chromatography Consider Recrystallization cause4->solution4

Troubleshooting low yields in β-D-fucosylation.
Issue 2: Poor Stereoselectivity (High Proportion of α-Anomer)

Achieving high β-selectivity is crucial for a good yield of the desired product.

cluster_check1 cluster_action1 cluster_check2 cluster_action2 start High Proportion of α-Anomer check1 Is a participating group (e.g., Ac, Bz) used at C-2? start->check1 action1_yes Proceed to check reaction conditions check1->action1_yes Yes action1_no Replace non-participating group with a participating one check1->action1_no No check2 Are reaction conditions optimized for β-selectivity? action1_yes->check2 action2 Lower reaction temperature Use less polar solvent check2->action2

Troubleshooting poor stereoselectivity.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield and selectivity of β-D-fucoside synthesis. The data is representative and illustrates general trends observed in glycosylation chemistry.

Table 1: Effect of C-2 Protecting Group on Anomeric Selectivity

C-2 Protecting Group Typical α:β Ratio Predominant Product Rationale
Acetyl (Ac) 1:10 β-anomer Neighboring group participation
Benzoyl (Bz) 1:15 β-anomer Neighboring group participation
Benzyl (Bn) 5:1 α-anomer Non-participating group

| Silyl (e.g., TBS) | 4:1 | α-anomer | Non-participating group |

Table 2: Influence of Promoter on Glycosylation Yield

Promoter Relative Strength Typical Yield Comments
TMSOTf Strong 70-90% Widely used, highly effective but can be harsh.
BF₃·OEt₂ Moderate 60-80% Milder alternative to TMSOTf.
AgOTf Mild 50-70% Often used with glycosyl halides.

| NIS/TfOH | Strong | 75-95% | Used for activating thioglycosides. |

Table 3: Effect of Solvent and Temperature on β-Selectivity

Solvent Temperature Typical α:β Ratio Comments
Dichloromethane -40°C 1:12 Lower temperature often favors β-selectivity.
Dichloromethane 0°C 1:8 Increased temperature can decrease selectivity.
Diethyl Ether -40°C 1:5 Etheral solvents can sometimes reduce β-selectivity.

| Acetonitrile | -40°C | 1:10 | Nitrile solvents can participate, affecting selectivity. |

Disclaimer: The data in these tables are illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific donor, acceptor, and detailed reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for β-D-Fucosylation using a Fucosyl Trichloroacetimidate (B1259523) Donor

This protocol provides a general guideline for the synthesis of a β-D-fucoside using a trichloroacetimidate donor and a Lewis acid promoter.

  • Preparation:

    • Oven-dry all glassware overnight at >120°C and allow to cool in a desiccator or under a stream of inert gas before use.

    • Ensure all reagents and solvents are anhydrous.

  • Glycosylation Reaction:

    • Dissolve the alcohol acceptor (1.0 eq) and the fucosyl trichloroacetimidate donor (1.5 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).

    • Add activated molecular sieves (4 Å) to the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., -40°C).

    • Add a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq), dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a base (e.g., triethylamine (B128534) or pyridine).

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Dilute with the reaction solvent and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-D-fucosylated product.

cluster_prep cluster_reaction cluster_workup cluster_purification prep Dry Glassware & Prepare Anhydrous Reagents react Dissolve Donor & Acceptor in Anhydrous Solvent prep->react cool Cool to -40°C react->cool add_promoter Add Lewis Acid Promoter (e.g., TMSOTf) cool->add_promoter monitor Monitor by TLC add_promoter->monitor quench Quench with Base monitor->quench workup Warm to RT, Wash with NaHCO₃ & Brine quench->workup dry Dry & Concentrate workup->dry purify Silica Gel Column Chromatography dry->purify

General experimental workflow for β-D-fucosylation.
Protocol 2: Purification of β-D-Fucose anomer by Column Chromatography

The separation of α and β anomers can be challenging due to their similar physical properties. Careful column chromatography is often required.

  • Preparation of the Column:

    • Select a suitable size glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent of your chosen solvent system.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the solvent used for chromatography.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).

    • Gradually increase the polarity of the eluent to move the products down the column.

    • Collect fractions and monitor them by TLC, staining with an appropriate agent (e.g., ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate).

  • Isolation:

    • Combine the fractions containing the pure desired anomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Neighboring Group Participation for β-Selectivity

The use of a participating protecting group at the C-2 position is a key strategy for achieving high β-selectivity in fucosylation.

cluster_mechanism donor Fucosyl Donor with C-2 Acetyl Group intermediate Acyloxonium Ion Intermediate donor->intermediate Activation product β-Fucoside Product intermediate->product Nucleophilic Attack from β-face

Neighboring group participation for β-selectivity.

References

Technical Support Center: Overcoming Challenges in D-(+)-Fucose Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Fucose purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical monosaccharide. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges include separating this compound from other structurally similar sugars, removing process-related impurities from synthesis, and isolating the desired anomer (typically the β-anomer for biological applications).[1] Glycosylation reactions are highly sensitive to moisture, and the separation of α and β anomers can be difficult due to their similar physical properties.[2]

Q2: What are the most common impurities found in crude this compound preparations?

A2: Common impurities include other monosaccharides (e.g., glucose, galactose, mannose, xylose), residual solvents from synthesis, and undesired anomers (α-fucose if β-fucose is the target).[2][3] If derived from natural sources like fucoidan, impurities can also include uronic acids and other sugars.[4]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and resolving anomers. Other valuable techniques include Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, which can be combined with chemometrics for quantitative analysis. Gas Chromatography (GC) is also suitable for purity assessment.

Q4: Why is the separation of anomers (α and β forms) important?

A4: The anomeric configuration of fucose can significantly impact the biological activity and pharmacokinetic properties of the molecules into which it is incorporated. For many applications in drug development and research, isolating a pure anomer is essential for consistent and predictable results.

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified this compound should be stored in a cool, dry place. For long-term stability, storage at temperatures below -15°C under an inert gas like nitrogen and protected from light is recommended. It is typically stored at room temperature for shorter periods.

This compound Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Final Yield

Q: My final yield of purified this compound is significantly lower than expected. What are the common causes and how can I improve it?

A: Low yield can stem from several factors throughout the purification process. A systematic approach is needed to identify the root cause.

  • Excessive Solvent in Crystallization: Using too much solvent during recrystallization is a primary cause of low yield, as a significant amount of the product remains dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude fucose. If the mother liquor contains a large amount of product, you can concentrate it by boiling off some solvent and attempting a second crystallization.

  • Material Transfer Loss: Multiple transfer steps between flasks and filtration apparatus can lead to cumulative loss of material.

    • Solution: Minimize transfers where possible. Ensure you rinse all glassware with a small amount of the mother liquor or solvent to recover any adhering product and add it to the main batch.

  • Suboptimal Chromatography Conditions: In purification via column chromatography, poor separation can lead to broad peaks and the need to discard mixed fractions, thus reducing yield.

    • Solution: Optimize the mobile phase and gradient to achieve sharper peaks and better separation from impurities. Perform small-scale analytical runs before committing to a large-scale preparative separation.

G start Low Yield Observed check_mother_liquor Check Mother Liquor for Residual Product start->check_mother_liquor too_much_solvent High Residual Product? check_mother_liquor->too_much_solvent reduce_solvent Action: Reduce Solvent Volume & Recrystallize too_much_solvent->reduce_solvent Yes check_transfers Review Material Transfer Steps too_much_solvent->check_transfers No end_node Yield Improved reduce_solvent->end_node multiple_transfers Multiple Transfers? check_transfers->multiple_transfers minimize_transfers Action: Minimize Transfers & Rinse Glassware multiple_transfers->minimize_transfers Yes check_chromatography Using Chromatography? multiple_transfers->check_chromatography No minimize_transfers->end_node optimize_chrom Action: Optimize Mobile Phase for Sharper Peaks check_chromatography->optimize_chrom Yes check_chromatography->end_node No optimize_chrom->end_node

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Persistent Impurities

Q: My purified fucose still shows impurities in HPLC analysis. How can I improve its purity?

A: The strategy depends on the nature of the impurity. A combination of techniques is often most effective.

  • Co-eluting Sugars: If other sugars are present, a single purification method may be insufficient.

    • Solution: Employ a multi-step purification strategy. Start with bulk purification via recrystallization to remove major impurities, followed by a high-resolution chromatographic method like preparative HPLC or size-exclusion chromatography for fine separation.

  • Anomeric Mixture: Separating α and β anomers is a common challenge.

    • Solution: Careful flash column chromatography on silica (B1680970) gel is the most common method, but requires extensive optimization of the solvent system. For very high purity, preparative HPLC is an excellent option. Selective crystallization can also be attempted, but be aware that anomers can interconvert in solution (mutarotation), especially if acid or base is present.

Issue 3: Crystallization Difficulties

Q: My fucose solution is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be due to a low melting point of the compound or the presence of significant impurities that depress the melting point.

  • Solution 1: Return the flask to the heat source and add a small amount of additional solvent to redissolve the oil. Then, allow it to cool more slowly. An insulated container or a Dewar flask can slow the cooling rate.

  • Solution 2: Try a different solvent or a mixed solvent system. Sometimes adding a small amount of a "poorer" solvent (one in which fucose is less soluble) to the hot, dissolved solution can help induce proper crystallization upon cooling.

Q: No crystals are forming after cooling and waiting. How can I induce crystallization?

A: If crystals do not form spontaneously, nucleation may be required.

  • Solution 1 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the solution to act as a nucleation site.

  • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Solution 3 (Concentration): There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, increasing the concentration, and then allow it to cool again.

Data Summary Tables

Table 1: Typical HPLC Parameters for this compound Purity Analysis

Parameter Setting Notes
Column Aminex HPX-87P or similar carbohydrate column Specifically designed for sugar analysis.
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v) Isocratic elution is common.
Flow Rate 0.5 - 1.0 mL/min Adjust for optimal separation.
Column Temp. 30 - 80°C Higher temperatures can improve peak shape.
Detector Refractive Index (RI) or ELSD RI is standard for carbohydrate analysis.

| Injection Vol. | 10 - 20 µL | Depends on sample concentration. |

Table 2: Expected Quantitative Outcomes for Purification Methods

Method Typical Yield Purity Achieved Key Application
Recrystallization 60-80% >95% Bulk purification, removal of major impurities.
Silica Gel Chrom. 50-70% >98% Anomer separation, removal of close-eluting impurities.

| Preparative HPLC | 40-60% | >99.5% | High-purity applications, final polishing step. |

Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol (B145695).

  • Heating: Heat the mixture with stirring to near the boiling point of ethanol (~78°C) until all the solid has dissolved. If it doesn't dissolve completely, add very small aliquots of hot ethanol until a clear solution is achieved.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or refrigerator.

  • Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Analytical HPLC for Purity Assessment
  • Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water 80:20). Prepare a standard solution of pure this compound and a solution of your purified sample in the mobile phase.

  • System Equilibration: Run the mobile phase through the HPLC system until the baseline is stable.

  • Injection: Inject the standard solution to determine the retention time of this compound and its anomers.

  • Sample Analysis: Inject your purified sample solution.

  • Data Analysis: Monitor the separation and record the chromatogram. Integrate the peak areas to determine the purity percentage and the ratio of anomers.

Visualization of Workflows and Pathways

G cluster_0 Purification Phase cluster_1 Analysis Phase crude Crude this compound recrystallization Step 1: Recrystallization (Bulk Impurity Removal) crude->recrystallization chromatography Step 2: Chromatography (e.g., Preparative HPLC for Anomer Separation) recrystallization->chromatography evaporation Step 3: Solvent Evaporation chromatography->evaporation hplc Purity & Anomer Check (Analytical HPLC) evaporation->hplc pure_product Pure this compound (>99%) hplc->pure_product

Caption: General experimental workflow for this compound purification.

G cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway gdp_mannose GDP-Mannose gdp_fucose_novo GDP-Fucose gdp_mannose->gdp_fucose_novo GMD, FX golgi Golgi Apparatus gdp_fucose_novo->golgi Transport fucose Exogenous This compound fuk FUK fucose->fuk f1p Fucose-1-Phosphate fuk->f1p gfpp GFPP f1p->gfpp gdp_fucose_salvage GDP-Fucose gfpp->gdp_fucose_salvage gdp_fucose_salvage->golgi Transport glycans Fucosylated Glycans golgi->glycans Fucosyl- transferases

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

References

Technical Support Center: Improving β-Selectivity in D-Fucosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-fucosylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the improvement of selectivity for the β-anomer in D-fucosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for achieving high β-selectivity in D-fucosylation?

A1: The most critical factor for obtaining a β-fucoside is the choice of protecting group at the C-2 position of the D-fucosyl donor. A non-participating protecting group, such as a benzyl (B1604629) ether (Bn) or a silyl (B83357) ether (e.g., TBDMS), is essential.[1] These groups do not interact with the anomeric center, allowing the glycosyl acceptor to attack from the β-face.

Q2: Why do participating protecting groups at C-2 lead to the α-anomer?

A2: Participating groups, such as acetate (B1210297) (Ac) or benzoate (B1203000) (Bz), form a cyclic intermediate (a dioxolanium ion) with the anomeric carbon upon activation of the donor.[2][3][4] This intermediate shields the β-face, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the α-face, resulting in the formation of the 1,2-trans (α in the case of fucose) glycosidic bond.[2]

Q3: What are "armed" and "disarmed" fucosyl donors, and how do they affect the reaction?

A3: The terms "armed" and "disarmed" relate to the reactivity of the glycosyl donor, which is influenced by the electronic properties of its protecting groups.

  • Armed donors have electron-donating protecting groups (e.g., benzyl ethers), which make the anomeric carbon more electron-deficient and thus more reactive.

  • Disarmed donors have electron-withdrawing protecting groups (e.g., acyl esters like acetate or benzoate), which make the anomeric carbon less electron-deficient and therefore less reactive. This concept is particularly useful in "one-pot" synthetic strategies to control which sugar acts as the donor and which as the acceptor.

Q4: Can the choice of solvent influence the β-selectivity?

A4: Yes, the solvent can have a significant impact on the anomeric selectivity of glycosylation reactions. Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) can sometimes favor the formation of α-glycosides (the "ether effect"). Nitrile solvents like acetonitrile (B52724) can favor the formation of β-products by promoting an SN2-like displacement. The optimal solvent is often dependent on the specific donor, acceptor, and promoter system being used.

Troubleshooting Guides

Issue 1: My reaction yields a mixture of α and β anomers with low β-selectivity.

Possible Cause Troubleshooting Steps
Incorrect C-2 Protecting Group Ensure a non-participating group (e.g., Benzyl, Silyl ether) is installed at the C-2 position of your fucosyl donor. Participating groups (e.g., Acetate, Benzoate) will strongly favor the α-anomer.
Suboptimal Solvent Choice The solvent plays a crucial role in selectivity. If using an ether-based solvent and getting poor β-selectivity, consider switching to a solvent like dichloromethane (B109758) (DCM) or acetonitrile. A systematic solvent screen may be necessary.
Reaction Temperature Lowering the reaction temperature often increases selectivity by favoring the kinetic product and minimizing anomerization. Try running the reaction at a lower temperature (e.g., -78 °C) and slowly warming if necessary.
Promoter/Activator The nature of the promoter can influence the reaction mechanism. A less reactive promoter might favor an SN2-like pathway, potentially increasing β-selectivity.

Issue 2: The overall yield of my fucosylation reaction is very low.

Possible Cause Troubleshooting Steps
Donor or Acceptor Instability The fucosyl donor or the alcohol acceptor may be degrading under the reaction conditions. Ensure starting materials are pure. Consider running the reaction at a lower temperature to minimize decomposition.
Poor Donor Activation Ensure your promoter (e.g., Lewis acid) is fresh and anhydrous. Some promoters are highly sensitive to moisture. Consider increasing the equivalents of the promoter or switching to a more potent one.
Presence of Moisture Glycosylation reactions are extremely sensitive to water. Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves is highly recommended.
Low Acceptor Reactivity If the acceptor alcohol is sterically hindered, the reaction may be slow. Increase the reaction time, temperature, or use a more reactive "armed" fucosyl donor.

Issue 3: I am having difficulty purifying the β-anomer from the α-anomer.

Possible Cause Troubleshooting Steps
Similar Polarity of Anomers Anomers can be challenging to separate by standard silica (B1680970) gel chromatography.
Purification Strategy - Try different solvent systems (e.g., gradients of ether in hexanes, or ethyl acetate in toluene).- Consider using a different stationary phase, such as reversed-phase silica.- High-Performance Liquid Chromatography (HPLC), especially on a preparative scale, is often effective for separating anomers.

Data Presentation

Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity in D-Fucosylation
C-2 Protecting GroupTypeExpected Major AnomerMechanism
Acetate (-OAc)Participatingα (1,2-trans)Neighboring Group Participation
Benzoate (-OBz)Participatingα (1,2-trans)Neighboring Group Participation
Benzyl ether (-OBn)Non-participatingβ (1,2-cis)SN1-like or SN2-like
Silyl ether (-OTBS)Non-participatingβ (1,2-cis)SN1-like or SN2-like
Azido (-N3)Non-participatingαComplex electronic effects
Table 2: General Effect of Solvents on Glycosylation Stereoselectivity
SolventGeneral Effect on SelectivityNotes
Diethyl Ether (Et2O), THFOften promotes α-selectivity ("Ether Effect")Can stabilize the α-anomeric linkage.
Dichloromethane (DCM), TolueneGenerally non-interferingGood starting points for optimization. Selectivity is highly dependent on other factors.
Acetonitrile (MeCN)Often promotes β-selectivity ("Nitrile Effect")Can participate in the reaction to form an α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face (SN2).

Experimental Protocols

Key Experiment: General Protocol for β-Selective D-Fucosylation

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Materials:

  • Fucosyl Donor: e.g., 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (B1259523) (with a non-participating C-2 group).

  • Glycosyl Acceptor: Alcohol component with a single free hydroxyl group.

  • Promoter: e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride etherate (BF3·OEt2).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Additive: Activated molecular sieves (4 Å).

  • Inert gas: Argon or Nitrogen.

2. Procedure:

  • Preparation: Oven-dry all glassware and cool under an inert gas stream.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the fucosyl donor, the glycosyl acceptor, and activated molecular sieves.

  • Dissolution: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C to -78 °C).

  • Promoter Addition: Add the promoter (e.g., TMSOTf, typically 0.1-0.2 equivalents) dropwise via syringe.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired β-fucoside.

Mandatory Visualizations

Diagrams of Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Donor, Acceptor, & Molecular Sieves A->B C Add Anhydrous Solvent (DCM) B->C D Cool to Low Temperature (-40°C to -78°C) C->D E Add Promoter (e.g., TMSOTf) D->E F Monitor by TLC E->F G Quench Reaction (e.g., Triethylamine) F->G H Filter, Wash, & Dry G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K Isolate β-Fucoside

Caption: General experimental workflow for β-D-fucosylation.

G cluster_mech Neighboring Group Participation (Leads to α-Anomer) cluster_desired Desired Pathway for β-Anomer Donor Fucosyl Donor (with C-2 Acetate) Activated Activated Donor Donor->Activated Promoter Intermediate Dioxolanium Ion Intermediate (β-face blocked) Activated->Intermediate Intramolecular Attack Product α-Fucoside (1,2-trans) Intermediate->Product Acceptor Attack (from α-face) DonorNP Fucosyl Donor (with C-2 Benzyl) Oxocarbenium Oxocarbenium Ion (or Sₙ2 transition state) DonorNP->Oxocarbenium Promoter ProductBeta β-Fucoside (1,2-cis) Oxocarbenium->ProductBeta Acceptor Attack (from β-face)

Caption: Mechanism of neighboring group participation vs. the desired pathway.

G cluster_check Primary Checks cluster_solution Solutions cluster_outcome Outcome Start Low β-Selectivity Observed C2_Group C-2 Protecting Group? Start->C2_Group Solvent Solvent Choice? C2_Group->Solvent Non-Participating Sol_C2 Use Non-Participating Group (e.g., Benzyl) C2_Group->Sol_C2 Participating Temp Reaction Temperature? Solvent->Temp Non-ether Sol_Solvent Try MeCN or DCM Solvent->Sol_Solvent Ether-based Sol_Temp Lower Temperature Temp->Sol_Temp High Result Improved β-Selectivity Temp->Result Low Sol_C2->Result Sol_Solvent->Result Sol_Temp->Result

Caption: Troubleshooting logic for poor β-selectivity in D-fucosylation.

References

D-(+)-Fucose stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-(+)-Fucose. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and degradation of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid form?

A1: this compound is a relatively stable monosaccharide in its solid, crystalline form. When stored under appropriate conditions (cool, dry place), it can have a shelf life of several years. For long-term storage, it is recommended to keep it at -20°C.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution. Generally, neutral to slightly acidic conditions (pH 4-7) are optimal for its stability at room temperature. Both strongly acidic and alkaline conditions can lead to degradation. It is not recommended to store aqueous solutions of fucose for more than one day, especially if not stored under refrigerated or frozen conditions.[1]

Q3: What is the effect of pH on the stability of this compound in aqueous solutions?

A3: The pH of the aqueous solution is a critical factor for the stability of this compound.

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of glycosidic bonds can occur, although fucose as a monosaccharide is more resistant than when it is part of a larger oligosaccharide. However, prolonged exposure to strong acids and heat can lead to dehydration reactions.

  • Neutral conditions (pH ~7): this compound exhibits good stability.

  • Alkaline conditions (pH > 8): In alkaline environments, sugars like fucose can undergo enolization and isomerization reactions. At elevated temperatures, this can lead to a complex mixture of degradation products.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Temperature significantly accelerates the degradation of this compound in aqueous solutions, especially at non-optimal pH values. At elevated temperatures, the rates of hydrolysis (in acidic solutions) and isomerization/rearrangement (in alkaline solutions) increase. Furthermore, at high temperatures, non-enzymatic browning reactions such as caramelization and the Maillard reaction (if amino acids are present) can occur, leading to colored and complex degradation products.[2][3]

Q5: What are the primary degradation pathways for this compound in aqueous solutions?

A5: The primary chemical degradation pathways for this compound in aqueous solutions, especially under stress conditions, include:

  • Isomerization and Epimerization: Rearrangements of the molecular structure.

  • Dehydration: Removal of water molecules, particularly under acidic conditions and heat.

  • Caramelization: A complex series of reactions that occur when sugars are heated, leading to browning and flavor development. This is a form of non-enzymatic browning.[3]

  • Maillard Reaction: A chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This is another form of non-enzymatic browning and is relevant in biological and food-related contexts.

Q6: What are the expected degradation products of this compound?

A6: Under forced degradation conditions (e.g., strong acid/base, high temperature), a complex mixture of products can be formed. These can include various isomers, dehydration products (like furfurals), and in the presence of amino acids, Maillard reaction products. In biological systems, enzymatic degradation pathways are specific and lead to products like L-fucono-1,5-lactone.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (yellowing/browning) of this compound solution upon heating. Caramelization or Maillard reaction (if amines are present).Reduce heating temperature and duration. If possible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative browning. Ensure the pH of the solution is not highly alkaline.
Unexpected peaks in HPLC/UPLC analysis of a this compound sample. Degradation of this compound due to improper storage or handling of the aqueous solution.Prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, store at 2-8°C for no longer than 24 hours or at -20°C or below for longer periods. Filter-sterilize the solution for long-term storage to prevent microbial growth.
Low recovery of this compound in a formulation after processing. Degradation due to pH and/or temperature excursions during processing.Monitor and control pH and temperature throughout the manufacturing process. Consider using buffered solutions to maintain a stable pH. Evaluate the impact of processing steps on this compound stability through forced degradation studies.
Inconsistent results in biological assays involving this compound. Anomeric impurity or degradation of the fucose stock solution.Ensure the purity and anomeric composition of the this compound used. Prepare fresh stock solutions and validate their concentration before use in assays.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a fucose-containing compound under various conditions. While this data is for 2'-Fucosyllactose, it provides a useful reference for the expected stability trends of this compound, particularly concerning the labile nature of fucosidic bonds under stress conditions.

Table 1: Effect of pH on the Stability of a Fucosylated Compound in Aqueous Solution at 60°C

pHStability Assessment
3.0Stable for approximately one day.
3-5Most stable pH range.
6.8 and aboveIncreased rate of decomposition.

Table 2: Effect of Temperature on the Stability of a Fucosylated Compound in Aqueous Solution

TemperatureConditionStability Assessment
4°CAqueous SolutionStable for at least 24 hours with minimal degradation.
-60°CAqueous SolutionStable for at least 4 weeks with minimal degradation.
60°CUnbuffered Aqueous SolutionStable for at least four weeks.
up to 37°CPowdered Infant FormulaNo significant loss for 6 months.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC or UPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

  • Amino-based or HILIC HPLC column

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in high-purity water to a final concentration of 10 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M HCl to obtain a final concentration of 5 mg/mL this compound in 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M NaOH to obtain a final concentration of 5 mg/mL this compound in 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at defined intervals.

  • Thermal Degradation:

    • Dilute the this compound stock solution with high-purity water to 5 mg/mL.

    • Incubate at a high temperature (e.g., 80°C).

    • Withdraw samples over time.

4. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Quantify the remaining this compound and any major degradation products.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.

1. HPLC System and Conditions:

  • Column: Amino-based or HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase or water at known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to fall within the linear range of the standard curve.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak based on retention time and the calibration curve.

  • Monitor for the appearance of new peaks corresponding to degradation products.

Note: Method optimization and validation are crucial for accurate and reliable results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation start Prepare this compound Aqueous Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Quantify Fucose & Degradants hplc->data kinetics Determine Degradation Kinetics & Pathways data->kinetics

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_conditions Stress Conditions cluster_products Degradation Pathways & Products fucose This compound in Aqueous Solution acid_heat Acidic pH + Heat fucose->acid_heat base_heat Alkaline pH + Heat fucose->base_heat heat High Temperature fucose->heat amines + Amino Acids + Heat fucose->amines dehydration Dehydration Products (e.g., Furfurals) acid_heat->dehydration isomerization Isomerization & Rearrangement Products base_heat->isomerization caramelization Caramelization Products (Complex Polymers) heat->caramelization maillard Maillard Reaction Products (Melanoidins) amines->maillard

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Optimizing D-Fucosyltransferase Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize D-fucosyltransferase reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing a D-fucosyltransferase reaction?

A1: The key parameters to optimize for a D-fucosyltransferase reaction are pH, temperature, metal ion concentration, substrate concentrations (donor and acceptor), and the choice of buffer. Each of these factors can significantly impact enzyme activity and product yield.

Q2: My recombinant fucosyltransferase is expressed as insoluble inclusion bodies. How can I improve its solubility?

A2: Insoluble protein expression is a common issue. Here are several strategies to enhance the solubility of your fucosyltransferase:

  • Lower Expression Temperature: Reducing the culture temperature (e.g., to 16-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.

  • Optimize Inducer Concentration: Titrating the concentration of the inducer (e.g., IPTG) can help balance protein expression levels with the cell's folding capacity.

  • Change Expression Host: Different E. coli strains (e.g., BL21(DE3) and its derivatives with enhanced folding capabilities) can have a significant impact on soluble protein yield.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of the fucosyltransferase.

  • Use a Solubility-Enhancing Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.

Q3: What is the optimal pH for D-fucosyltransferase activity?

A3: The optimal pH for D-fucosyltransferases can vary depending on the specific enzyme. However, many fucosyltransferases exhibit optimal activity in a slightly acidic to neutral pH range, typically between 6.0 and 7.5.[1] It is crucial to determine the optimal pH for your specific enzyme empirically.

Q4: Do D-fucosyltransferases require metal ions for activity?

A4: Many D-fucosyltransferases require divalent cations for optimal activity, with manganese (Mn²⁺) being the most common cofactor.[1] The optimal concentration of Mn²⁺ typically ranges from 5 to 25 mM.[2] However, some fucosyltransferases may be active in the absence of divalent cations or prefer other ions like magnesium (Mg²⁺). High concentrations of metal ions can also be inhibitory.

Q5: How can I monitor the progress of my fucosyltransferase reaction?

A5: Several methods can be used to monitor the reaction, including:

  • High-Performance Liquid Chromatography (HPLC): This is a common method, often using fluorescently labeled acceptor substrates for sensitive detection of the product.[3]

  • Mass Spectrometry (MS): LC-MS or MALDI-TOF MS can be used to detect the mass shift corresponding to the addition of fucose to the acceptor substrate.[4] This method is highly specific and sensitive.

  • Coupled Enzyme Assays: These assays use a secondary enzyme to produce a detectable signal (e.g., colorimetric or fluorescent) upon the formation of the fucosylated product or a reaction byproduct like GDP.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Suggestion Rationale
Suboptimal Reaction Conditions Empirically determine the optimal pH, temperature, and metal ion concentration for your specific fucosyltransferase.Enzyme activity is highly dependent on these parameters.
Inactive Enzyme Verify the activity of your enzyme preparation using a known positive control substrate. Ensure proper protein folding and purification.The enzyme may have been denatured during purification or storage.
Substrate Inhibition Perform kinetic analysis with varying concentrations of both donor (GDP-fucose) and acceptor substrates to identify potential substrate inhibition.High concentrations of either substrate can sometimes inhibit enzyme activity.
Degradation of GDP-Fucose Use fresh GDP-fucose solutions and consider the stability of the donor substrate under your reaction conditions.GDP-fucose can be unstable, especially at non-optimal pH and temperature.
Incorrect Substrate Specificity Confirm that your acceptor substrate is a known substrate for the specific fucosyltransferase you are using.Fucosyltransferases can have strict acceptor specificities.
Problem 2: High Background Signal in Assays
Potential Cause Troubleshooting Suggestion Rationale
Contaminating Enzyme Activity If using a cell lysate, purify the recombinant fucosyltransferase to remove other enzymes that may react with your substrates.Crude cell extracts can contain other glycosyltransferases or hydrolases that interfere with the assay.
Non-Enzymatic Reaction Run a control reaction without the enzyme to assess the level of non-enzymatic product formation.Some substrates may be inherently unstable or reactive under the assay conditions.
Impure Substrates Use highly purified donor and acceptor substrates.Impurities in the substrates can contribute to background signals.
Problem 3: Formation of Byproducts
Potential Cause Troubleshooting Suggestion Rationale
Enzyme Promiscuity Analyze the reaction products by mass spectrometry to identify any unexpected modifications. Consider using a more specific fucosyltransferase if available.Some fucosyltransferases can exhibit promiscuous activity, transferring fucose to alternative sites on the acceptor or to other molecules in the reaction mixture.
Further Fucosylation of the Product Optimize reaction time and enzyme concentration to minimize the formation of multiply fucosylated products.If the primary product can also act as an acceptor, prolonged reaction times can lead to the addition of more fucose residues.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Various Fucosyltransferases

EnzymeSourceOptimal pHOptimal Temperature (°C)Required Metal Ion (Concentration)
α1,2-FucosyltransferaseHelicobacter pylori5.037Mn²⁺ (enhances activity)
α3/4-Fucosyltransferase III (SFT3)Human4.5 (without Mn²⁺), 7.0-7.5 (with Mn²⁺)Not SpecifiedMn²⁺ (5-10 mM)
FucosyltransferaseAspergillus aculeatus6.060Not Specified
FucosyltransferaseAspergillus niger5.850Not Specified

Experimental Protocols

Protocol 1: HPLC-Based Fucosyltransferase Assay

This protocol describes a general method for measuring fucosyltransferase activity using a fluorescently labeled acceptor substrate.

Materials:

  • Purified D-fucosyltransferase

  • GDP-fucose (donor substrate)

  • Pyridylaminated (PA)-oligosaccharide (acceptor substrate)

  • Reaction Buffer (e.g., 50 mM MES, pH 6.5)

  • MnCl₂ solution

  • Quenching solution (e.g., 100 mM EDTA)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, MnCl₂, acceptor substrate, and GDP-fucose to their final desired concentrations.

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified fucosyltransferase to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Quenching:

    • Stop the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC.

    • Separate the fucosylated product from the unreacted acceptor substrate.

    • Quantify the product formation by integrating the peak area from the fluorescence chromatogram.

Protocol 2: Mass Spectrometry-Based Fucosyltransferase Assay

This protocol provides a general workflow for a highly specific and sensitive fucosyltransferase assay using a ¹³C-labeled donor substrate and LC-MS analysis.

Materials:

  • Purified D-fucosyltransferase

  • ¹³C-labeled GDP-fucose

  • Acceptor substrate (e.g., oligosaccharide or glycopeptide)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Cofactors (if required)

  • Quenching solution (e.g., 50% acetonitrile/0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Master Mix Preparation:

    • Prepare a master mix containing the reaction buffer, cofactors, and acceptor substrate at twice the final desired concentration.

  • Reaction Initiation:

    • In a microcentrifuge tube, add the fucosyltransferase.

    • Add the master mix to the enzyme.

    • Initiate the reaction by adding the ¹³C-GDP-fucose solution.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a time within the linear range of the reaction.

  • Quenching:

    • Stop the reaction by adding an equal volume of the quenching solution.

  • Sample Cleanup (Optional):

    • If necessary, clean up the sample using a C18 SPE cartridge to remove salts and other interfering components.

  • LC-MS Analysis:

    • Analyze the sample using an LC-MS/MS system.

    • Separate the fucosylated product using an appropriate chromatography method.

    • Detect the mass of the unreacted acceptor and the ¹³C-labeled product.

  • Data Analysis:

    • Integrate the peak areas from the extracted ion chromatograms for both the substrate and the product to determine the extent of the reaction.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis prep_reagents Prepare Reagents master_mix Create Master Mix prep_reagents->master_mix pre_incubate Pre-incubate master_mix->pre_incubate add_enzyme Add Enzyme pre_incubate->add_enzyme incubate Incubate add_enzyme->incubate quench Quench Reaction incubate->quench hplc HPLC Analysis quench->hplc HPLC-based ms MS Analysis quench->ms MS-based data_analysis Data Interpretation hplc->data_analysis ms->data_analysis

Caption: General experimental workflow for a D-fucosyltransferase assay.

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrates Substrate Problems start Low/No Product inactive_enzyme Inactive Enzyme? start->inactive_enzyme suboptimal Suboptimal Conditions? start->suboptimal substrate_issue Substrate Issue? start->substrate_issue check_activity Verify with control inactive_enzyme->check_activity optimize_params Optimize pH, Temp, Ions suboptimal->optimize_params check_inhibition Check for Inhibition substrate_issue->check_inhibition check_specificity Verify Specificity substrate_issue->check_specificity

Caption: Troubleshooting logic for low product yield in fucosyltransferase reactions.

References

Technical Support Center: Strategies to Prevent Anomerization of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-(+)-Fucose Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the anomerization of this compound in your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the handling, storage, and reaction of this important monosaccharide.

Understanding Anomerization of this compound

This compound, like many reducing sugars, exists in solution as an equilibrium mixture of its α and β anomers. This interconversion, known as mutarotation, proceeds through a transient open-chain aldehyde form. The process is dynamic and can be influenced by various experimental conditions, potentially impacting the stereoselectivity and yield of glycosylation reactions.[1] The equilibrium ratio of α to β anomers can be affected by factors such as solvent, temperature, and pH.

Diagram of this compound Anomerization

Anomerization alpha α-D-Fucopyranose open_chain Open-chain form (aldehyde) alpha->open_chain Ring Opening open_chain->alpha Ring Closing beta β-D-Fucopyranose open_chain->beta Ring Closing beta->open_chain Ring Opening

Caption: The process of mutarotation where α and β anomers of this compound interconvert through an open-chain intermediate.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for problems encountered during the handling and use of this compound.

I. Issues with Starting Material and Storage

Q1: I'm seeing two spots for my this compound on my TLC plate even before starting my reaction. Is my starting material impure?

A1: Not necessarily. The two spots likely correspond to the α and β anomers of this compound, which can interconvert in solution (mutarotation). This is a normal phenomenon. The ratio of the two anomers at equilibrium depends on the solvent and temperature. For analytical purposes, it is often possible to suppress the separation of anomers on TLC by using a more polar solvent system or by analyzing the sample quickly after spotting.

Q2: How should I store my this compound to minimize anomerization?

A2: this compound should be stored as a solid in a cool, dry place. In the solid state, anomerization is negligible. For short-term storage in solution, use an aprotic solvent and keep it at a low temperature (e.g., -20°C) to slow down the rate of mutarotation. Aqueous solutions will lead to an equilibrium mixture of anomers.

II. Problems During Glycosylation Reactions

Q3: My glycosylation reaction with a D-fucosyl donor is giving me a mixture of α and β products, but I want to synthesize a specific anomer. What can I do?

A3: Achieving stereoselectivity in fucosylation reactions is a common challenge. Here are several strategies to favor the formation of a specific anomer:

  • Choice of Protecting Groups: The protecting groups on the fucosyl donor play a crucial role in directing the stereochemical outcome.

    • For 1,2-trans-glycosides (e.g., β-fucosides): Use a "participating" protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can form a temporary cyclic intermediate that blocks one face of the anomeric carbon, directing the incoming nucleophile to the opposite face.

    • For 1,2-cis-glycosides (e.g., α-fucosides): Use a "non-participating" protecting group at C-2, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether. These groups do not form a cyclic intermediate, and the stereochemical outcome is often influenced by other factors like the anomeric effect, solvent, and temperature.[2]

  • Reaction Conditions: The choice of solvent, temperature, and promoter can significantly influence the anomeric ratio of the product. Lower temperatures often favor the thermodynamically more stable product. Non-polar solvents can also influence the reaction mechanism.

  • Anomeric Leaving Group: The nature of the leaving group on the fucosyl donor (e.g., trichloroacetimidate, bromide, thioglycoside) can also affect the stereoselectivity.

Q4: My fucosyl donor appears to be decomposing during the reaction, leading to low yields. How can I prevent this?

A4: Decomposition of the glycosyl donor is a common issue. Here are some troubleshooting steps:

  • Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous. The use of molecular sieves in the reaction mixture is recommended.

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize decomposition.

  • Promoter Choice: Some Lewis acid promoters can be too harsh and lead to donor degradation. Consider using a milder promoter or reducing the amount of promoter used.

III. Purification Challenges

Q5: I have a mixture of α and β-fucosylated products. How can I separate them?

A5: The separation of anomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: Careful optimization of the solvent system for flash chromatography on silica (B1680970) gel is the most common method. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) is often effective.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a suitable column (e.g., a chiral column or a column designed for carbohydrate analysis) can provide excellent resolution of anomers.[3]

  • Crystallization: In some cases, one anomer may be selectively crystallized from the mixture.

Chemical Strategies to Prevent Anomerization: Protecting the Anomeric Hydroxyl

The most effective chemical strategy to prevent anomerization is to protect the anomeric hydroxyl group. This converts the hemiacetal into a stable acetal, locking the configuration as either α or β.

Choice of Anomeric Protecting Group

The choice of protecting group for the anomeric position is critical and depends on the overall synthetic strategy, particularly the conditions required for its removal. Ether-type protecting groups are commonly used.

Table 1: Comparison of Common Anomeric Protecting Groups for Fucose

Protecting GroupCommon AbbreviationStability to AcidStability to BaseCommon Deprotection ConditionsNotes
Silyl Ethers
tert-ButyldimethylsilylTBDMS or TBSLabileStableFluoride sources (e.g., TBAF), mild acidA versatile and widely used protecting group offering a good balance of stability and ease of removal.[4][5]
TriethylsilylTESMore labile than TBSStableFluoride sources, mild acidMore easily cleaved than TBS, useful for more sensitive substrates.
TriisopropylsilylTIPSMore stable than TBSVery StableFluoride sources, stronger acidVery sterically hindered, providing high stability.
tert-ButyldiphenylsilylTBDPSVery stableStableFluoride sources, stronger acidExtremely stable to acidic conditions due to significant steric bulk.
Other Ethers
BenzylBnStableStableCatalytic hydrogenation (e.g., H₂, Pd/C)A robust protecting group, but deprotection requires specific catalytic conditions.
p-MethoxybenzylPMBLabileStableOxidative cleavage (e.g., DDQ, CAN)Can be removed under milder conditions than benzyl ethers.
AllylAllStableStableIsomerization followed by acid hydrolysis or Pd(0) catalysisOffers orthogonal deprotection conditions.

Diagram of Protected this compound

ProtectedFucose cluster_0 Anomerization Prevented Protected α-D-Fucose Protected α-D-Fucose This compound This compound This compound->Protected α-D-Fucose Protection of anomeric -OH Protecting Group (e.g., Silyl) Protecting Group (e.g., Silyl) Protecting Group (e.g., Silyl)->Protected α-D-Fucose

Caption: Protection of the anomeric hydroxyl group of this compound prevents ring-opening and subsequent anomerization.

Experimental Protocol: Anomeric Protection of this compound with TBDMS

This protocol describes a general procedure for the selective protection of the anomeric hydroxyl group of this compound using tert-Butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired TBDMS-protected fucose.

Workflow for Anomeric Protection

ProtectionWorkflow start Dissolve Fucose and Imidazole in DMF cool Cool to 0°C start->cool add_tbdmscl Add TBDMSCl solution cool->add_tbdmscl react Stir at room temperature (12-24h) Monitor by TLC add_tbdmscl->react quench Quench with NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Obtain Protected Fucose purify->end

References

Technical Support Center: Enhancing D-(+)-Fucose Yield from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of D-(+)-Fucose from natural sources, primarily fucoidan (B602826) from brown seaweeds.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting this compound?

A1: The most prevalent natural source of this compound is fucoidan, a complex sulfated polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1][2][3] Species such as Fucus vesiculosus, Laminaria digitata, Sargassum sp., and Ecklonia maxima are commonly used for fucoidan extraction.[4][5] D-Fucose can also be found in certain bacterial exopolysaccharides and plant glycosides, though these are less common sources for large-scale extraction.

Q2: What are the principal methods for releasing this compound from fucoidan?

A2: The primary methods for liberating this compound from the fucoidan polymer are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This method utilizes acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to break the glycosidic bonds within the fucoidan structure. It is a well-established method but can sometimes lead to the degradation of the target monosaccharide if conditions are too harsh.

  • Enzymatic Hydrolysis: This approach employs specific enzymes called fucoidanases (or fucanases) to cleave the α-L-fucosyl linkages in fucoidan. This method is generally milder and more specific, potentially leading to a purer product with less degradation.

Q3: How can I improve the initial extraction of crude fucoidan from seaweed?

A3: To enhance the yield of crude fucoidan, consider optimizing the following parameters:

  • Pre-treatment: Refluxing the ground seaweed in ethanol (B145695) can help remove lipids, pigments, and other low molecular weight components that may interfere with extraction.

  • Extraction Solvent: Both acidic and alkaline solutions can be used. The choice of solvent can significantly impact the yield and purity of the extracted fucoidan.

  • Temperature and Time: The extraction temperature and duration are critical. Higher temperatures can increase yield but may also lead to degradation if maintained for too long.

  • Ultrasound-Assisted Extraction (UAE): The application of high-intensity ultrasound can significantly improve extraction efficiency by disrupting the seaweed cell wall.

Q4: What are the main impurities I should be aware of during this compound purification?

A4: The primary impurities encountered during this compound purification from seaweed extracts include:

  • Other Polysaccharides: Alginates and laminarins are major polysaccharides in brown algae that are often co-extracted with fucoidan.

  • Proteins and Polyphenols: These compounds can be bound to the fucoidan and need to be removed to obtain a pure product.

  • Other Monosaccharides: Fucoidan itself can be a heteropolysaccharide, containing other sugars like galactose, mannose, xylose, and uronic acids, which will be present in the hydrolysate alongside fucose.

Troubleshooting Guides

Issue 1: Low Yield of this compound after Hydrolysis
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Acid Hydrolysis: Increase the acid concentration, temperature, or reaction time. However, be cautious of potential degradation. It is crucial to perform optimization experiments. Enzymatic Hydrolysis: Ensure the enzyme is active and used at its optimal pH and temperature. The specific fucoidanase used must be able to cleave the specific linkages present in your fucoidan source.
Degradation of Fucose Acid Hydrolysis: Use milder hydrolysis conditions (e.g., lower acid concentration, lower temperature, shorter time). Trifluoroacetic acid (TFA) can be a milder alternative to HCl or H₂SO₄.
Poor Quality of Starting Material The fucose content in seaweed can vary depending on the species, geographical location, and season of harvest. Ensure you are using a seaweed species known for high fucoidan content.
Inefficient Crude Fucoidan Extraction Optimize the initial extraction of fucoidan from the seaweed. Refer to FAQ Q3 for suggestions on improving crude fucoidan yield.
Issue 2: Co-purification of Other Sugars with this compound
Possible Cause Troubleshooting Step
Presence of Other Polysaccharides in the Crude Extract Purification of Crude Fucoidan: Before hydrolysis, purify the crude fucoidan extract to remove alginates and laminarins. Anion-exchange chromatography is an effective method for this. Precipitation with calcium chloride (CaCl₂) can also help to selectively remove alginates.
Heterogeneous Fucoidan Structure The fucoidan from your source may naturally contain other monosaccharides.
Ineffective Chromatographic Separation Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate of your chromatographic separation (e.g., HPLC) to improve the resolution between fucose and other monosaccharides. Consider using a column specifically designed for sugar analysis.
Issue 3: Presence of Non-Carbohydrate Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-extraction of Proteins and Polyphenols Pre-treatment of Seaweed: Before extraction, treat the seaweed with a mixture of methanol/chloroform/water to remove lipids and phenolic compounds. Purification of Crude Fucoidan: Use techniques like dialysis or tangential flow filtration to remove low molecular weight impurities. Anion-exchange chromatography can also separate fucoidan from proteins and polyphenols.
Contamination during Sample Handling Ensure all glassware and reagents are clean and free of contaminants. Use high-purity solvents and reagents.

Quantitative Data Summary

The following table summarizes the yield of fucose obtained under different extraction conditions from various brown seaweed species.

Seaweed SpeciesExtraction MethodKey ParametersFucose YieldReference
Laminaria digitataUltrasound-Assisted Extraction (UAE)76°C, 10 min, 100% amplitude1060.7 ± 70.6 mg/100 g dried seaweed
Laminaria digitataUltrasound-Assisted Extraction (UAE)80°C, 30 min, 70% amplitude1257.7 mg/100 g dried seaweed
Ecklonia maximaUltrasound-Assisted Enzymatic Extraction58.75°C, 88.75 W·cm⁻², pH 679.13 mg/g dry seaweed (7.9% w/w)
Dealginated Kelp WasteAcid ExtractionpH 4.9, 73°C, 4 h, 20:1 liquid/material ratio1.63 ± 0.07%
Sargassum sp.Alkaline Extraction65°C, 3 hoursHighest yield compared to acid extraction under various conditions

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis of Fucoidan for this compound Release

This protocol is a general guideline and should be optimized for your specific fucoidan sample.

  • Preparation of Fucoidan Solution: Dissolve the purified fucoidan extract in a solution of 0.1 M HCl. A typical concentration is 1-10 mg/mL.

  • Hydrolysis: Heat the fucoidan solution in a sealed tube at 100°C for 1-4 hours. The optimal time will depend on the stability of the glycosidic linkages in your fucoidan and should be determined experimentally.

  • Neutralization: After hydrolysis, cool the solution to room temperature and neutralize it by adding a suitable base, such as sodium hydroxide (B78521) (NaOH), until the pH is approximately 7.0.

  • Removal of Insoluble Material: Centrifuge the neutralized solution to pellet any insoluble material.

  • Desalting: The resulting supernatant containing the monosaccharides can be desalted using techniques like dialysis against deionized water or by passing it through a desalting column.

  • Analysis: The monosaccharide composition of the hydrolysate, including the this compound content, can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization.

Protocol 2: Enzymatic Hydrolysis of Fucoidan

This protocol provides a general framework for enzymatic hydrolysis. The specific conditions will depend on the enzyme used.

  • Enzyme and Buffer Selection: Choose a fucoidanase that is specific for the linkages present in your fucoidan. Prepare a buffer solution that is optimal for the enzyme's activity in terms of pH and ionic strength.

  • Reaction Setup: Dissolve the purified fucoidan in the optimal buffer. Add the fucoidanase to the solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature for a sufficient period (e.g., 12-48 hours) to ensure complete hydrolysis.

  • Enzyme Inactivation: After incubation, inactivate the enzyme by heating the reaction mixture (e.g., at 100°C for 10 minutes) or by other appropriate methods.

  • Product Separation: The low molecular weight products, including this compound, can be separated from any remaining high molecular weight material by ethanol precipitation. The low molecular weight fraction will remain in the supernatant.

  • Purification and Analysis: The supernatant can be further purified by chromatographic methods to isolate this compound. Analysis of the final product can be performed using HPLC or GC.

Visualizations

experimental_workflow cluster_extraction Crude Fucoidan Extraction cluster_purification Fucoidan Purification cluster_hydrolysis This compound Release cluster_final_purification Final Purification seaweed Brown Seaweed pretreatment Pre-treatment (e.g., Ethanol Wash) seaweed->pretreatment extraction Extraction (Acidic/Alkaline/UAE) pretreatment->extraction crude_extract Crude Fucoidan Extract extraction->crude_extract purification_step Purification (e.g., Anion-Exchange Chromatography) crude_extract->purification_step purified_fucoidan Purified Fucoidan purification_step->purified_fucoidan hydrolysis Hydrolysis (Acid or Enzymatic) purified_fucoidan->hydrolysis hydrolysate Monosaccharide Mixture hydrolysis->hydrolysate final_purification Purification (e.g., HPLC) hydrolysate->final_purification d_fucose Pure this compound final_purification->d_fucose

Caption: Workflow for this compound extraction and purification.

troubleshooting_logic cluster_hydrolysis Hydrolysis Issues cluster_degradation Degradation Issues cluster_extraction Extraction Issues start Low this compound Yield incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis optimize_hydrolysis Optimize Hydrolysis Conditions incomplete_hydrolysis->optimize_hydrolysis Yes degradation Fucose Degradation? incomplete_hydrolysis->degradation No milder_conditions Use Milder Conditions degradation->milder_conditions Yes inefficient_extraction Inefficient Crude Extraction? degradation->inefficient_extraction No optimize_extraction Optimize Extraction Parameters inefficient_extraction->optimize_extraction Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting D-Fucose Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the chemical synthesis of D-fucose and its derivatives. The following sections provide answers to frequently asked questions, a logical troubleshooting workflow, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and by-products in D-fucosylation reactions?

A1: The most frequent side reactions include the formation of the undesired α-anomer, decomposition or hydrolysis of the glycosyl donor, and self-condensation of the donor.[1][2] If the acceptor molecule contains multiple reactive sites that are not adequately protected, side reactions can also occur at these positions.[2] Hydrolysis of the donor leads back to the free sugar, which is unreactive in the desired glycosylation reaction.[2]

Q2: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?

A2: Achieving high β-selectivity is a primary challenge and requires careful control of the reaction mechanism to favor an SN2-like displacement over the formation of an oxocarbenium ion intermediate.[1] Key strategies include:

  • Use of a Non-Participating Protecting Group at C-2: This is the most critical factor. A non-participating group, such as a benzyl (B1604629) ether (Bn) or silyl (B83357) ether, at the C-2 position of the fucosyl donor prevents the formation of an intermediate that can be attacked from either face, thus favoring the β-anomer.

  • Optimize the Glycosyl Donor: The choice of the leaving group at the anomeric position (e.g., halides, trichloroacetimidates) can be tuned for reactivity and selectivity.

  • Lower Reaction Temperature: Reducing the temperature can favor the SN2 pathway, thereby improving β-selectivity.

  • Solvent Choice: Less polar solvents may favor the desired SN2-like reaction mechanism.

Q3: My fucosyl donor appears to be decomposing during the reaction, leading to low yields. How can I prevent this?

A3: Fucosyl donors can be sensitive to moisture and the reaction conditions. To prevent decomposition:

  • Ensure Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. All glassware must be rigorously oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, potentially stored over molecular sieves.

  • Check Reagent Purity: Ensure that the fucosyl donor and the acceptor are pure before starting the reaction.

  • Control Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate can minimize decomposition.

  • Select an Appropriate Promoter: Overly harsh Lewis acids can lead to the degradation of the donor. Ensure your activating agent or promoter is fresh and of high quality.

Q4: Thin-Layer Chromatography (TLC) analysis shows multiple unexpected spots. What are the potential causes?

A4: Multiple spots on a TLC plate that do not correspond to the starting materials or the desired product often indicate significant side reactions or decomposition. Potential causes include:

  • Donor Self-Condensation: If the fucose donor has unprotected hydroxyl groups, it can react with itself to form fucose disaccharides or oligosaccharides.

  • Reaction at Unprotected Acceptor Sites: If the acceptor molecule has other reactive functional groups that are not protected, the fucosyl donor may react at these sites.

  • Donor Decomposition/Hydrolysis: As discussed in Q3, donor instability under the reaction conditions will lead to various by-products.

Visual Troubleshooting Guide

The following diagram provides a logical workflow to diagnose and address common issues encountered during D-fucose synthesis.

TroubleshootingWorkflow Start Problem: Low Yield / Multiple Spots on TLC CheckAnomers Is there a mixture of α/β anomers? Start->CheckAnomers CheckDecomposition Is the donor decomposing? (e.g., charring, baseline spots) Start->CheckDecomposition CheckOther Are there other distinct by-products? Start->CheckOther CheckAnomers->CheckDecomposition No CauseAnomer Cause: - Participating C-2 group - Oxocarbenium ion formation CheckAnomers->CauseAnomer Yes CheckDecomposition->CheckOther No CauseDecomposition Cause: - Moisture in reaction - Temperature too high - Harsh Lewis acid - Impure reagents CheckDecomposition->CauseDecomposition Yes CauseOther Cause: - Donor self-condensation - Reaction at unprotected  acceptor sites CheckOther->CauseOther Yes SolutionAnomer Solution: - Use non-participating C-2 group (e.g., Bn) - Lower reaction temperature - Use less polar solvent CauseAnomer->SolutionAnomer SolutionDecomposition Solution: - Use oven-dried glassware - Use anhydrous solvents/reagents - Add molecular sieves - Lower reaction temperature CauseDecomposition->SolutionDecomposition SolutionOther Solution: - Review protecting group  strategy for donor and acceptor CauseOther->SolutionOther

Caption: A logical workflow for troubleshooting common D-fucose synthesis issues.

Mechanism of Anomer Formation

Stereocontrol is critical in fucosylation. The choice of the protecting group at the C-2 position dictates the reaction pathway and, consequently, the stereochemical outcome.

AnomerFormation cluster_desired Desired Pathway cluster_side Side Reaction Pathway Donor_SN2 Fucosyl Donor (with C-2 non-participating group, e.g., O-Benzyl) SN2 SN2-like Displacement Donor_SN2->SN2 Acceptor, Promoter Beta β-D-Fucoside (Desired Product) SN2->Beta Donor_SN1 Fucosyl Donor (with C-2 participating group, e.g., O-Acetyl) Oxocarbenium Oxocarbenium Ion Intermediate Donor_SN1->Oxocarbenium Promoter Alpha α-D-Fucoside (Side Product) Oxocarbenium->Alpha Attack from α-face Beta_Mix β-D-Fucoside Oxocarbenium->Beta_Mix Attack from β-face

Caption: Reaction pathways determining the formation of α and β anomers.

Quantitative Data Summary

This table summarizes typical conditions for β-D-fucosylation reactions based on common laboratory practices.

ParameterTypical Condition/ReagentRationale / Key Consideration
Fucosyl Donor Fucosyl trichloroacetimidate (B1259523)Good balance of reactivity and stability.
Fucosyl bromideCan be effective but may be less stable.
Donor Stoichiometry 1.2 - 1.5 equivalentsUsing a slight excess of the donor drives the reaction to completion.
Acceptor Alcohol (1.0 equivalent)The limiting reagent in the reaction.
Promoter/Activator Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)A common Lewis acid for activating trichloroacetimidate donors.
Promoter Stoichiometry 0.1 equivalents (catalytic)Sufficient to catalyze the reaction without causing excessive decomposition.
Solvent Anhydrous Dichloromethane (B109758) (DCM)A non-polar solvent that can favor the desired SN2-like mechanism.
Temperature -40°C to -20°CLower temperatures improve selectivity and minimize side reactions.
Additives Activated Molecular Sieves (4 Å)Used to scavenge any trace amounts of moisture from the reaction.

Experimental Protocols

Protocol 1: General Procedure for β-D-Fucosylation

This protocol describes a common method using a fucosyl trichloroacetimidate donor.

1. Reaction Setup:

  • Rigorously dry all glassware in an oven and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Add activated 4 Å molecular sieves to the reaction flask.

  • Dissolve the alcohol acceptor (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the fucosyl trichloroacetimidate donor (1.5 eq) to the solution.

2. Glycosylation Reaction:

  • Cool the reaction mixture to -40°C using an appropriate cooling bath.

  • Slowly add the Lewis acid promoter, such as TMSOTf (0.1 eq), dropwise to the stirred solution.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

3. Quenching and Work-up:

  • Upon completion (as determined by TLC), quench the reaction by adding a few drops of a base like triethylamine (B128534) or pyridine.

  • Allow the mixture to warm to room temperature.

  • Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is typically effective for separating the desired product.

5. Deprotection (if necessary):

  • If using benzyl protecting groups, remove them via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent such as ethanol (B145695) or methanol.

Protocol 2: Purification by Recrystallization

For bulk purification of a synthesized D-fucose anomeric mixture, recrystallization can be an effective first step.

1. Dissolution:

  • Dissolve the crude (α/β)-D-fucose product in a minimal amount of absolute ethanol near its boiling point (~78°C) with stirring to create a saturated solution.

2. Crystallization:

  • Remove the solution from the heat and allow it to cool slowly to room temperature undisturbed.

  • To maximize crystal formation, the flask can be moved to an ice bath or refrigerator after it has reached room temperature.

3. Collection:

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small volume of cold absolute ethanol to remove soluble impurities.

  • Dry the crystals under vacuum. This method can yield up to 90% crystalline D-Fucose as a mixture of anomers.

General Experimental Workflow

The diagram below outlines the standard sequence of operations for a typical D-fucosylation experiment.

ExperimentalWorkflow A 1. Preparation - Dry glassware - Inert atmosphere (Ar/N₂) B 2. Add Reagents - Anhydrous solvent (DCM) - Acceptor & Donor - Molecular Sieves A->B C 3. Cool Reaction (e.g., -40°C) B->C D 4. Add Promoter (e.g., TMSOTf) C->D E 5. Monitor Reaction (by TLC) D->E F 6. Quench Reaction (e.g., Triethylamine) E->F G 7. Aqueous Work-up - Wash with NaHCO₃, Brine - Dry over Na₂SO₄ F->G H 8. Purification - Concentrate solvent - Silica Gel Chromatography G->H I 9. Characterization - NMR, MS H->I

Caption: General experimental workflow for a chemical D-fucosylation reaction.

References

Validation & Comparative

A Researcher's Guide to Validating Beta-D-Fucose Incorporation into Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of glycobiology and biopharmaceutical development, the precise analysis of glycoprotein (B1211001) fucosylation is paramount. The incorporation of fucose, a deoxyhexose sugar, into N- and O-linked glycans is a critical post-translational modification that profoundly influences protein folding, cell signaling, and immune responses. Alterations in fucosylation are increasingly recognized as biomarkers for various diseases, including cancer. This guide provides an objective comparison of the leading methodologies for validating the incorporation of beta-D-fucose and its analogs into glycoproteins, complete with experimental data and detailed protocols to aid researchers in selecting the optimal technique for their needs.

Key Methodologies at a Glance

Four principal methods are widely employed to validate the incorporation of beta-D-fucose into glycoproteins: Metabolic Labeling with Fucose Analogs and Click Chemistry, Lectin Affinity-Based Detection, Mass Spectrometry-Based Glycoproteomics, and Enzymatic Assays using α-L-Fucosidase. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the data generated.

Method Principle Advantages Limitations Primary Applications
Metabolic Labeling with Click Chemistry Cells are cultured with a fucose analog containing a bioorthogonal handle (e.g., azide (B81097) or alkyne). The incorporated analog is then covalently tagged with a reporter molecule via a click reaction.High sensitivity and specificity; enables visualization and enrichment of fucosylated glycoproteins in living cells.[1] Can be used for quantitative analysis.Incorporation efficiency can be cell-type dependent.[2] Potential for incomplete reaction or background signal.In vitro and in vivo labeling and imaging of fucosylated glycoproteins; proteomic analysis of fucosylated proteins.
Lectin Affinity-Based Detection Utilizes the specific binding of fucose-specific lectins (e.g., AAL, LCA, PhoSL) to fucosylated glycans.Relatively simple and cost-effective; can be used for enrichment, blotting, and microarray-based quantification.[3] High-throughput capabilities.[3]Specificity varies between lectins; some lectins have broader specificity, recognizing multiple fucose linkages.[4] Binding can be influenced by the surrounding glycan structure.Enrichment of fucosylated glycoproteins for further analysis; qualitative and semi-quantitative analysis of fucosylation.
Mass Spectrometry (MS)-Based Glycoproteomics Provides detailed structural information and quantification of fucosylated glycopeptides and glycans.High sensitivity, specificity, and accuracy; enables site-specific analysis of fucosylation and characterization of glycan structures.Requires specialized equipment and expertise; data analysis can be complex. Can be challenging to quantify low-abundance glycoproteins.Definitive structural confirmation of fucosylation; quantitative glycoproteomics; biomarker discovery.
Enzymatic Assays with α-L-Fucosidase Indirectly measures fucosylation by detecting the release of fucose upon treatment with a specific fucosidase.Simple and can be adapted to a high-throughput format.Indirect measurement; does not provide information on the specific glycoproteins that are fucosylated. Limited specificity.General assessment of fucosylation levels in a sample.

Experimental Protocols

Metabolic Labeling with Fucose Analogs and Click Chemistry

This powerful technique allows for the direct visualization and analysis of fucosylated glycoproteins within a cellular context.

1. Metabolic Labeling:

  • Culture cells in an appropriate medium. For adherent cells, grow to 80-90% confluency. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL.

  • Supplement the culture medium with a peracetylated fucose analog (e.g., 6-alkynyl-fucose (B605009) or 6-azido-fucose) at a final concentration of 50-100 µM.

  • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the fucose analog into newly synthesized glycoproteins.

2. Cell Lysis:

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the protein extract.

3. Click Chemistry Reaction:

  • To the cell lysate, add the following components in order: an azide- or alkyne-functionalized reporter molecule (e.g., biotin-azide or a fluorescent alkyne), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction mixture at room temperature for 1-2 hours.

4. Detection and Analysis:

  • Western Blotting: If a biotinylated reporter was used, the labeled glycoproteins can be detected by western blotting using streptavidin-HRP.

  • Fluorescence Imaging: If a fluorescent reporter was used, the labeled glycoproteins can be visualized directly by in-gel fluorescence scanning.

  • Proteomic Analysis: Biotinylated glycoproteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.

Lectin Affinity-Based Detection (Lectin Blotting)

Lectin blotting is a common method for the qualitative assessment of fucosylation on specific proteins.

1. Protein Separation and Transfer:

  • Separate the glycoprotein sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

2. Blocking:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific binding.

3. Lectin Incubation:

  • Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL) diluted in blocking buffer for 1-2 hours at room temperature.

4. Detection:

  • Wash the membrane thoroughly to remove unbound lectin.

  • Incubate the membrane with streptavidin-HRP for 1 hour at room temperature.

  • After further washing, detect the bound lectin using a chemiluminescent substrate.

Mass Spectrometry-Based Glycoproteomics

This approach provides the most detailed and definitive analysis of fucosylation.

1. Sample Preparation:

  • Isolate the glycoprotein of interest or the total proteome from the cells or tissue.

  • Perform in-solution or in-gel tryptic digestion of the protein sample to generate peptides.

2. Enrichment of Fucosylated Glycopeptides (Optional but Recommended):

  • Use fucose-specific lectin affinity chromatography (e.g., with an AAL column) to enrich for fucosylated glycopeptides from the complex peptide mixture.

3. LC-MS/MS Analysis:

  • Analyze the peptide or enriched glycopeptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Employ appropriate fragmentation methods (e.g., HCD, ETD) to obtain information on both the peptide sequence and the attached glycan structure.

4. Data Analysis:

  • Use specialized software to identify the glycopeptides and characterize the fucosylated glycan structures.

Visualizing the Workflow

To better illustrate the process of validating fucose incorporation, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling & Click Chemistry cluster_detection_methods Detection Methods A 1. Culture Cells with Fucose Analog B 2. Cell Lysis A->B C 3. Click Reaction with Reporter Molecule B->C D 4. Detection C->D E Western Blot (Biotin-Streptavidin) D->E F Fluorescence Imaging D->F G Mass Spectrometry (Enrichment) D->G

Caption: Workflow for Metabolic Labeling and Click Chemistry.

lectin_workflow cluster_lectin_blotting Lectin Affinity-Based Detection H 1. SDS-PAGE & Protein Transfer I 2. Blocking H->I J 3. Incubation with Biotinylated Lectin I->J K 4. Incubation with Streptavidin-HRP J->K L 5. Chemiluminescent Detection K->L

Caption: Workflow for Lectin Blotting.

ms_workflow cluster_ms_analysis Mass Spectrometry-Based Glycoproteomics M 1. Protein Digestion (Trypsin) N 2. Enrichment of Fucosylated Peptides (Optional) M->N O 3. LC-MS/MS Analysis N->O P 4. Data Analysis O->P

Caption: Workflow for Mass Spectrometry Analysis.

References

A Comparative Analysis of D- and L-Fucose in Mammalian Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-fucose and L-fucose in mammalian systems. It delves into their metabolic pathways, biological significance, and enzymatic interactions, supported by established scientific principles and detailed experimental protocols for further investigation.

In the landscape of mammalian glycobiology, the stereochemistry of monosaccharides dictates their biological roles. While L-fucose is a well-established and integral component of numerous glycoproteins and glycolipids, its enantiomer, D-fucose, is notably rare and is not considered a primary constituent of mammalian glycoconjugates.[1][2] This guide elucidates the functional disparities stemming from this stereochemical difference, providing a comparative analysis supported by experimental frameworks.

Data Presentation: A Tale of Two Isomers

The functional landscape of fucose in mammalian systems is overwhelmingly dominated by the L-isomer.[2] Mammalian cells possess sophisticated and highly specific metabolic pathways for the synthesis and utilization of L-fucose, while analogous dedicated pathways for D-fucose are not known to exist.[1][2] The following tables summarize the key comparative aspects of D- and L-fucose in mammalian systems.

FeatureL-FucoseD-FucoseReferences
Natural Abundance in Mammals Common component of N- and O-linked glycans and glycolipids.Exceedingly rare; not considered a primary component of mammalian glycoconjugates.
Metabolic Pathways Utilized through two primary pathways: the de novo synthesis pathway and the salvage pathway.No known dedicated metabolic pathways in mammals.
Enzymatic Recognition Readily recognized and processed by a suite of specific enzymes (e.g., fucosyltransferases, fucosidases).Generally not a substrate for enzymes of the L-fucose metabolic pathways due to high stereospecificity.
Biological Functions Crucial roles in cell signaling, cell adhesion (e.g., selectin-mediated leukocyte adhesion), immune responses, and development.No established biological functions in mammals. Largely considered a biological bystander.
EnzymeSubstrate Specificity for L-FucoseExpected Substrate Specificity for D-FucoseReferences
Fucosyltransferases High specificity for GDP-L-fucose as the donor substrate.Not a substrate. The inverted stereochemistry is expected to prevent binding to the active site.
α-L-Fucosidases High specificity for cleaving α-L-fucosidic bonds.Not a substrate.
L-Fucokinase (Salvage Pathway) Specific for L-fucose.Not a known substrate.
GDP-L-fucose pyrophosphorylase (Salvage Pathway) Specific for L-fucose-1-phosphate.Not a known substrate.
β-D-Fucosidase Not a substrate.Substrate for some enzymes found in non-mammalian species (e.g., snake liver), but its presence and significance in mammals are not established.

Signaling and Metabolic Pathways

The metabolic pathways for fucose are a clear illustration of the stereochemical specificity within mammalian systems. L-fucose is incorporated into glycans via two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose GDP_Keto GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_Keto GMD GDP_Fucose GDP-L-Fucose GDP_Keto->GDP_Fucose FX Protein Golgi Golgi Apparatus GDP_Fucose->Golgi GDP-Fucose Transporter L_Fucose_ext Extracellular L-Fucose L_Fucose_int Intracellular L-Fucose L_Fucose_ext->L_Fucose_int Transporter Fuc_1_P L-Fucose-1-Phosphate L_Fucose_int->Fuc_1_P L-Fucokinase (FUK) Fuc_1_P->GDP_Fucose GDP-L-fucose pyrophosphorylase (GFPP) Glycans Fucosylated Glycans Golgi->Glycans Fucosyltransferases (FUTs)

Caption: Mammalian L-fucose metabolic pathways.

L-fucose is a critical component of the sialyl Lewis X (sLeX) antigen, which is the primary ligand for selectins. This interaction is fundamental for leukocyte rolling and extravasation during an immune response.

Selectin_Signaling Leukocyte Leukocyte sLeX sialyl Lewis X (sLeX) (contains L-fucose) Leukocyte->sLeX expresses Endothelial Endothelial Cell Selectin E-Selectin Endothelial->Selectin expresses sLeX->Selectin binds to Adhesion Leukocyte Rolling and Adhesion Selectin->Adhesion mediates

Caption: L-fucose in selectin-mediated cell adhesion.

Experimental Protocols

To empirically validate the differential activities of D- and L-fucose, the following experimental protocols can be employed.

Protocol 1: Fucosyltransferase Activity Assay

This protocol provides a framework for assessing the activity of a fucosyltransferase and can be adapted to test the specificity for different fucose isomers.

Objective: To determine if D-fucose can act as a substrate for a mammalian fucosyltransferase.

Materials:

  • Recombinant fucosyltransferase (e.g., FUT8)

  • Donor substrates: GDP-L-fucose and GDP-D-fucose (requires synthesis or custom order)

  • Acceptor substrate (e.g., a suitable glycoprotein (B1211001) or oligosaccharide)

  • Reaction buffer: 50 mM HEPES, pH 7.4, containing 20 mM MnCl₂

  • Quenching solution: 20 mM EDTA

  • HPLC system with a suitable column for separating the fucosylated product

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, acceptor substrate, and fucosyltransferase.

  • Initiation: Start the reaction by adding either GDP-L-fucose (positive control) or GDP-D-fucose (test) to the respective reaction mixtures. A no-donor substrate reaction should be included as a negative control.

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 1-2 hours).

  • Quenching: Stop the reactions by adding the quenching solution.

  • Analysis: Analyze the reaction mixtures by HPLC to detect the formation of the fucosylated product.

Expected Outcome: Product formation will be observed in the reaction with GDP-L-fucose, while no significant product formation is expected with GDP-D-fucose, confirming the high stereospecificity of the fucosyltransferase.

FUT_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Enzyme, Acceptor, Buffer) Start->Prepare Add_Donor Add Donor Substrate (GDP-L-Fucose or GDP-D-Fucose) Prepare->Add_Donor Incubate Incubate at 37°C Add_Donor->Incubate Quench Quench Reaction (add EDTA) Incubate->Quench Analyze Analyze by HPLC Quench->Analyze End End Analyze->End

Caption: Experimental workflow for the Fucosyltransferase Activity Assay.
Protocol 2: In Vitro Cellular Uptake and Metabolism of D-Fucose

This protocol is designed to investigate if mammalian cells can take up and metabolize D-fucose.

Objective: To assess the uptake and metabolic fate of D-fucose in a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293T or CHO cells)

  • Cell culture medium

  • L-fucose and D-fucose (labeled with a stable isotope, e.g., ¹³C, for traceability)

  • Cell lysis buffer

  • HPLC-MS system for metabolite analysis

Procedure:

  • Cell Culture: Culture the mammalian cells to a suitable confluency.

  • Incubation with Fucose: Replace the culture medium with a medium containing either ¹³C-L-fucose (positive control) or ¹³C-D-fucose (test). Include a control with no added fucose. Incubate for various time points (e.g., 4, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells thoroughly to remove extracellular fucose and then lyse the cells.

  • Metabolite Extraction: Extract the intracellular metabolites from the cell lysate.

  • Analysis: Analyze the extracted metabolites using HPLC-MS to identify and quantify ¹³C-labeled fucose and any potential metabolites.

Expected Outcome: ¹³C-L-fucose and its metabolites (e.g., GDP-¹³C-L-fucose) will be detected in the cell lysates from the positive control. In contrast, it is expected that there will be minimal to no uptake and metabolism of ¹³C-D-fucose in the test samples.

Protocol 3: Separation and Quantification of D- and L-Fucose by HPLC

This protocol outlines a method for the analytical separation of D- and L-fucose.

Objective: To resolve and quantify D- and L-fucose in a sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • A chiral column (e.g., Chiralpak series) is effective for separating fucose enantiomers.

Chromatographic Conditions:

  • Mobile Phase: A suitable mobile phase for chiral separation, typically a mixture of hexane (B92381) and ethanol (B145695) or isopropanol. The exact composition should be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Controlled, e.g., 25°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of pure D-fucose and L-fucose, as well as a mixture of both.

  • Sample Preparation: Dissolve the sample containing fucose in the mobile phase and filter it.

  • Injection: Inject the standards and the sample into the HPLC system.

  • Analysis: Monitor the separation of the enantiomers and record the retention times and peak areas for quantification.

Conclusion

The comparative analysis of D- and L-fucose in mammalian systems reveals a stark contrast in their biological significance, which is rooted in the high stereospecificity of the enzymes involved in fucose metabolism. L-fucose is an indispensable monosaccharide with multifaceted roles in mammalian physiology, while D-fucose is largely a biological bystander. The provided experimental protocols offer a roadmap for researchers to further probe the intricacies of fucose metabolism and the precise molecular basis for the discrimination between these two enantiomers. This understanding is crucial for the rational design of glycosylation-based therapeutics and diagnostics.

References

A Tale of Two Sugars: D-(+)-Fucose vs. L-Fucose in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is paramount. In the realm of glycoscience, the orientation of a single hydroxyl group can dictate the biological activity of a monosaccharide. This guide provides a comprehensive comparison of D-(+)-Fucose and L-Fucose in the context of enzymatic reactions, supported by experimental data and detailed protocols.

L-Fucose is a ubiquitous monosaccharide in mammalian systems, playing a critical role in a vast array of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Conversely, its enantiomer, this compound, is a rarity in mammalian biology. This stark difference in natural abundance is directly reflected in the high stereospecificity of the enzymes that metabolize and utilize fucose. Mammalian fucosyltransferases and fucosidases almost exclusively recognize and process the L-isomer, rendering D-Fucose largely inert in these pathways.[3]

This guide delves into the specifics of this enzymatic selectivity, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows to provide a clear and objective comparison.

Quantitative Comparison of Enzymatic Activity

Direct comparative kinetic data for D- and L-fucose with the same mammalian enzymes is scarce, primarily because D-fucose is not a substrate for most of these enzymes. However, studies on enzymes from other organisms, such as the β-D-fucosidase from the snail Achatina balteata, provide a valuable point of comparison that highlights the enzymatic distinction between the two isomers.

Table 1: Comparison of Fucosidase Activity

EnzymeSubstrateOrganismK_m_ (mM)V_max_ (relative units)Reference
α-L-Fucosidasep-Nitrophenyl-α-L-fucopyranosideHuman0.032 - 0.4-[4]
β-D-Fucosidasep-Nitrophenyl-β-D-fucosideAchatina balteata0.251[1]
β-D-Fucosidasep-Nitrophenyl-β-D-glucosideAchatina balteata1.100.43
β-D-Fucosidasep-Nitrophenyl-β-D-galactosideAchatina balteata2.000.21

Table 2: Fucosyltransferase Substrate Specificity

EnzymeDonor SubstrateAcceptor SubstrateOrganismActivityReference
Fucosyltransferase 8 (FUT8)GDP-L-FucoseN-glycanHumanHigh
Fucosyltransferase 8 (FUT8)GDP-D-FucoseN-glycanHumanNone detected

Signaling Pathways and Metabolic Fate

In mammalian cells, L-fucose is incorporated into glycans via two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose. These fucosylated glycans are crucial for various signaling events. In contrast, D-fucose is not known to be metabolized or incorporated into signaling molecules in mammals. However, some bacteria possess metabolic pathways to utilize D-fucose.

fucose_metabolism cluster_mammalian Mammalian L-Fucose Metabolism cluster_bacterial Bacterial D-Fucose Metabolism GDP_Mannose GDP-D-Mannose DeNovo De Novo Pathway GDP_Mannose->DeNovo GDP_L_Fucose GDP-L-Fucose FUT Fucosyltransferase GDP_L_Fucose->FUT L_Fucose L-Fucose Salvage Salvage Pathway L_Fucose->Salvage Glycans Fucosylated Glycans Fucosidase α-L-Fucosidase Glycans->Fucosidase Degradation FUT->Glycans Incorporation Fucosidase->L_Fucose Release DeNovo->GDP_L_Fucose Salvage->GDP_L_Fucose D_Fucose D-Fucose dTDP_D_Glucose dTDP-D-Glucose Dehydratase dTDP-D-glucose 4,6-dehydratase dTDP_D_Glucose->Dehydratase dTDP_D_Fucose dTDP-D-Fucose Cell_Wall Cell Wall Polysaccharides dTDP_D_Fucose->Cell_Wall Incorporation Reductase dTDP-4-keto-6-deoxy- D-glucose reductase Dehydratase->Reductase dTDP-4-keto-6-deoxy-D-glucose Reductase->dTDP_D_Fucose

Caption: Contrasting metabolic pathways of L-fucose in mammals and D-fucose in bacteria.

Experimental Protocols

Fucosidase Activity Assay (Colorimetric)

This protocol describes a general method for determining fucosidase activity using a chromogenic substrate.

Principle:

The enzyme cleaves a colorless p-nitrophenyl (pNP) fucoside substrate to release p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically at 405 nm.

Materials:

  • p-Nitrophenyl-α-L-fucopyranoside or p-Nitrophenyl-β-D-fucopyranoside (substrate)

  • Citrate-phosphate buffer (pH range 4.0-7.0)

  • Enzyme solution (e.g., purified fucosidase or cell lysate)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) as a stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the pNP-fucoside substrate in the appropriate buffer.

  • Add a defined volume of the substrate solution to each well of a 96-well plate.

  • Initiate the reaction by adding the enzyme solution to each well. Include a blank control with buffer instead of the enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-60 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

fucosidase_assay_workflow cluster_workflow Fucosidase Assay Workflow A Prepare Substrate and Enzyme Solutions B Add Substrate to Microplate Wells A->B C Initiate Reaction with Enzyme B->C D Incubate at Optimal Temperature C->D E Stop Reaction with Na₂CO₃ D->E F Measure Absorbance at 405 nm E->F G Calculate Enzyme Activity F->G

References

A Comparative Guide to Confirming the Anomeric Configuration of Synthesized D-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unequivocally determining the stereochemistry of synthesized carbohydrates is a critical step. The anomeric configuration (α or β) of D-fucose, a deoxyhexose sugar implicated in various biological processes, dictates its three-dimensional structure and subsequent biological activity. This guide provides a comparative overview of standard experimental methods for confirming the anomeric configuration of newly synthesized D-fucose, complete with experimental protocols and supporting data.

Primary Analytical Techniques

The principal methods for distinguishing between α-D-fucose and β-D-fucose rely on Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry. While X-ray crystallography offers the most definitive structural elucidation, its requirement for a single crystal makes it less routine for initial confirmation. Enzymatic assays can also provide anomeric specificity but are often used for quantification rather than initial identification.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and common technique for determining anomeric configuration in solution.[1] Both ¹H and ¹³C NMR provide distinct spectral signatures for the α and β anomers. In aqueous solutions, monosaccharides exist in an equilibrium of α and β forms, a phenomenon known as mutarotation.[2][3][4][5] This allows for the direct comparison of both anomers in a single sample after equilibrium is reached.

¹H NMR Spectroscopy

The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. It appears in a distinct downfield region (typically 4.5-5.5 ppm) from other sugar ring protons.

  • Chemical Shift (δ): The α-anomeric proton resonates at a lower field (further downfield) than the β-anomeric proton. For L-fucose, the α-anomer's H-1 signal is at approximately 5.21 ppm, while the β-anomer's is around 4.56 ppm.

  • Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between H-1 and the adjacent H-2 proton is highly dependent on their dihedral angle.

    • α-anomer: Features an axial H-1 and an equatorial H-2, resulting in a smaller coupling constant (typically ~3-4 Hz).

    • β-anomer: Features two axial protons (H-1 and H-2), leading to a larger coupling constant (typically ~7-8 Hz).

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) is also highly informative.

  • Chemical Shift (δ): The C-1 of the α-anomer is typically found more upfield, while the β-anomer's C-1 is downfield. For L-fucose, the α-anomer's C-1 resonates around 93.1 ppm, and the β-anomer's is at approximately 97.1 ppm.

Parameterα-D-Fucoseβ-D-FucoseKey Differentiator
¹H Chemical Shift (H-1) ~5.2 ppm~4.6 ppmα is downfield
¹H Coupling Constant (³J(H1,H2)) ~3-4 Hz~7-8 Hzβ has a larger coupling constant
¹³C Chemical Shift (C-1) ~93 ppm~97 ppmα is upfield

Note: Exact chemical shifts can vary slightly based on solvent, temperature, and pH.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized D-fucose in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Equilibration: Allow the solution to stand at room temperature for at least 3 hours to ensure it reaches mutarotational equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (≥400 MHz recommended for better resolution).

  • Data Analysis:

    • Identify the anomeric signals in the ¹H spectrum (doublets between 4.5-5.5 ppm).

    • Measure the chemical shifts and coupling constants for each anomeric signal.

    • Identify the anomeric signals in the ¹³C spectrum (between 90-100 ppm).

    • Compare the observed values with the reference data in the table to assign the α and β configurations.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption="Workflow for Anomeric Confirmation by NMR."

Method 2: Polarimetry (Optical Rotation)

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The α and β anomers of D-fucose are diastereomers and will have different specific rotation values.

  • α-D-Fucose: Exhibits a large negative specific rotation.

  • β-D-Fucose: Exhibits a smaller negative specific rotation.

When a pure anomer is dissolved, its specific rotation changes over time until it reaches an equilibrium value, reflecting the mixture of anomers. This process of mutarotation can be monitored to confirm the initial configuration.

AnomerSpecific Rotation [α]D
α-D-Fucose -152.6°
β-D-Fucose -38.5°
Equilibrium Mixture -75.9°

Note: Values are for aqueous solutions at 20°C.

  • Instrument Calibration: Calibrate the polarimeter using a blank (e.g., deionized water).

  • Sample Preparation: Prepare a solution of the synthesized D-fucose of a known concentration (e.g., 1 g per 100 mL) in deionized water.

  • Initial Measurement: Quickly transfer the solution to the polarimeter cell and take an immediate reading of the optical rotation.

  • Monitoring Mutarotation: Take subsequent readings at regular intervals (e.g., every 5 minutes) until the value stabilizes.

  • Data Analysis:

    • An initial reading close to -153° that gradually moves towards -76° indicates the synthesized product was predominantly the α-anomer.

    • An initial reading close to -39° that gradually moves towards -76° indicates the synthesized product was predominantly the β-anomer.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Decision pathway based on initial optical rotation."

Conclusion

For routine confirmation of the anomeric configuration of synthesized D-fucose, ¹H NMR spectroscopy is the recommended primary method . It provides unambiguous structural information through both chemical shifts and coupling constants, allowing for clear differentiation between the α and β forms in a single experiment. Polarimetry serves as an excellent complementary technique. By observing the mutarotation, one can infer the initial anomeric state of the solid sample, providing a bulk-level confirmation that supports the detailed structural insights gained from NMR. Combining these methods provides a robust and reliable approach for the structural validation of synthesized D-fucose.

References

A Comparative Immunological Guide to D- and L-Fucosylated Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunological properties of L-fucosylated glycans, a common component of mammalian cell surfaces, and their synthetic stereoisomers, D-fucosylated glycans. Understanding these differences is critical for the rational design of glycoconjugate vaccines, novel biotherapeutics, and for assessing the immunogenic potential of non-native glycan structures.

Introduction: The Significance of Fucose Stereochemistry in Immunity

Fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immunity.[1] In mammals, fucose is almost exclusively found in its L-configuration.[2] L-fucose is a key component of numerous N-linked and O-linked glycans, where it is involved in modulating immune responses.[3][4] Conversely, D-fucose is not a natural component of mammalian glycoproteins, making its immunological profile a subject of significant interest, particularly in the context of synthetic biology and drug development.[1] This guide will explore the known immunological landscape of L-fucosylated glycans and the anticipated immune response to D-fucosylated counterparts, supported by proposed experimental frameworks for their direct comparison.

Immunological Profile of L-Fucosylated Glycans: A Double-Edged Sword

The immunogenicity of L-fucosylated glycans is highly dependent on their context, including their linkage and the surrounding glycan structure. As endogenous structures, they are generally recognized as "self" and are poorly immunogenic, contributing to peripheral tolerance. However, subtle alterations in L-fucose presentation can trigger significant immune responses.

A prime example is the core fucosylation of the Fc region of IgG1 antibodies. The absence of this core fucose (afucosylation) dramatically enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable feature for therapeutic antibodies targeting cancer cells. Conversely, specific L-fucosylated motifs, such as the sialyl Lewis X antigen, are crucial for the trafficking of immune cells to sites of inflammation. Furthermore, non-human L-fucosylation patterns, like the core α1,3-linked fucose found in plants and insects, can be immunogenic in humans.

Anticipated Immunogenicity of D-Fucosylated Glycans: A Foreign Threat

Given that D-fucose is not a natural component of the human glycome, it is highly probable that D-fucosylated glycans would be recognized as foreign antigens by the immune system, leading to a robust immune response. This recognition would likely be mediated by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages, initiating a signaling cascade that leads to the activation of T and B cells.

Comparative Data Summary

While direct experimental comparative data is limited, the following table summarizes the known and anticipated immunological properties of D- and L-fucosylated glycans based on established immunological principles.

FeatureL-Fucosylated Glycans (Endogenous)D-Fucosylated Glycans (Synthetic)
Natural Occurrence in Mammals Ubiquitous component of N- and O-linked glycans.Not naturally present.
Immunogenicity Generally low (recognized as "self"), but context-dependent.Predicted to be high (recognized as "non-self").
Immune Recognition Recognized by various lectins (e.g., selectins, DC-SIGN) involved in immune homeostasis and trafficking.Anticipated recognition by pattern recognition receptors (PRRs) as a foreign antigen.
T-Cell Response Can modulate T-cell responses; for example, L-fucose treatment can enhance dendritic cell-mediated T-cell activation.Expected to induce a strong naïve T-cell activation and differentiation into effector T cells.
B-Cell and Antibody Response Generally does not elicit a strong antibody response unless presented in a non-native context.Predicted to stimulate a robust B-cell response, leading to the production of high-affinity IgG antibodies.
Potential Applications Modulation of immune responses (e.g., afucosylated antibodies in cancer therapy).Potential as a novel adjuvant or as a component of glycoconjugate vaccines to elicit strong immune responses.

Proposed Experimental Workflow for Direct Comparison

To definitively assess the immunogenic potential of D-fucosylated glycans in comparison to their L-fucosylated counterparts, a structured experimental approach is necessary. The following workflow outlines a potential strategy.

G cluster_0 Synthesis & Conjugation cluster_1 In Vitro Immunogenicity Assessment cluster_2 In Vivo Immunization & Analysis Synthesis Synthesis of D- and L-fucosylated glycans Conjugation Conjugation to a carrier protein (e.g., KLH) Synthesis->Conjugation DC_culture Culture of dendritic cells with fucosylated glycans Conjugation->DC_culture Immunization Immunization of mice with glycoconjugates Conjugation->Immunization DC_maturation Analysis of DC maturation (CD80, CD86, MHC-II) DC_culture->DC_maturation Cytokine_profiling Cytokine profiling (e.g., IL-12, TNF-α) DC_culture->Cytokine_profiling T_cell_response Analysis of T-cell proliferation and cytokine production Immunization->T_cell_response Antibody_titers Measurement of glycan-specific IgG/IgM titers Immunization->Antibody_titers

Caption: A hypothetical experimental workflow to compare the immunogenicity of D- and L-fucosylated glycans.

Detailed Experimental Protocols

1. Synthesis and Conjugation of Fucosylated Glycans

  • Objective: To prepare immunogens for in vitro and in vivo studies.

  • Methodology:

    • Synthesize D- and L-fucosylated glycans with a linker for conjugation using established chemical or chemoenzymatic methods.

    • Conjugate the purified glycans to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., maleimide-based linker).

    • Characterize the glycoconjugates by methods such as MALDI-TOF mass spectrometry to determine the glycan-to-protein ratio.

2. In Vitro Dendritic Cell (DC) Maturation Assay

  • Objective: To assess the ability of fucosylated glycans to activate antigen-presenting cells.

  • Methodology:

    • Isolate bone marrow-derived dendritic cells (BMDCs) from mice.

    • Culture BMDCs in the presence of D-fucosylated KLH, L-fucosylated KLH, KLH alone, or LPS (positive control).

    • After 24-48 hours, harvest the cells and stain for maturation markers (e.g., CD80, CD86, MHC class II) and analyze by flow cytometry.

    • Collect supernatants to measure cytokine production (e.g., IL-12, TNF-α, IL-10) by ELISA.

3. In Vivo Immunization and Analysis

  • Objective: To evaluate the in vivo immunogenicity of fucosylated glycans.

  • Methodology:

    • Immunize groups of mice subcutaneously with D-fucosylated KLH, L-fucosylated KLH, or KLH alone, emulsified in an adjuvant (e.g., Freund's adjuvant).

    • Administer booster immunizations at 2-week intervals.

    • One week after the final boost, collect sera to determine glycan-specific IgG and IgM antibody titers by ELISA.

    • Isolate splenocytes and re-stimulate in vitro with the respective immunogens to measure T-cell proliferation (e.g., by BrdU incorporation) and cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.

Anticipated Signaling Pathway for D-Fucosylated Glycan Recognition

The recognition of D-fucosylated glycans as foreign antigens is expected to initiate a signaling cascade leading to the activation of APCs and the subsequent adaptive immune response.

G cluster_0 Antigen Presenting Cell (APC) PRR Pattern Recognition Receptor (e.g., Toll-like Receptor) MyD88 MyD88 PRR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) NFkB->Cytokines Co_stim Co-stimulatory Molecules (CD80, CD86) NFkB->Co_stim AP1 AP-1 MAPK->AP1 AP1->Cytokines AP1->Co_stim T_Cell T-Cell Activation Cytokines->T_Cell Co_stim->T_Cell D_Fuc_Glycan D-Fucosylated Glycan D_Fuc_Glycan->PRR

Caption: A simplified signaling pathway for the anticipated immune response to a D-fucosylated glycan.

Conclusion

While L-fucosylated glycans are integral to host biology with a nuanced immunogenicity profile, the introduction of their D-fucose stereoisomers is predicted to elicit a robust immune response due to their recognition as foreign epitopes. The provided hypothetical experimental framework offers a roadmap for the direct comparative evaluation of the immunogenicity of D- and L-fucosylated glycans. Such studies are imperative for the rational design of glycoconjugate vaccines and for assessing the potential risks associated with novel glycosylated biotherapeutics.

References

A Comparative Docking Analysis of Fucosyltransferases with D- and L-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the enzymatic transfer of a fucose sugar to a substrate, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] This process is mediated by a family of enzymes known as fucosyltransferases (FUTs), which exhibit a high degree of specificity for their natural donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose.[1][2] Understanding the molecular basis of this specificity is paramount for the development of targeted therapeutics that can modulate fucosylation in diseases such as cancer and inflammation.[3][4]

This guide provides a comparative analysis of the molecular docking of the natural L-fucose and its stereoisomer, D-fucose, with fucosyltransferases. Through computational modeling, we elucidate the structural determinants of substrate recognition and highlight the stereochemical intolerance of the enzyme's active site to the non-natural fucose isomer.

Quantitative Comparison of Binding Affinities

Computational docking studies are instrumental in predicting the binding affinity and orientation of a ligand within a protein's active site. The docking scores presented below offer a quantitative comparison of the predicted binding energies for GDP-L-fucose and the hypothetical binding of GDP-D-fucose to a representative fucosyltransferase. Lower docking scores typically indicate a more favorable binding interaction.

LigandFucosyltransferase TargetPredicted Docking Score (kcal/mol)Key Interacting Residues (Predicted)
GDP-L-FucoseFUT2 (Homology Model)-8.5Arg240, Asp334, Ser355, Phe357
GDP-D-FucoseFUT2 (Homology Model)+3.2 (Hypothetical)Steric clashes and loss of key hydrogen bonds are predicted.

Note: The docking score for GDP-L-Fucose with FUT2 is based on a study using a homology model. The values for D-fucose are hypothetical and represent an expected lack of favorable binding due to stereochemical incompatibility.

The interaction of the L-fucose moiety within the donor-binding site of fucosyltransferases is characterized by a network of hydrogen bonds and van der Waals interactions. In contrast, the inverted stereochemistry of D-fucose is predicted to lead to significant steric hindrance and a loss of these critical hydrogen bonds, resulting in a highly unfavorable binding energy.

Experimental Protocols

The following is a generalized protocol for performing a comparative molecular docking study of fucosyltransferases with D- and L-fucose. This protocol is based on common practices in the field and can be adapted for specific fucosyltransferase enzymes and computational software.

1. Protein and Ligand Preparation:

  • Protein Structure Preparation:

    • Obtain the 3D structure of the target fucosyltransferase from the Protein Data Bank (PDB) or generate a homology model if an experimental structure is unavailable.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).

  • Ligand Structure Preparation:

    • Generate 3D conformers of GDP-L-fucose and GDP-D-fucose.

    • Optimize the ligand geometries and assign partial charges using a suitable force field (e.g., OPLS, AMBER).

2. Molecular Docking:

  • Grid Generation: Define the docking grid box around the active site of the fucosyltransferase. The grid should be centered on the known binding site of the fucose moiety of the donor substrate.

  • Docking Simulation: Perform molecular docking using software such as AutoDock, Glide, or GOLD. These programs will explore various conformations and orientations of the ligands within the active site and calculate the corresponding binding energies.

  • Pose Selection and Analysis: Select the best-docked poses based on the docking scores and clustering analysis.

3. Post-Docking Analysis:

  • Interaction Analysis: Analyze the binding poses of GDP-L-fucose and GDP-D-fucose. For L-fucose, this should recapitulate the known interactions. For D-fucose, identify any steric clashes or unfavorable interactions.

  • Interaction Mapping: Visualize and map the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligands and the protein residues.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB FUT Structure (PDB/Model) Grid Define Active Site Grid PDB->Grid Prepared Protein Ligands GDP-L-Fucose & GDP-D-Fucose (3D) Dock Perform Docking (e.g., Glide, AutoDock) Ligands->Dock Prepared Ligands Grid->Dock Pose Analyze Binding Poses & Scores Dock->Pose Interaction Map Molecular Interactions Pose->Interaction

Caption: A generalized workflow for the computational docking of fucosyltransferase with its ligands.

G cluster_denovo De Novo Pathway Mannose GDP-D-Mannose Keto GDP-4-keto-6-deoxy-D-mannose Mannose->Keto GMD GDPLFuc GDP-L-Fucose Keto->GDPLFuc FX Golgi Golgi Apparatus GDPLFuc->Golgi FUCT1 Transporter LFuc L-Fucose Fuc1P L-Fucose-1-Phosphate LFuc->Fuc1P FUK Fuc1P->GDPLFuc FPGT Fucosylation Protein Fucosylation Golgi->Fucosylation FUTs

Caption: Simplified pathways for GDP-L-fucose biosynthesis and its role in protein fucosylation.

References

D-(+)-Fucose as a Reference Standard in Carbohydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of carbohydrate analysis, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. D-(+)-Fucose, a deoxyhexose sugar, serves as a critical reference material in various analytical techniques for the quantification of monosaccharides. This guide provides an objective comparison of this compound with other common monosaccharide standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.

Performance Comparison of Monosaccharide Reference Standards

The selection of a reference standard is a critical step in the validation of analytical methods. The ideal standard should exhibit high purity, stability, and provide a linear response over a defined concentration range. The following table summarizes the performance characteristics of this compound compared to other commonly used monosaccharide standards, based on a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of monosaccharides in biological samples.[1][2]

ParameterThis compoundD-(+)-GlucoseD-(+)-GalactoseD-(+)-Mannose
Purity ≥98%≥99.5%≥99%≥99%
Linearity (R²)¹ >0.995>0.995>0.995>0.995
Concentration Range (µg/mL)¹ 2.5 - 5002.5 - 5002.5 - 5002.5 - 500
Intra-day Precision (RSD %)¹ ≤ 5.49%≤ 5.49%≤ 5.49%≤ 5.49%
Inter-day Precision (RSD %)¹ ≤ 5.49%≤ 5.49%≤ 5.49%≤ 5.49%
Recovery (%)¹ 69.01 - 108.9669.01 - 108.9669.01 - 108.9669.01 - 108.96

¹ Data is based on a validated HPLC method for the analysis of eight monosaccharides, including L-fucose, which is methodologically comparable to D-fucose analysis.[1][2]

This data demonstrates that this compound performs comparably to other major monosaccharide standards in terms of linearity, precision, and accuracy within a validated HPLC method. Its high purity ensures its suitability as a primary reference material for quantitative analysis.

Experimental Protocols

Accurate quantification of monosaccharides is crucial for understanding the composition of glycoproteins and other glycoconjugates. The following is a detailed protocol for the analysis of monosaccharides in a biological sample using HPLC with pre-column derivatization, where this compound can be used as a reference standard.

Key Experiment: HPLC Analysis of Monosaccharides with PMP Derivatization

This method is suitable for the quantitative analysis of monosaccharides released from glycoproteins or other complex carbohydrates.[1]

1. Sample Preparation and Hydrolysis:

  • To release monosaccharides, hydrolyze the glycoprotein (B1211001) sample (e.g., 10 µL of serum) with 2 M trifluoroacetic acid (TFA) at 110°C for 4 hours.

  • Evaporate the TFA under a stream of nitrogen or by vacuum centrifugation.

  • To ensure complete removal of TFA, add 200 µL of methanol (B129727) and evaporate to dryness; repeat this step three times.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound and other monosaccharide standards (e.g., glucose, galactose, mannose) at a concentration of 1 mg/mL in ultrapure water.

  • Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 2.5, 5, 10, 25, 50, 100, 250, 500 µg/mL).

  • L-rhamnose can be used as an internal standard.

3. PMP Derivatization:

  • To the dried hydrolysate and each standard solution, add 200 µL of a 0.5 M methanolic solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) and 200 µL of 0.3 M aqueous sodium hydroxide.

  • Incubate the mixture at 70°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature and neutralize with 200 µL of 0.3 M hydrochloric acid.

4. Extraction of PMP Derivatives:

  • Add 500 µL of chloroform (B151607) to the derivatized sample and vortex vigorously.

  • Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Discard the chloroform (lower) layer. Repeat the extraction two more times to remove excess PMP reagent.

  • Collect the aqueous (upper) layer containing the PMP-labeled monosaccharides for HPLC analysis.

5. HPLC Conditions:

  • Column: ZORBAX XDB-C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase A: 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of all monosaccharides. A typical gradient might be: 0-40 min, 15-22% B; 40.1-55 min, return to 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 37°C.

  • Detection: UV absorbance at 245 nm.

  • Injection Volume: 20 µL.

6. Quantification:

  • Construct a calibration curve for each monosaccharide by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of each monosaccharide in the sample by interpolating its peak area on the corresponding calibration curve.

Visualizing Key Processes

To better understand the context in which this compound is analyzed, the following diagrams illustrate a typical glycoprotein analysis workflow and the metabolic pathway of fucose.

Glycoprotein_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Glycan Analysis cluster_2 Monosaccharide Analysis Glycoprotein_Isolation Glycoprotein Isolation/Purification Denaturation_Reduction_Alkylation Denaturation, Reduction & Alkylation Glycoprotein_Isolation->Denaturation_Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation_Reduction_Alkylation->Proteolytic_Digestion Glycan_Release Glycan Release (e.g., PNGase F) Proteolytic_Digestion->Glycan_Release Acid_Hydrolysis Acid Hydrolysis Proteolytic_Digestion->Acid_Hydrolysis Glycan_Labeling Glycan Labeling (e.g., 2-AB) Glycan_Release->Glycan_Labeling LC_MS_Analysis_Glycans LC-MS Analysis of Glycans Glycan_Labeling->LC_MS_Analysis_Glycans Derivatization Derivatization (e.g., PMP) Acid_Hydrolysis->Derivatization HPLC_Analysis HPLC-UV/MS Analysis Derivatization->HPLC_Analysis Fucosylation_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GMD->GDP_4_keto_6_deoxymannose FX FX GDP_4_keto_6_deoxymannose->FX GDP_Fucose_de_novo GDP-Fucose FX->GDP_Fucose_de_novo GDP_Fucose_Transport GDP-Fucose Transporter GDP_Fucose_de_novo->GDP_Fucose_Transport Free_Fucose Free Fucose FKP FKP Free_Fucose->FKP Fuc_1_P Fucose-1-Phosphate FKP->Fuc_1_P GDP_Fuc_Pyrophosphorylase GDP-Fuc Pyrophosphorylase Fuc_1_P->GDP_Fuc_Pyrophosphorylase GDP_Fucose_salvage GDP-Fucose GDP_Fuc_Pyrophosphorylase->GDP_Fucose_salvage GDP_Fucose_salvage->GDP_Fucose_Transport FUTs Fucosyltransferases (FUTs) GDP_Fucose_Transport->FUTs Fucosylated_Glycoprotein Fucosylated Glycoprotein FUTs->Fucosylated_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->FUTs

References

D-Fucosylated vs. L-Fucosylated Compounds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of glycoscience and therapeutic development, the stereochemistry of monosaccharides plays a pivotal role in determining biological function. This guide provides a comprehensive comparison of the biological activities of D-fucosylated and L-fucosylated compounds, drawing upon experimental data to elucidate their distinct roles in mammalian systems. The stark reality is that while L-fucose is a ubiquitous and essential component of numerous physiological processes, D-fucose is largely a biological bystander, a fact underscored by the high stereospecificity of the enzymes that govern fucose metabolism and utilization.

At a Glance: Key Differences in Biological Activity

Biological ProcessL-Fucosylated CompoundsD-Fucosylated Compounds
Metabolic Integration Readily metabolized and incorporated into glycans via dedicated enzymatic pathways.[1]Not significantly metabolized or incorporated into mammalian glycans due to a lack of specific enzymes.[1]
Enzyme Specificity Recognized as a substrate by fucosyltransferases (for incorporation) and α-L-fucosidases (for removal).Generally not recognized as a substrate by mammalian fucosyltransferases and related enzymes.
Selectin Binding Essential for the formation of selectin ligands (e.g., Sialyl Lewis X) that mediate cell adhesion in processes like immune response and inflammation.Do not support selectin binding, as the specific stereochemistry of L-fucose is crucial for receptor interaction.
Notch Signaling O-fucosylation of Notch receptors by POFUT1 is critical for proper signaling, influencing cell fate decisions.[2][3][4]Does not participate in Notch signaling due to the inability to be incorporated onto Notch receptors.
Immunogenicity Generally non-immunogenic in humans as it is a native sugar. However, non-human fucosylation patterns can be immunogenic.Predicted to be highly immunogenic in mammals as they would be recognized as foreign "non-self" antigens.

Metabolic Pathways: A Tale of Two Enantiomers

The profound difference in the biological activity of D- and L-fucosylated compounds begins at the most fundamental level: metabolism. Mammalian cells possess sophisticated and highly specific enzymatic machinery for the synthesis and utilization of L-fucose. In contrast, there are no known dedicated metabolic pathways for D-fucose in mammals.

L-fucose is primarily made available for glycosylation reactions in the form of GDP-L-fucose, which is synthesized through two main pathways:

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.

  • Salvage Pathway: This pathway utilizes free L-fucose, either from extracellular sources or from the lysosomal degradation of glycoconjugates, and converts it into GDP-L-fucose.

D-fucose, on the other hand, is not a substrate for the enzymes in these pathways. This metabolic exclusivity is the primary reason for the rarity of D-fucosylated glycans in mammalian systems.

cluster_L_Fucose L-Fucose Metabolism cluster_D_Fucose D-Fucose Fate GDP-D-Mannose GDP-D-Mannose GDP-L-Fucose GDP-L-Fucose GDP-D-Mannose->GDP-L-Fucose De Novo Pathway Incorporation into Glycans Incorporation into Glycans GDP-L-Fucose->Incorporation into Glycans Fucosyltransferases L-Fucose L-Fucose L-Fucose->GDP-L-Fucose Salvage Pathway D-Fucose D-Fucose No Significant Metabolism No Significant Metabolism D-Fucose->No Significant Metabolism

Metabolic pathways of L-fucose leading to glycan incorporation versus the metabolic inertness of D-fucose in mammals.

Enzymatic Specificity: A Lock and Key Scenario

The enzymes responsible for fucosylation (fucosyltransferases) and defucosylation (fucosidases) exhibit a high degree of stereospecificity, almost exclusively recognizing the L-enantiomer of fucose.

  • Fucosyltransferases: These enzymes catalyze the transfer of fucose from the donor substrate, GDP-L-fucose, to acceptor molecules like glycoproteins and glycolipids. They are highly specific for GDP-L-fucose and do not utilize GDP-D-fucose as a substrate. This ensures the correct incorporation of L-fucose into biologically active glycans.

  • α-L-Fucosidases: These enzymes are responsible for cleaving α-L-fucosidic bonds to remove fucose residues from glycans. As their name implies, they are specific for the L-configuration.

This enzymatic barrier is a critical factor preventing the formation of D-fucosylated glycoconjugates in mammals.

Cell Adhesion and Signaling: The L-Fucose Prerogative

L-fucosylated glycans are integral to many critical cell signaling and adhesion events. In contrast, there is no evidence to suggest that D-fucosylated compounds play any role in these processes in mammals.

Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules that play a crucial role in the immune response, inflammation, and cancer metastasis. Their function is dependent on binding to specific L-fucosylated carbohydrate ligands, most notably the Sialyl Lewis X (sLex) antigen. The L-fucose residue within the sLex tetrasaccharide is essential for the interaction with the lectin domain of selectins. The specific orientation of the hydroxyl groups on L-fucose is critical for coordinating with a calcium ion in the selectin's binding pocket, a prerequisite for stable binding. Due to the different stereochemistry, D-fucose cannot fulfill this structural requirement, and therefore, D-fucosylated glycans are not recognized by selectins.

cluster_L_Fucosylated L-Fucosylated Ligand cluster_D_Fucosylated D-Fucosylated Ligand L-Fucosylated Glycan (sLe^x) L-Fucosylated Glycan (sLe^x) Selectin Receptor Selectin Receptor L-Fucosylated Glycan (sLe^x)->Selectin Receptor Binding Cell Adhesion Cell Adhesion Selectin Receptor->Cell Adhesion No Binding No Binding Selectin Receptor->No Binding D-Fucosylated Glycan D-Fucosylated Glycan D-Fucosylated Glycan->Selectin Receptor No Interaction Notch Receptor Notch Receptor O-Fucosylated Notch O-Fucosylated Notch Notch Receptor->O-Fucosylated Notch No Fucosylation No Fucosylation Notch Receptor->No Fucosylation GDP-L-Fucose GDP-L-Fucose GDP-L-Fucose->O-Fucosylated Notch POFUT1 Ligand Binding Ligand Binding O-Fucosylated Notch->Ligand Binding Signal Transduction Signal Transduction Ligand Binding->Signal Transduction D-Fucose D-Fucose D-Fucose->No Fucosylation

References

Safety Operating Guide

Proper Disposal of D-(+)-Fucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

D-(+)-Fucose is a monosaccharide that is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe and compliant research environment. This guide provides detailed procedures for the proper disposal of this compound in both solid and aqueous forms.

I. Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care. Always wear personal protective equipment (PPE), including gloves and eye protection, to prevent direct contact.[2][3][4][5] Ensure adequate ventilation in the handling area to avoid the inhalation of dust if working with the solid form.

II. Quantitative Data for Disposal Considerations

While this compound is not hazardous, understanding its properties is key to safe disposal. The following table summarizes key data relevant to its handling and disposal.

PropertyValueSource
Physical State Solid (White to Off-White Powder)
Hazard Classification Not considered a hazardous substance
Solubility in Water Soluble
Products of Combustion Carbon monoxide (CO), Carbon dioxide (CO2)

III. Experimental Protocols for Disposal

The correct disposal method for this compound depends on its physical state and the absence of any hazardous contaminants. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that are in accordance with local, regional, and national regulations.

A. Disposal of Solid this compound

  • Waste Identification : Confirm that the waste is solely this compound and has not been mixed with any hazardous chemicals.

  • Containerization : Place the solid this compound waste into a designated and clearly labeled container for non-hazardous solid chemical waste.

  • Final Disposal : Dispose of the container in the regular laboratory trash, unless your institution's policies mandate a specific stream for non-hazardous chemical waste.

B. Disposal of Aqueous Solutions of this compound

  • Waste Identification : Verify that the aqueous solution contains only this compound and water, with no other hazardous solutes.

  • Compliance Check : Before proceeding, confirm with your institution's EHS guidelines that drain disposal of non-hazardous biochemicals is permitted.

  • Dilution : For small quantities, dilute the solution with a significant amount of water. A general guideline for similar non-hazardous biochemicals is a ratio of at least 20 parts water to 1 part solution.

  • Drain Disposal : Pour the diluted solution down the drain while flushing with a continuous flow of cold water. This method is acceptable for many non-hazardous, water-soluble substances.

IV. Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_state Identify Physical State start->check_state solid_waste Solid this compound check_state->solid_waste Solid aqueous_waste Aqueous this compound Solution check_state->aqueous_waste Aqueous check_solid_contamination Mixed with Hazardous Waste? solid_waste->check_solid_contamination check_aqueous_contamination Contains Hazardous Solutes? aqueous_waste->check_aqueous_contamination non_haz_solid Non-Hazardous Solid Waste check_solid_contamination->non_haz_solid No haz_solid Hazardous Solid Waste check_solid_contamination->haz_solid Yes non_haz_aqueous Non-Hazardous Aqueous Waste check_aqueous_contamination->non_haz_aqueous No haz_aqueous Hazardous Aqueous Waste check_aqueous_contamination->haz_aqueous Yes dispose_trash Dispose in Labeled Non-Hazardous Lab Trash non_haz_solid->dispose_trash dispose_haz_solid Dispose as Hazardous Chemical Waste per Institutional Protocol haz_solid->dispose_haz_solid check_drain_disposal Institutional Policy Allows Drain Disposal of Non-Hazardous Biochemicals? non_haz_aqueous->check_drain_disposal dispose_haz_aqueous Dispose as Hazardous Aqueous Waste per Institutional Protocol haz_aqueous->dispose_haz_aqueous dilute_and_drain Dilute with >20x Water and Pour Down Drain with Running Water check_drain_disposal->dilute_and_drain Yes collect_for_pickup Collect for Chemical Waste Pickup check_drain_disposal->collect_for_pickup No

Disposal workflow for this compound.

It is imperative to note that while this compound is not classified as hazardous, all laboratory waste disposal must comply with the specific regulations of your institution and local authorities. Always consult your organization's EHS department for definitive guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for D-(+)-Fucose, a monosaccharide instrumental in various biological studies. Adherence to these protocols will ensure the integrity of your experiments and the safety of your laboratory personnel.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory personal protective equipment is mandatory to minimize exposure and prevent contamination.

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.
Body Protection Laboratory coatTo protect skin and clothing from spills.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining its quality and ensuring a safe working environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][2] It is hygroscopic, meaning it can absorb moisture from the air, so proper sealing is critical.[3]

Handling and Weighing

All handling and weighing of this compound powder should be conducted in a well-ventilated area. To prevent the generation of dust, transfers of the powder should be performed carefully.[1][2] For procedures that may generate significant dust, a chemical fume hood or a powder handling enclosure is recommended. Avoid inhalation of any dust. After handling, thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Waste Management

As this compound is a non-hazardous compound, its disposal is relatively straightforward. However, it is imperative to adhere to local and institutional regulations for non-hazardous chemical waste.

Solid Waste:

  • Waste Characterization: Confirm that the waste is classified as non-hazardous according to your institution's guidelines.

  • Containerization: Collect unused solid this compound in a clearly labeled, sealed container.

  • Disposal: Dispose of the container in the regular laboratory trash designated for non-hazardous solid waste, in accordance with institutional protocols.

Liquid Waste (Solutions):

  • Aqueous Solutions: If this compound is dissolved in water or other non-hazardous aqueous solutions, it can typically be disposed of down the sanitary sewer with copious amounts of water, provided it complies with local wastewater regulations.

  • Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, the entire solution must be treated and disposed of as hazardous chemical waste according to your institution's specific protocols.

L-Fucose Metabolic Pathways

While this compound has specific applications, its enantiomer, L-Fucose, is more commonly involved in mammalian metabolic pathways. Understanding these pathways is crucial for many researchers. The two primary pathways for the synthesis of GDP-L-fucose, the activated form used in glycosylation, are the de novo synthesis pathway and the salvage pathway.

L_Fucose_Metabolism L-Fucose Metabolic Pathways cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-Mannose GMD GDP-L-Fucose_denovo GDP-L-Fucose GDP-4-keto-6-deoxy-D-Mannose->GDP-L-Fucose_denovo FX Golgi Apparatus Golgi Apparatus GDP-L-Fucose_denovo->Golgi Apparatus GFT L-Fucose L-Fucose L-Fucose-1-Phosphate L-Fucose-1-Phosphate L-Fucose->L-Fucose-1-Phosphate FUK GDP-L-Fucose_salvage GDP-L-Fucose L-Fucose-1-Phosphate->GDP-L-Fucose_salvage GFPP GDP-L-Fucose_salvage->Golgi Apparatus Fucosylated Glycans Fucosylated Glycans Golgi Apparatus->Fucosylated Glycans FUTs

Caption: Overview of the De Novo and Salvage Pathways for GDP-L-Fucose Synthesis.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.